Sulfuric acid tetrahydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
173557-01-2 |
|---|---|
Molecular Formula |
H10O8S |
Molecular Weight |
170.14 g/mol |
IUPAC Name |
sulfuric acid;tetrahydrate |
InChI |
InChI=1S/H2O4S.4H2O/c1-5(2,3)4;;;;/h(H2,1,2,3,4);4*1H2 |
InChI Key |
ZLSOEGVSXYPCHL-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.O.OS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Crystal Structure of Sulfuric Acid Tetrahydrate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the crystal structure of sulfuric acid tetrahydrate (H₂SO₄·4H₂O), a compound of significant interest in atmospheric chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the crystallographic data, experimental protocols, and the intricate hydrogen-bonding network that defines this structure.
Introduction
Sulfuric acid hydrates play a crucial role in various chemical processes, including the formation of polar stratospheric clouds which are implicated in ozone depletion. Among these hydrates, this compound (SAT) is a stable crystalline phase. Understanding its precise crystal structure is fundamental to elucidating its physical and chemical properties. This guide synthesizes findings from key crystallographic studies, primarily focusing on single-crystal X-ray diffraction and neutron powder diffraction data, to present a consolidated view of the H₂SO₄·4H₂O structure.
Crystal Structure and Quantitative Data
The crystal structure of this compound has been determined to be tetragonal with the space group P4̄2₁c. The structure is notable for being composed of sulfate (SO₄²⁻) and diaquahydrogen (H₅O₂⁺) ions, which are interconnected by a complex three-dimensional network of hydrogen bonds.[1][2]
The following tables summarize the key quantitative crystallographic data obtained from neutron powder diffraction studies of the deuterated analogue (D₂SO₄·4D₂O), which provides a more precise location of the hydrogen/deuterium atoms.
Table 1: Unit Cell Parameters for D₂SO₄·4D₂O
| Temperature (K) | a (Å) | b (Å) | c (Å) | Unit Cell Volume (ų) |
| 1.7 | 7.47512(6) | 7.47512(6) | 6.32466(5) | 353.405(5) |
| 225 | 7.4833(1) | 7.4833(1) | 6.4103(1) | 358.98(1) |
| Data sourced from Fortes et al. (2008).[1][2] |
Table 2: Selected Interatomic Distances and Angles
| Bond/Interaction | Distance (Å) | Angle | Degrees (°) |
| S-O | 1.47 (avg) | O-S-O | 109.5 (avg) |
| O-D (D₂O) | 0.98 (avg) | D-O-D (D₂O) | 106.5 (avg) |
| O-D (D₅O₂⁺) | 1.02 (avg) | O···D···O (in D₅O₂⁺) | ~175 |
| Representative values based on the structural model. |
Experimental Protocols
The determination of the crystal structure of this compound has been accomplished through a combination of single-crystal X-ray diffraction and neutron powder diffraction techniques.
Single-Crystal X-ray Diffraction
The initial structure was solved using single-crystal X-ray diffraction. The general workflow for this method is as follows:
-
Crystal Growth: Single crystals of H₂SO₄·4H₂O are grown by slowly cooling an aqueous solution of sulfuric acid of the appropriate concentration.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is maintained at a low temperature (e.g., using a liquid nitrogen stream) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector.
-
Structure Solution and Refinement: The collected diffraction data are used to determine the unit cell parameters and space group. The positions of the sulfur and oxygen atoms are determined from the electron density map. The hydrogen atom positions are often inferred from difference Fourier maps and chemical knowledge. The structural model is then refined to obtain the best fit to the experimental data.
Neutron Powder Diffraction
To more accurately locate the positions of the hydrogen (or in this case, deuterium) atoms, neutron powder diffraction was employed. The experimental workflow is outlined below:
-
Sample Preparation: A deuterated sample (D₂SO₄·4D₂O) is synthesized to take advantage of the favorable neutron scattering properties of deuterium over hydrogen. The polycrystalline sample is loaded into a suitable container (e.g., a vanadium can).
-
Data Collection: The sample is placed in a neutron powder diffractometer. Data are collected at various temperatures and pressures. A pulsed spallation neutron source can be utilized for such measurements.
-
Rietveld Refinement: The crystal structure is refined from the powder diffraction data using the Rietveld method. This involves fitting the entire calculated diffraction pattern to the experimental data, allowing for the refinement of lattice parameters, atomic positions (including those of the deuterium atoms), and other structural parameters.
Caption: Experimental workflow for the crystal structure determination of this compound.
Structural Insights and Signaling Pathways
While "signaling pathways" are typically associated with biological systems, we can draw an analogy to the logical relationship of the ionic species and their interactions within the crystal lattice that give rise to the overall structure.
The fundamental components of the this compound crystal are the sulfate anions (SO₄²⁻) and the diaquahydrogen cations (H₅O₂⁺). The stability of the crystal structure arises from the intricate network of hydrogen bonds linking these ions.
Caption: Logical relationship of ionic species in the formation of the this compound crystal lattice.
Conclusion
The crystal structure of this compound is well-defined, consisting of a tetragonal lattice of sulfate and diaquahydrogen ions linked by a robust network of hydrogen bonds. The combination of single-crystal X-ray and neutron powder diffraction has provided a detailed and accurate model of this important atmospheric and chemical compound. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers in the fields of chemistry, materials science, and atmospheric sciences.
References
In-Depth Technical Guide: Thermodynamic Properties of Sulfuric Acid Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermodynamic properties of sulfuric acid tetrahydrate (H₂SO₄·4H₂O). The information presented herein is compiled from authoritative sources and is intended to serve as a valuable resource for professionals in research, development, and pharmaceutical sciences. This document details quantitative thermodynamic data, outlines experimental methodologies for their determination, and provides visualizations of phase relationships and experimental workflows.
Core Thermodynamic Data
The thermodynamic properties of this compound have been meticulously determined through calorimetric studies. The following tables summarize key quantitative data, providing a basis for understanding the stability and behavior of this hydrate.
Table 1: Standard Molar Thermodynamic Properties of this compound at 298.15 K (25 °C)
| Property | Symbol | Value | Units |
| Molar Mass | M | 170.14 | g/mol |
| Standard Molar Enthalpy of Formation | ΔfH° | -2010.98 ± 0.17 | kJ/mol |
| Standard Molar Entropy | S° | 344.3 | J/(mol·K) |
Note: The standard molar entropy is calculated from low-temperature heat capacity measurements.
Table 2: Molar Heat Capacity (C_p) of this compound (Solid Phase) at Various Temperatures
This data is derived from the experimental work of Hornung and Giauque (1955).
| Temperature (K) | Molar Heat Capacity (J/(mol·K)) |
| 15 | 11.34 |
| 20 | 21.55 |
| 30 | 43.18 |
| 40 | 64.98 |
| 50 | 84.43 |
| 60 | 101.17 |
| 70 | 115.81 |
| 80 | 128.87 |
| 90 | 140.79 |
| 100 | 151.84 |
| 120 | 171.75 |
| 140 | 189.45 |
| 160 | 205.85 |
| 180 | 221.54 |
| 200 | 236.98 |
| 220 | 252.42 |
| 240 | 268.07 |
Table 3: Enthalpy and Entropy of Fusion of this compound
| Property | Symbol | Value | Units |
| Melting Point | T_m | 244.89 | K |
| Enthalpy of Fusion | ΔfusH | 29.53 | kJ/mol |
| Entropy of Fusion | ΔfusS | 120.58 | J/(mol·K) |
Experimental Protocols
The determination of the thermodynamic properties of sulfuric acid hydrates relies on precise calorimetric measurements. The methodologies employed by Giauque and his coworkers for their seminal studies on sulfuric acid hydrates serve as a foundational reference.
Low-Temperature Heat Capacity Measurement (Based on the work of Giauque and coworkers)
Objective: To measure the heat capacity of solid this compound from near absolute zero to its melting point.
Apparatus: A Nernst adiabatic, calorimetric cryostat is used. This apparatus is designed to maintain a sample in a calorimeter vessel at a desired temperature with minimal heat exchange with the surroundings, except for the precisely measured electrical energy input.
Methodology:
-
Sample Preparation: A sample of this compound of known mass is prepared by carefully mixing stoichiometric amounts of high-purity sulfuric acid and water. The composition is verified through titration. The sample is then introduced into the calorimeter vessel.
-
Calorimeter Assembly: The calorimeter vessel, containing the sample, is suspended in a high-vacuum environment. It is surrounded by an adiabatic shield. A platinum resistance thermometer, calibrated against a standard, is used to measure the temperature of the calorimeter. A heater coil is also wound around the calorimeter.
-
Cooling: The calorimeter and the adiabatic shield are cooled to the lowest desired temperature (typically around 15 K) using liquid hydrogen or helium as a refrigerant.
-
Heat Input and Temperature Measurement:
-
The calorimeter is allowed to reach thermal equilibrium at a starting temperature (T₁).
-
A known quantity of electrical energy (q) is supplied to the heater over a specific time interval, causing the temperature of the calorimeter and its contents to rise.
-
During the heating period, the temperature of the adiabatic shield is controlled to match the temperature of the calorimeter, minimizing heat leak.
-
The final equilibrium temperature (T₂) is recorded.
-
-
Calculation of Heat Capacity: The heat capacity (C_p) at the mean temperature ((T₁ + T₂)/2) is calculated using the following formula:
C_p = q / (n * (T₂ - T₁))
where:
-
q is the heat input in joules.
-
n is the number of moles of the sample.
-
T₁ and T₂ are the initial and final temperatures in Kelvin.
-
-
Data Collection: This process is repeated in small temperature increments from the lowest temperature up to and through the melting point of the substance.
Determination of Enthalpy of Fusion
Methodology:
-
During the heat capacity measurements, as the sample reaches its melting point, the input of electrical energy will cause the phase transition to occur at a constant temperature.
-
The total energy required to melt the entire sample at its melting point is measured.
-
The molar enthalpy of fusion (ΔfusH) is calculated by dividing the total energy input during melting by the number of moles of the sample.
Visualizations
Phase Diagram of the Sulfuric Acid-Water System
The following diagram illustrates the phase relationships in the sulfuric acid-water system, highlighting the stability region of this compound (SAT).
Caption: Phase diagram illustrating the stability region of this compound.
Experimental Workflow for Low-Temperature Calorimetry
The following diagram outlines the logical flow of an experiment to determine the heat capacity of a substance at low temperatures.
Caption: Logical workflow for determining heat capacity via low-temperature calorimetry.
An In-depth Technical Guide on the Enthalpy of Formation for Sulfuric Acid Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the standard enthalpy of formation for sulfuric acid tetrahydrate (H₂SO₄·4H₂O), including quantitative data, detailed experimental protocols for its determination, and a visualization of the experimental workflow. This information is critical for professionals in research and development who require accurate thermodynamic data for process design, safety analysis, and computational modeling.
Quantitative Data: Standard Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property representing the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. For this compound, this value is crucial for understanding its stability and reactivity.
The most reliable and recent values for the standard enthalpy of formation of this compound are provided by the Active Thermochemical Tables (ATcT), a state-of-the-art thermochemical database developed at Argonne National Laboratory.[1][2]
| Compound | Formula | State | ΔfH° (kJ/mol) at 298.15 K | Uncertainty (kJ/mol) | Source |
| This compound | H₂SO₄·4H₂O | cr, l | -2098.93 | ± 0.28 | ATcT (v. 1.148)[1] |
| This compound | (OS(O)(OH)2)(H2O)4 | cr, l | -2098.93 | ± 0.28 | ATcT (v. 1.130)[2] |
Note: "cr, l" indicates that the value pertains to the condensed phase (crystal or liquid).
Experimental Protocol: Calorimetric Determination
The enthalpy of formation of sulfuric acid hydrates is typically determined through solution and dilution calorimetry. The experimental work of Giauque and his colleagues in the mid-20th century laid the foundation for much of our understanding of the thermodynamics of the sulfuric acid-water system.[3][4] The following is a detailed methodology based on such calorimetric experiments.
Objective: To determine the heat of solution of anhydrous sulfuric acid and its solid hydrates in a large excess of water. From these measurements, combined with the known enthalpy of formation of liquid sulfuric acid and water, the enthalpy of formation of the solid hydrates can be calculated using Hess's Law.
Apparatus:
-
Isothermal Calorimeter: A precision calorimeter, often of the submarine type, capable of measuring small heat changes with high accuracy. The calorimeter vessel is submerged in a constant-temperature bath.
-
Stirring Mechanism: To ensure rapid and uniform mixing of the reactants.
-
Temperature Measuring Device: A highly sensitive thermometer, such as a platinum resistance thermometer, capable of measuring temperature changes to a precision of 10⁻⁴ K.
-
Sample Holder: A fragile glass bulb or ampoule to hold the sulfuric acid hydrate sample, which can be broken at the desired time to initiate the reaction.
-
Calibration Heater: A resistor with a precisely known resistance to calibrate the calorimeter by introducing a known amount of electrical energy.
Procedure:
-
Calorimeter Calibration:
-
The calorimeter is filled with a known mass of distilled water.
-
A known amount of electrical energy (Q = I²Rt) is passed through the calibration heater, and the resulting temperature change (ΔT) is precisely measured.
-
The heat capacity of the calorimeter and its contents is determined from this data. This calibration is performed for each experiment to account for any variations.
-
-
Sample Preparation:
-
This compound (H₂SO₄·4H₂O) is prepared by mixing stoichiometric amounts of pure sulfuric acid and water. The mixture is then allowed to crystallize. The exact composition is verified by titration.
-
A precisely weighed sample of the solid hydrate is sealed in a thin-walled glass ampoule.
-
-
Heat of Solution Measurement:
-
A large, known mass of distilled water is placed in the calorimeter vessel, sufficient to ensure that the final concentration of sulfuric acid is very dilute.
-
The calorimeter is allowed to reach thermal equilibrium with the surrounding constant-temperature bath.
-
The temperature is monitored for a period to establish a stable baseline.
-
The glass ampoule containing the this compound is broken beneath the surface of the water, and the stirring is maintained to facilitate dissolution.
-
The temperature of the solution is carefully recorded as a function of time until a new stable final temperature is reached.
-
-
Data Analysis:
-
The temperature change of the reaction (ΔT_rxn) is determined by extrapolating the pre- and post-reaction temperature-time curves to the time of mixing to correct for any heat exchange with the surroundings.
-
The heat absorbed or evolved by the reaction (q_rxn) is calculated using the heat capacity of the calorimeter and its contents and the measured temperature change.
-
The molar enthalpy of solution (ΔH_soln) is then calculated by dividing q_rxn by the number of moles of the sulfuric acid hydrate dissolved.
-
-
Calculation of Enthalpy of Formation:
-
The enthalpy of formation of the solid hydrate is calculated using Hess's Law, combining the experimentally determined enthalpy of solution with the known standard enthalpies of formation of liquid water and aqueous sulfuric acid at infinite dilution.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the enthalpy of formation of this compound.
Calorimetric determination workflow.
References
An In-Depth Technical Guide to the H2SO4-H2O Binary System Phase Diagram
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sulfuric acid-water (H₂SO₄-H₂O) binary system, a cornerstone of industrial chemistry and a subject of significant academic interest. Understanding its complex phase behavior is critical in numerous applications, including chemical synthesis, materials science, and cryopreservation. This document presents a consolidation of quantitative data, detailed experimental protocols for phase diagram determination, and a visualization of the system's intricate phase relationships.
Introduction to the H₂SO₄-H₂O Binary System
The sulfuric acid-water system is characterized by its strong negative deviation from Raoult's law, a consequence of the powerful exothermic hydration of sulfuric acid. This strong interaction leads to the formation of several stable and metastable hydrates, resulting in a complex phase diagram with multiple eutectic and peritectic points. These hydrates, which are distinct solid compounds of H₂SO₄ and H₂O, play a crucial role in the physical and chemical properties of the mixture at various concentrations and temperatures. The accurate determination and understanding of this phase diagram are paramount for processes such as acid concentration, crystallization, and for predicting the behavior of sulfuric acid aerosols in atmospheric science.
Quantitative Phase Diagram Data
The phase diagram of the H₂SO₄-H₂O system is rich with invariant points, where multiple phases coexist in equilibrium. The following tables summarize the key quantitative data for the solid-liquid equilibria, including the melting points of the various sulfuric acid hydrates and the eutectic and peritectic points of the system.
Table 1: Melting Points of Sulfuric Acid and its Hydrates
| Compound | Formula | Melting Point (°C) |
| Water (Ice) | H₂O | 0 |
| Sulfuric acid monohydrate | H₂SO₄·H₂O | 8.6 |
| Sulfuric acid dihydrate | H₂SO₄·2H₂O | -39.5 |
| Sulfuric acid trihydrate | H₂SO₄·3H₂O | -36.4 |
| Sulfuric acid tetrahydrate (SAT) | H₂SO₄·4H₂O | -28.3 |
| Sulfuric acid hemihexahydrate | H₂SO₄·6.5H₂O | -54 |
| Sulfuric acid octahydrate (SAO) | H₂SO₄·8H₂O | -62 |
| Sulfuric acid | H₂SO₄ | 10.37 |
Table 2: Eutectic and Peritectic Points of the H₂SO₄-H₂O System
| Type | Temperature (°C) | H₂SO₄ Concentration (wt%) | Coexisting Solid Phases |
| Eutectic | -2.9 | 19.3 | Ice, H₂SO₄·8H₂O |
| Eutectic | -72 | 36.0 | H₂SO₄·8H₂O, H₂SO₄·4H₂O |
| Eutectic | -38.9 | 64.5 | H₂SO₄·2H₂O, H₂SO₄·H₂O |
| Eutectic | -65 | 92.5 | H₂SO₄·H₂O, H₂SO₄ |
| Peritectic | -54 | 43.0 | H₂SO₄·6.5H₂O, H₂SO₄·4H₂O |
| Peritectic | -36.4 | 54.0 | H₂SO₄·3H₂O, H₂SO₄·2H₂O |
Table 3: Boiling Point of Aqueous Sulfuric Acid at 1 atm
| H₂SO₄ Concentration (wt%) | Boiling Point (°C) |
| 10 | 102 |
| 20 | 105 |
| 30 | 110 |
| 40 | 118 |
| 50 | 130 |
| 60 | 148 |
| 70 | 178 |
| 80 | 220 |
| 90 | 276 |
| 98.3 (Azeotrope) | 338 |
Experimental Protocols for Phase Diagram Determination
The determination of the H₂SO₄-H₂O phase diagram relies on several key experimental techniques. Thermal analysis, particularly Differential Scanning Calorimetry (DSC), and spectroscopic methods like Fourier-Transform Infrared (FTIR) Spectroscopy are principal among them.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It is a powerful tool for determining phase transition temperatures such as melting, crystallization, and glass transitions.
Methodology:
-
Sample Preparation:
-
Prepare a series of H₂SO₄-H₂O mixtures with varying compositions by weight. High-purity, deionized water and concentrated sulfuric acid (e.g., 98%) should be used.
-
Due to the highly exothermic nature of the dilution, the acid should be added slowly to the water while cooling the container in an ice bath to prevent boiling and splashing.
-
Accurately determine the final concentration of each mixture.
-
Encapsulate a small, precisely weighed amount of the sample (typically 5-10 mg) in a hermetically sealed aluminum or stainless steel DSC pan to prevent changes in concentration due to the absorption of atmospheric moisture or evaporation.
-
-
DSC Analysis:
-
Place the sealed sample pan and an empty reference pan into the DSC instrument.
-
Cool the sample to a low temperature, typically below the expected lowest eutectic temperature (e.g., -100 °C), at a controlled cooling rate (e.g., 10 °C/min).
-
Hold the sample at this low temperature for a few minutes to ensure thermal equilibrium.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above all expected transitions (e.g., 30 °C).
-
Record the heat flow as a function of temperature. The resulting plot is a DSC thermogram.
-
-
Data Interpretation:
-
Analyze the DSC thermogram to identify endothermic and exothermic peaks.
-
Endothermic peaks correspond to melting events (solid to liquid transitions). The onset temperature of the peak is typically taken as the transition temperature.
-
Exothermic peaks correspond to crystallization events (liquid to solid transitions).
-
By analyzing the thermograms of samples with different compositions, the liquidus, solidus, eutectic, and peritectic temperatures can be determined to construct the phase diagram.
-
Fourier-Transform Infrared (FTIR) Spectroscopy of Thin Films
FTIR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. This method is particularly useful for identifying the different solid hydrate phases of sulfuric acid, as each has a unique vibrational spectrum.
Methodology:
-
Thin Film Preparation:
-
A thin film of an H₂SO₄-H₂O mixture of a specific concentration is deposited onto an infrared-transparent substrate (e.g., BaF₂, ZnSe, or Ge) within a temperature-controlled environmental chamber.
-
The film can be prepared by co-deposition of H₂O and SO₃ onto the cold substrate, which react to form sulfuric acid. The final concentration can be controlled by adjusting the partial pressures of the reactants.
-
Alternatively, a solution of known concentration can be directly deposited onto the substrate.
-
-
FTIR Analysis:
-
The environmental chamber is cooled or heated at a controlled rate.
-
FTIR spectra are recorded at various temperatures.
-
Changes in the spectral features, such as the appearance or disappearance of specific absorption bands, indicate phase transitions.
-
-
Data Interpretation:
-
The characteristic vibrational frequencies of the different sulfuric acid hydrates (e.g., H₂SO₄·H₂O, H₂SO₄·2H₂O, H₂SO₄·4H₂O) and ice are used to identify the solid phases present at different temperatures and compositions.
-
By monitoring the spectral changes as a function of temperature for various initial concentrations, the phase boundaries can be mapped out.
-
Visualization of the H₂SO₄-H₂O Phase Diagram
The following diagram, generated using the DOT language, provides a simplified representation of the key features of the H₂SO₄-H₂O phase diagram, illustrating the relationships between the different phases.
Unveiling the Crystalline World of Sulfuric Acid Tetrahydrate: A Technical Guide to its Polymorphs
For Researchers, Scientists, and Drug Development Professionals
Sulfuric acid tetrahydrate (H₂SO₄·4H₂O), a seemingly simple stoichiometric hydrate, reveals a fascinating complexity in its solid state through the existence of at least two polymorphic forms. This technical guide provides an in-depth exploration of the discovery, characterization, and experimental protocols related to these polymorphs, offering a valuable resource for researchers in crystallography, materials science, and related fields. The distinct crystalline structures of these polymorphs, particularly under high-pressure conditions, underscore the importance of understanding the phase behavior of even fundamental chemical compounds.
Polymorphic Forms of this compound
Two primary polymorphs of this compound have been identified and characterized in the scientific literature: SAT-I and SAT-II.
-
SAT-I: This is the ambient pressure polymorph of this compound. Its crystal structure has been well-established through single-crystal X-ray diffraction and further refined using neutron powder diffraction.
-
SAT-II: A high-pressure polymorph, SAT-II was discovered during neutron powder diffraction studies under elevated pressure.[1][2] This discovery highlights the influence of pressure on the crystal packing and hydrogen bonding network of the hydrate.
Quantitative Data Summary
The crystallographic and physical properties of the two known polymorphs of this compound are summarized in the table below for direct comparison. The data is primarily derived from neutron powder diffraction studies on the deuterated analogue (D₂SO₄·4D₂O) to enhance the signal-to-noise ratio, a common practice in neutron diffraction experiments involving hydrogenous materials.[3][4]
| Property | Polymorph I (SAT-I) | Polymorph II (SAT-II) |
| Crystal System | Tetragonal | Monoclinic |
| Space Group | P4₂/n | P2₁/a (likely) |
| Unit Cell Parameters (a) | 7.47512(6) Å (at 1.7 K) | 6.1902(3) Å (at 235 K, 5.435 kbar) |
| Unit Cell Parameters (b) | 7.47512(6) Å (at 1.7 K) | 11.1234(5) Å (at 235 K, 5.435 kbar) |
| Unit Cell Parameters (c) | 6.32466(5) Å (at 1.7 K) | 5.6446(3) Å (at 235 K, 5.435 kbar) |
| Unit Cell Angle (β) | 90° | 110.287(4)° (at 235 K, 5.435 kbar) |
| Unit Cell Volume (V) | 353.405(5) ų (at 1.7 K) | 364.56(2) ų (at 235 K, 5.435 kbar) |
| Formula Units per Unit Cell (Z) | 2 | 2 |
| Melting Point | ~232 K | Not determined (metastable at lower pressures) |
| Bulk Modulus (at 200 K) | 9.2(2) GPa | Significantly stiffer than SAT-I |
Experimental Protocols
The following sections detail the methodologies employed in the synthesis and characterization of the this compound polymorphs, primarily based on the work of Fortes et al. (2008).
Synthesis of Deuterated this compound (D₂SO₄·4D₂O) for Neutron Diffraction
Objective: To prepare a stoichiometric solution of deuterated this compound for subsequent crystallization and analysis.
Materials:
-
Reagent grade deuterated sulfuric acid (D₂SO₄, 98 wt. %, 99 at. % D)
-
Deuterium oxide (D₂O, 99 at. % D)
-
Vanadium sample canister
-
Silica wool
Procedure:
-
A solution with the requisite 1:4 stoichiometry of D₂SO₄ to D₂O is prepared by carefully diluting the concentrated D₂SO₄ with D₂O.
-
Approximately 3 cm³ of the resulting solution is pipetted into a standard vanadium sample canister.
-
Around 0.15 g of silica wool is added to the canister to facilitate the crystallization of a fine powder.[4]
-
The sample can is sealed and attached to a center stick.
-
The assembly is then flash-frozen by dipping it in liquid nitrogen.
Characterization by Neutron Powder Diffraction (Ambient Pressure - SAT-I)
Objective: To obtain high-resolution diffraction data of SAT-I at various temperatures.
Instrumentation:
-
High-Resolution Powder Diffractometer (HRPD) at a neutron spallation source (e.g., ISIS)
-
Orange cryostat
Procedure:
-
The pre-cooled (to 125 K) cryostat is mounted on the HRPD beamline.
-
The frozen sample canister is loaded into the cryostat.
-
Initial inspection of the sample often reveals an amorphous state.
-
The sample is subsequently warmed to approximately 215 K to induce crystallization of SAT-I.
-
Diffraction data is then collected at various temperatures, for instance, at 217 K and 4.2 K, to study the thermal expansion and refine the crystal structure.
Discovery and Characterization of the High-Pressure Polymorph (SAT-II)
Objective: To investigate the phase behavior of this compound under high pressure and characterize any new polymorphs.
Instrumentation:
-
A high-pressure neutron diffractometer (e.g., GEM at ISIS)
-
Cylindrical pressure cell
Procedure:
-
The prepared D₂SO₄·4D₂O solution is loaded into the high-pressure cell.
-
The sample is cooled to a low temperature, for example, 50 K.
-
The pressure is increased to a target value, such as 5.5 kbar (550 MPa).
-
The sample is then warmed. The phase transformation to SAT-II is observed to occur above 235 K at this pressure.[2]
-
Neutron diffraction patterns of the new phase (SAT-II) are collected.
-
The high-pressure phase can be quenched to lower pressures and temperatures for further study of its physical properties, revealing it to be significantly stiffer and more isotropic than SAT-I.[1][2]
Visualizations
The following diagrams illustrate the experimental workflow for the discovery of the high-pressure polymorph of this compound and the structural relationship between the two polymorphs.
Caption: Experimental workflow for the synthesis and characterization of SAT-I and the discovery of SAT-II.
Caption: Relationship and phase transition between SAT-I and SAT-II polymorphs.
References
- 1. researchgate.net [researchgate.net]
- 2. Neutron powder diffraction studies of sulfuric acid hydrates. II. The structure, thermal expansion, incompressibility, and polymorphism of this compound (D2SO4.4D2O) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
An In-depth Technical Guide to the Spectroscopic Identification of H₂SO₄·4H₂O
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methods used for the identification and characterization of sulfuric acid tetrahydrate (H₂SO₄·4H₂O). The information presented herein is intended to assist researchers in accurately identifying this compound through infrared and Raman spectroscopy.
Introduction
Sulfuric acid and its hydrates are of significant interest in various scientific fields, from atmospheric chemistry to industrial processes. The tetrahydrate (H₂SO₄·4H₂O) is a particularly stable form of hydrated sulfuric acid.[1] Accurate identification of this specific hydrate is crucial for understanding its role in different chemical and physical processes. Spectroscopic techniques, particularly infrared (IR) and Raman spectroscopy, provide a non-destructive and definitive means of identification.
Spectroscopic Data for H₂SO₄·4H₂O
The spectroscopic signature of this compound is characterized by the vibrational modes of the sulfate and hydronium ions present in its structure. The following tables summarize the key vibrational bands observed in infrared and Raman spectroscopy.
Table 1: Infrared (IR) Spectroscopy Data for H₂SO₄·4H₂O
New infrared spectra of pure bulk molecular sulfuric acid and its mono- and tetrahydrates have been obtained using an internal reflection geometry.[2] For each species present (H₂SO₄, HSO₄⁻, and SO₄²⁻), a well-defined set of core SO₄ vibrations has been identified and assigned to individual vibrational modes.[2][3] The spectra of this compound are indicative of a mixture of H₃O⁺ and bisulfate ions.[1]
| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |
| 3650 - 2409 | Generic H-O stretching region | Broad | [1] |
| 1470 - 820 | Generic SO₄ stretching region | Broad | [1] |
Note: The IR spectra of H₂SO₄·4H₂O are complex due to the presence of various hydrated proton species and bisulfate ions, whose features can overlap with the core sulfate modes.[1]
Table 2: Raman Spectroscopy Data for Sulfuric Acid Species
Raman spectroscopy is a powerful tool for speciating sulfate (SO₄²⁻) and bisulfate (HSO₄⁻) ions in aqueous solutions and hydrated forms. The degree of dissociation of the second dissociation step in aqueous H₂SO₄ (HSO₄⁻ ⇄ H⁺ + SO₄²⁻) can be determined from the relative intensities of the HSO₄⁻ and SO₄²⁻ Raman bands.[4]
| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |
| ~1050 | HSO₄⁻ | Strong | [4][5] |
| ~980 | SO₄²⁻ | Strong | [4][5] |
Note: In the context of H₂SO₄·4H₂O, the Raman spectrum is expected to be dominated by the features of the constituent ions.
Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented above.
3.1. Infrared (IR) Spectroscopy
A common method for obtaining IR spectra of sulfuric acid hydrates involves an internal reflection geometry.[2]
-
Apparatus: A stainless steel vacuum reaction chamber coupled to a Fourier Transform Infrared (FTIR) spectrometer and a gas handling line.[1]
-
Sample Preparation: Thin solid films of sulfuric acid hydrate are formed on a germanium internal reflection element (IRE) suspended in the center of the sample chamber.[1]
-
Temperature Control: The temperature of the IRE is controlled using coil heating and liquid nitrogen cooling. The temperature is measured with a thermocouple in contact with the front surface of the IRE.[1]
-
Data Acquisition: Spectra are collected under equilibrium water partial pressure conditions to ensure the stability of the tetrahydrate.[2]
3.2. Raman Spectroscopy
FT-Raman spectroscopy is well-suited for the analysis of aqueous and hydrated sulfuric acid.[5]
-
Apparatus: A Bruker IFS 66 FTIR spectrometer equipped with an FRA 106 FT-Raman module is a suitable instrument.[5]
-
Sample Preparation: Aqueous solutions of sulfuric acid at various concentrations or solid hydrate samples can be analyzed. For temperature-dependent studies, the sample can be placed in a cryostat.[5]
-
Data Acquisition: Spectra are obtained by irradiating the sample with a laser and collecting the scattered radiation. Multiple scans are typically averaged to improve the signal-to-noise ratio.[5]
Logical Workflow for Identification
The following diagram illustrates a logical workflow for the spectroscopic identification of H₂SO₄·4H₂O.
Caption: Logical workflow for the spectroscopic identification of H₂SO₄·4H₂O.
References
Physical properties of solid sulfuric acid hydrates
An In-depth Technical Guide on the Physical Properties of Solid Sulfuric Acid Hydrates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of solid sulfuric acid hydrates. It includes quantitative data presented in structured tables, detailed experimental methodologies for key characterization techniques, and visualizations of relevant processes and relationships to facilitate a deeper understanding of these important chemical entities.
Introduction to Sulfuric Acid Hydrates
Sulfuric acid's strong affinity for water leads to the formation of several stable crystalline hydrates (H₂SO₄·nH₂O). These solid forms are of significant interest in various fields, including atmospheric chemistry, materials science, and as reagents in chemical synthesis. Understanding their physical properties is crucial for predicting their behavior under different environmental conditions and for their safe handling and application. Known hydrates include the monohydrate (n=1), dihydrate (n=2), trihydrate (n=3), tetrahydrate (n=4), and hemihexahydrate (n=6.5).[1]
Quantitative Physical Properties
The following tables summarize key physical properties of various solid sulfuric acid hydrates.
Table 1: Melting Points of Sulfuric Acid and its Hydrates
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Melting Point (K) |
| Anhydrous H₂SO₄ | 98.08 | 10.31[1] | 283.46[1] |
| H₂SO₄ · H₂O | 116.09 | 8.48 | 281.63 |
| H₂SO₄ · 2H₂O | 134.11 | -39.47 | 233.68 |
| H₂SO₄ · 3H₂O | 152.12 | -36.36 | 236.79 |
| H₂SO₄ · 4H₂O | 170.14 | -28.27 | 244.88 |
| H₂SO₄ · 6.5H₂O | 215.19 | -54 | 219.15 |
Note: Melting points for hydrates are congruent melting points unless otherwise specified and are derived from phase diagram data.
Table 2: Density of Sulfuric Acid Solutions
| Concentration (wt% H₂SO₄) | Temperature (°C) | Density (g/cm³) |
| 98% | 20 | 1.84[2] |
| 100% | 18 | 1.834[3] |
| 100% | 25 | ~1.83 |
| Pure (oily liquid) | Not Specified | 1.8[4] |
Note: The density of solid hydrates is less commonly reported than that of the aqueous solutions from which they crystallize. Density is highly dependent on both temperature and concentration.[5]
Table 3: Crystal Structure of Anhydrous Sulfuric Acid
| Property | Value |
| Crystal System | Monoclinic[1] |
| Space Group | C2/c[1] |
| Lattice Parameters | a = 818.1 pm, b = 469.6 pm, c = 856.3 pm[1] |
| β = 111.39°[1] | |
| Formula Units (Z) | 4[1] |
Table 4: Thermodynamic Properties of Solid Sulfuric Acid Hydrates at 298.15 K
| Compound | ΔfH° (kJ/mol) | S° (J/mol·K) |
| H₂SO₄ (s) | -813.99 | 156.9 |
| H₂SO₄ · H₂O (s) | -1124.37 | 218.8 |
| H₂SO₄ · 2H₂O (s) | -1430.55 | 280.3 |
| H₂SO₄ · 3H₂O (s) | -1730.29 | 332.6 |
| H₂SO₄ · 4H₂O (s) | -2034.42 | 393.3 |
| H₂SO₄ · 6.5H₂O (s) | -2785.45 | 533.9 |
Data compiled from thermodynamic analyses.[6]
Experimental Protocols
The characterization of solid sulfuric acid hydrates relies on a variety of analytical techniques. Below are detailed methodologies for some of the key experiments cited in the literature.
Preparation and Spectroscopic Analysis of Hydrate Thin Films
This protocol describes the formation and analysis of sulfuric acid hydrate thin films using Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy.[7][8]
Methodology:
-
Substrate Preparation: A Germanium (Ge) internal reflection element (IRE) is cleaned and placed in a high-vacuum chamber. A background spectrum of the clean IRE is collected.
-
Film Formation:
-
For Anhydrous H₂SO₄: Gaseous H₂O and SO₃ are co-deposited onto the Ge substrate, cooled to 190 K. This initially forms a liquid sulfuric acid film that crystallizes into a stable solid upon cooling.[8]
-
For Hydrates (e.g., Monohydrate): An anhydrous H₂SO₄ film is first prepared. The film is then exposed to a controlled partial pressure of water vapor at a stable low temperature (e.g., 190 K) to induce hydration. The degree of hydration is a function of the water vapor pressure and temperature.[7][8]
-
-
Spectroscopic Measurement:
-
IR spectra are collected using an internal reflection geometry.[9]
-
Spectra are typically recorded at a resolution of 4 cm⁻¹ and are an average of multiple scans (e.g., 64 interferograms) to improve the signal-to-noise ratio.[7]
-
The resulting spectra are ratioed against the clean IRE background and presented in absorbance units.
-
-
Data Analysis: The composition of the film (presence of H₂SO₄, H₃O⁺, HSO₄⁻, SO₄²⁻) is determined by identifying characteristic absorption bands in the IR spectrum.[10]
Thermal Analysis using Differential Scanning Calorimetry (DSC)
DSC is employed to determine the phase behavior, including melting points and eutectic temperatures, of the sulfuric acid-water system.[11]
Methodology:
-
Sample Preparation: Aqueous solutions of sulfuric acid with varying, precisely known concentrations are prepared.
-
DSC Measurement:
-
A small, accurately weighed amount of the solution is hermetically sealed in a DSC pan.
-
An empty, sealed pan is used as a reference.
-
The sample is subjected to a controlled cooling and heating program in the DSC instrument. A typical program might involve cooling to a low temperature (e.g., -100 °C) to ensure complete solidification, followed by controlled heating at a specific rate (e.g., 5 °C/min).
-
-
Data Analysis:
-
The heat flow to or from the sample is measured as a function of temperature.
-
Endothermic events (peaks) on the heating curve correspond to phase transitions such as melting.
-
The onset temperature of a melting peak is typically taken as the melting point.
-
By analyzing samples across a range of concentrations, a phase diagram can be constructed.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to solid sulfuric acid hydrates.
References
- 1. Sulfuric acid - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. sulfuric acid density - HPMC manufacturer [hpmcmanufacturer.com]
- 6. nist.gov [nist.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ATR-IR spectroscopic studies of the formation of sulfuric acid and sulfuric acid monohydrate films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. uom-qa.qa.elsevierpure.com [uom-qa.qa.elsevierpure.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
The Natural Occurrence of Sulfuric Acid Tetrahydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfuric acid (H₂SO₄), a strong mineral acid, is highly reactive in its anhydrous form and thus rarely found naturally on Earth. However, its hydrated forms, particularly sulfuric acid tetrahydrate (H₂SO₄·4H₂O), play a significant role in various atmospheric and potentially geological and extraterrestrial environments. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its formation, stability, and the experimental methods used for its identification and characterization.
Natural Occurrences of this compound
This compound (SAT) has been identified or is hypothesized to exist in several natural environments, both on Earth and beyond.
Terrestrial Atmosphere
The most well-documented natural occurrence of this compound is in the Earth's stratosphere. It is a primary constituent of stratospheric sulfate aerosols (SSAs), which form a layer known as the Junge layer at altitudes between 15 and 25 km. These aerosols are crucial in atmospheric chemistry and climate regulation.
SAT plays a pivotal role in the formation of polar stratospheric clouds (PSCs).[1][2] These clouds are implicated in the depletion of the ozone layer, as they provide surfaces for chemical reactions that convert benign chlorine compounds into reactive species.[1][2] Type Ib PSCs are composed of supercooled ternary solution droplets of sulfuric acid, nitric acid, and water, while Type Ia clouds can consist of nitric acid trihydrate (NAT) particles that may nucleate on existing SAT particles.[1]
Geological Formations: Acid Mine Drainage
Sulfuric acid is a major component of acid mine drainage (AMD), which is formed by the oxidation of sulfide minerals, such as pyrite (FeS₂), when they are exposed to air and water.[3] This process can be summarized by the following reaction:
2 FeS₂(s) + 7 O₂(g) + 2 H₂O(l) → 2 Fe²⁺(aq) + 4 SO₄²⁻(aq) + 4 H⁺(aq)
The resulting acidic and sulfate-rich water creates conditions that could potentially lead to the formation of various sulfuric acid hydrates, including the tetrahydrate, especially in cold environments. However, direct quantitative measurements of this compound in AMD are not extensively documented in the available literature.
Extraterrestrial Environments
Spectroscopic evidence suggests the presence of sulfuric acid hydrates on the surface of Jupiter's icy moon, Europa. The Galileo mission's Near-Infrared Mapping Spectrometer (NIMS) detected features consistent with hydrated sulfuric acid. It is theorized that sulfur ions from Jupiter's magnetosphere bombard Europa's icy surface, leading to the formation of sulfuric acid and its hydrates. The stability of these hydrates, including the tetrahydrate, under the cryogenic and radiation-intensive conditions of Europa's surface is an area of active research.
Quantitative Data
The following tables summarize the available quantitative data regarding the properties and formation conditions of this compound.
Table 1: Thermodynamic Properties of this compound (H₂SO₄·4H₂O)
| Property | Value | Reference |
| Enthalpy of Formation (ΔfH°) | -1637.2 ± 0.8 kJ/mol | [4][5] |
| Molar Mass | 170.14 g/mol | Calculated |
| Melting Point | 244.89 K (-28.26 °C) | |
| Solid Phase Heat Capacity | See reference for a table of values at different temperatures | [6] |
| Liquid Phase Heat Capacity | See reference for a table of values at different temperatures | [6] |
Table 2: Conditions for this compound Formation in Laboratory Experiments Simulating Stratospheric Conditions
| Parameter | Condition | Reference |
| Temperature Range | 169.8–194.5 K | [7] |
| H₂O Partial Pressure | 4 x 10⁻⁴ Torr | [2] |
| Critical Ice Saturation Ratio (S*) for Ice Nucleation on SAT | 1.02 to 1.3 | [7] |
| H₂SO₄ Concentration for Crystallization | ~60 wt% | [2] |
Experimental Protocols for Identification and Characterization
Fourier Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint of the chemical bonds and molecular structure of the compounds present. Sulfuric acid and its hydrates have distinct spectral features.
General Methodology for Aerosol Analysis:
-
Aerosol Generation/Collection: In laboratory studies, sub-micron sulfuric acid aerosols are generated, for example, by reacting SO₃ with H₂O.[8] For atmospheric samples, aerosols are collected on suitable substrates.
-
Sample Chamber: The aerosols are introduced into a temperature- and pressure-controlled cell with IR-transparent windows.
-
Spectral Acquisition: A beam of infrared light is passed through the aerosol sample, and the transmitted light is analyzed by an FTIR spectrometer.
-
Data Analysis: The resulting spectrum is compared to reference spectra of known sulfuric acid hydrates to identify the presence of the tetrahydrate. The relative intensities of characteristic absorption bands can be used for semi-quantitative analysis.
Key Spectral Features: The FTIR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of sulfate ions (SO₄²⁻), bisulfate ions (HSO₄⁻), and hydronium ions (H₃O⁺) within the crystal lattice.
Raman Spectroscopy
Principle: Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of molecules. It is complementary to FTIR and is particularly useful for studying aqueous systems and for differentiating between different crystalline forms (polymorphs).
General Methodology for Geological and Cryogenic Samples:
-
Sample Preparation: For acid mine drainage samples, water or sediment can be analyzed directly or after concentration. For cryogenic studies, aqueous sulfuric acid solutions of known concentrations are frozen on a cold stage.
-
Instrumentation: A Raman spectrometer equipped with a microscope (for micro-Raman) and a cryogenic stage is typically used.
-
Spectral Acquisition: A laser is focused on the sample, and the scattered light is collected and analyzed.
-
Data Analysis: The Raman spectrum of the sample is compared with reference spectra of sulfuric acid hydrates. Characteristic peaks for the tetrahydrate allow for its identification.
Key Spectral Features: The Raman spectrum of this compound shows distinct peaks related to the symmetric and asymmetric stretching and bending modes of the sulfate and bisulfate ions. For example, changes in the peaks around 913 cm⁻¹ and 1043 cm⁻¹ can indicate changes in the hydration state of sulfuric acid.[9]
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal properties such as melting points and phase transition temperatures.
General Methodology for Phase Diagram Determination:
-
Sample Preparation: A small, precisely weighed amount of an aqueous sulfuric acid solution of known concentration is sealed in a DSC pan.
-
Thermal Program: The sample is subjected to a controlled temperature program, typically involving cooling to a low temperature to induce crystallization, followed by heating to observe melting and other phase transitions.
-
Data Analysis: The resulting thermogram shows peaks corresponding to endothermic (melting) and exothermic (crystallization) events. The temperatures of these peaks are used to construct the phase diagram of the H₂SO₄-H₂O system, which shows the stability regions of different hydrates, including the tetrahydrate.[10]
Formation and Transformation Pathways
The formation and transformation of this compound are governed by temperature, water vapor pressure, and the concentration of sulfuric acid.
Formation in the Stratosphere
In the stratosphere, sulfuric acid is formed from the oxidation of sulfur dioxide (SO₂), which can have both natural (e.g., volcanic eruptions) and anthropogenic sources. The SO₂ is oxidized to sulfur trioxide (SO₃), which then reacts with water vapor to form sulfuric acid.[3]
SO₃(g) + H₂O(g) → H₂SO₄(l)
These liquid sulfuric acid aerosols can then take up more water at the low temperatures of the stratosphere to form various hydrates. Under stratospheric conditions, this compound is a thermodynamically stable form.[11]
Caption: Formation pathway of stratospheric this compound.
Phase Transitions
This compound can undergo phase transitions depending on the ambient conditions. For instance, in the presence of nitric acid (HNO₃) in the stratosphere, SAT particles can melt upon cooling to form liquid HNO₃-H₂SO₄-H₂O droplets, which are important for the formation of polar stratospheric clouds.[2]
Caption: Phase transition of SAT relevant to PSC formation.
Signaling Pathways
The term "signaling pathway" typically refers to a series of chemical reactions within a cell that work together to control a cell function, or to cascades of reactions in complex environmental systems. Extensive searches of the scientific literature did not reveal any established signaling pathways directly involving this compound. As a simple, stable inorganic hydrate, it is not known to act as a signaling molecule in biological or complex environmental systems. Its primary roles in natural environments are related to its physical and chemical properties, such as its ability to act as a nucleus for cloud formation and its contribution to the acidity of its surroundings.
Conclusion
This compound is a naturally occurring compound of significant importance in atmospheric science, with potential relevance in geology and planetary science. Its presence in stratospheric aerosols and its role in the formation of polar stratospheric clouds are well-established. While its occurrence in acid mine drainage and on icy moons is plausible, further quantitative research is needed to confirm its abundance in these environments. The experimental techniques of FTIR, Raman spectroscopy, and DSC are essential tools for its identification and characterization. Future research should focus on developing standardized protocols for the quantitative analysis of this compound in various natural samples to better understand its distribution and impact on Earth and other planetary bodies.
References
- 1. Polar stratospheric cloud - Wikipedia [en.wikipedia.org]
- 2. Melting of H2SO4·4H2O Particles upon Cooling: Implications for Polar Stratospheric Clouds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfuric acid - Wikipedia [en.wikipedia.org]
- 4. atct.anl.gov [atct.anl.gov]
- 5. atct.anl.gov [atct.anl.gov]
- 6. nist.gov [nist.gov]
- 7. Ice condensation on this compound: Implications for polar stratospheric ice clouds ∗ | ATom [espo.nasa.gov]
- 8. Reactions on sulphuric acid aerosol and on polar stratospheric clouds in the Antarctic stratosphere - British Antarctic Survey - Publication [bas.ac.uk]
- 9. Raman Spectroscopy for Sulfuric Acid Monitoring | Raman Monitoring of Sulfuric Acid - HORIBA Instruments Incorporated [process-instruments-inc.com]
- 10. Experimental Determination of the H2SO4/(NH4)2SO4/H2O Phase Diagram [figshare.com]
- 11. acp.copernicus.org [acp.copernicus.org]
An In-depth Technical Guide to Sulfuric Acid Tetrahydrate in Polar Stratospheric Clouds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfuric acid tetrahydrate (SAT), a crystalline solid composed of sulfuric acid and water molecules (H₂SO₄·4H₂O), plays a pivotal role in the atmospheric chemistry of the polar stratosphere. As a primary component of polar stratospheric clouds (PSCs), SAT provides surfaces for heterogeneous chemical reactions that convert benign halogen reservoir species into active forms, leading to catalytic ozone depletion. This technical guide provides a comprehensive overview of the formation, properties, and atmospheric significance of SAT in PSCs. It includes a compilation of quantitative data, detailed experimental protocols for laboratory studies, and visualizations of key chemical pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in atmospheric science and related fields.
Introduction
Polar stratospheric clouds (PSCs) are high-altitude clouds that form in the extremely cold conditions of the winter polar stratosphere, typically at altitudes of 15-25 km and temperatures below 195 K (-78 °C).[1] They are broadly classified into two main types: Type I PSCs, which contain nitric acid, and Type II PSCs, which are composed primarily of water ice.[2] this compound is a key precursor for the formation of Type II PSCs, acting as a nucleus for the condensation of water vapor.[3][4] The presence of these clouds is critical for the activation of chlorine and bromine compounds, which are the primary drivers of the Antarctic ozone hole.[2]
This guide focuses on the fundamental properties and reactions of this compound within the context of polar stratospheric cloud chemistry.
Physical and Chemical Properties of this compound
The physical and chemical characteristics of SAT under stratospheric conditions are crucial for accurately modeling its role in ozone depletion. Key quantitative data are summarized in the tables below.
Thermodynamic and Physical Properties
| Property | Value | Temperature (K) | Pressure/Conditions |
| Enthalpy of Formation (ΔfH°) | -2010.90 ± 0.17 kJ/mol | 298.15 | Standard state[3] |
| -2006.87 kJ/mol | 0 | Standard state[3] | |
| Melting Point | ~232 K | - | [4] |
| Melts 2-3 K above the ice frost point in the presence of HNO₃ | Stratospheric | ||
| Crystal System | Tetragonal | 1.7 - 225 | [4] |
| Space Group | P42(1)c | 1.7 - 225 | [4] |
| Lattice Parameters (a, b, c) | a=b=7.47512(6) Å, c=6.32466(5) Å | 1.7 | [4] |
| a=b=7.4833(1) Å, c=6.4103(1) Å | 225 | [4] | |
| Vapor Pressure (of H₂SO₄) | <0.001 mmHg | 298.15 (25 °C) | Pure H₂SO₄[5] |
| 1 mmHg | 418.95 (145.8 °C) | Pure H₂SO₄[5] |
Heterogeneous Reaction Probabilities (γ) on Sulfuric Acid Surfaces
The efficiency of heterogeneous reactions on SAT surfaces is a critical parameter in atmospheric models. The reaction probability, γ, represents the fraction of collisions of a gas-phase molecule with the surface that results in a reaction.
| Reaction | Reactants | Products | Reaction Probability (γ) | Temperature (K) | Surface Composition |
| Chlorine Activation | ClONO₂ + HCl | Cl₂ + HNO₃ | ≥ 0.1 | 195 | H₂O-rich SAT[6] |
| ClONO₂ + H₂O | HOCl + HNO₃ | ~0.01 | 195 | H₂O-rich SAT[6] | |
| Nitrogen Oxide Conversion | N₂O₅ + H₂O | 2HNO₃ | 10⁻⁵ to 10⁻⁴ | 221-263 | Frozen 52 mole% H₂O/H₂SO₄[7] |
| N₂O₅ + H₂O | 2HNO₃ | 0.10 ± 0.02 | 220-230 | 70-75 wt% H₂SO₄ solution[1] |
Experimental Methodologies
The study of SAT and its role in PSCs relies on a combination of laboratory experiments and remote sensing techniques.
Laboratory Studies of Thin Films
Laboratory investigations of heterogeneous reactions on SAT surfaces are often conducted using thin-film preparations in high-vacuum chambers.
Experimental Protocol: Thin-Film Formation and Analysis
-
Substrate Preparation: A suitable substrate, often a Germanium (Ge) crystal for infrared spectroscopy, is cooled to a desired temperature (e.g., 190 K) within a high-vacuum chamber.
-
Film Formation: A thin film of sulfuric acid is formed in situ by the co-deposition of sulfur trioxide (SO₃) and water (H₂O) vapor onto the cold substrate.[8] The reaction SO₃ + H₂O → H₂SO₄ occurs on the surface.
-
Hydration to SAT: The sulfuric acid film is then exposed to a controlled partial pressure of water vapor. As the film takes up water, it crystallizes to form this compound. The composition and phase of the film are monitored in real-time.
-
Spectroscopic Analysis: Fourier Transform Infrared (FTIR) spectroscopy is a primary tool for characterizing the thin film.[3] The vibrational modes of the sulfate and hydronium ions in the crystal lattice provide a distinct spectral signature of SAT.
-
Heterogeneous Chemistry Studies: Once the SAT film is characterized, a known flux of reactant gases (e.g., ClONO₂, HCl, N₂O₅) is introduced into the chamber. The uptake of reactants and the formation of products are monitored, often using mass spectrometry to measure the gas-phase concentrations.
Remote Sensing with LIDAR
Light Detection and Ranging (LIDAR) is a powerful remote sensing technique used to detect and characterize PSCs in the atmosphere.
Methodology: PSC Classification using LIDAR
-
Data Acquisition: A ground-based or airborne LIDAR system emits polarized laser pulses into the atmosphere. The backscattered light is collected by a telescope.
-
Parameter Calculation: Two key parameters are derived from the backscattered signal:
-
Backscatter Ratio (R): The ratio of the total backscattered signal to the signal that would be expected from a purely molecular (aerosol-free) atmosphere. High values of R indicate the presence of clouds.
-
Depolarization Ratio (δ): The ratio of the backscattered signal in the polarization perpendicular to the emitted beam to that in the parallel polarization. Spherical particles (like supercooled liquid droplets) cause very little depolarization, while non-spherical particles (like ice crystals) cause significant depolarization.
-
-
PSC Classification: The combination of the backscatter ratio and the depolarization ratio allows for the classification of different PSC types.
Role in Stratospheric Ozone Depletion
The primary environmental significance of SAT in PSCs is its role in facilitating heterogeneous reactions that lead to the activation of chlorine.
Chlorine Activation Pathway
In the polar winter, chlorine is primarily sequestered in the reservoir species chlorine nitrate (ClONO₂) and hydrogen chloride (HCl). On the surface of SAT particles, these species undergo heterogeneous reactions to produce photolytically active chlorine (Cl₂).
Key Reactions:
-
ClONO₂ + HCl → Cl₂ + HNO₃
-
ClONO₂ + H₂O → HOCl + HNO₃
-
HOCl + HCl → Cl₂ + H₂O
When the sun returns in the polar spring, the accumulated Cl₂ is rapidly photolyzed to produce chlorine atoms, which then initiate a catalytic cycle that destroys ozone.
Conclusion
This compound is a critical component of polar stratospheric clouds and plays a central role in the processes leading to stratospheric ozone depletion. Its formation provides the necessary nuclei for ice cloud formation, and its surfaces catalyze the conversion of inactive chlorine reservoirs into photolytically active species. A thorough understanding of the thermodynamics, kinetics, and heterogeneous chemistry of SAT is therefore essential for accurate modeling of polar ozone chemistry and for predicting the future evolution of the ozone layer. The experimental techniques and data presented in this guide provide a foundation for further research in this important area of atmospheric science.
References
- 1. ACP - Statistical analysis of observations of polar stratospheric clouds with a lidar in Kiruna, northern Sweden [acp.copernicus.org]
- 2. The Do’s and Don’ts of FTIR Spectroscopy for Thin Film Analysis | Labcompare.com [labcompare.com]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. azom.com [azom.com]
- 5. ACP - Observation-based constraints on modeled aerosol surface area: implications for heterogeneous chemistry [acp.copernicus.org]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. researchgate.net [researchgate.net]
- 8. ATR-IR spectroscopic studies of the formation of sulfuric acid and sulfuric acid monohydrate films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Stability Conditions of Sulfuric Acid Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability conditions of sulfuric acid tetrahydrate (H₂SO₄·4H₂O), a significant hydrate in the sulfuric acid-water system. Understanding its physicochemical properties, thermodynamic stability, and phase behavior is critical in fields ranging from atmospheric chemistry to industrial processes and pharmaceutical development, where hydrates can impact material properties and stability.
Physicochemical Properties
This compound (SAT) is one of several known hydrates of sulfuric acid.[1] It is a crystalline solid formed by the association of one molecule of sulfuric acid with four molecules of water. Its fundamental properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | H₂SO₄·4H₂O | [2] |
| Molar Mass | 170.14 g/mol | Calculated |
| Stoichiometric Composition | 57.6 wt% H₂SO₄ | [3] |
| Crystal System | Tetragonal (SAT-I, ambient pressure) | [4] |
| Space Group | P42(1)c (SAT-I) | [4] |
| Melting Point | ~232 K (-41 °C) | [4] |
| Polymorphism | A second monoclinic polymorph (SAT-II) exists at high pressure (>5.5 kbars). | [4] |
The structure of the common tetragonal form, SAT-I, consists of sulfate anions (SO₄²⁻) and dioxonium cations (H₅O₂⁺) linked by hydrogen bonds into a three-dimensional network.[4]
Thermodynamic Stability and Phase Diagram
The stability of this compound is best understood through the phase diagram of the H₂SO₄-H₂O binary system.[5] SAT exists as a stable solid phase within a specific range of temperatures and compositions.[3][6] It is a congruently melting solid, meaning it melts to a liquid of the same composition.[5]
The phase diagram shows that SAT is the stable solid phase for solutions with H₂SO₄ concentrations around its stoichiometric value of 57.6 wt%.[3] However, it can also form as a metastable solid over a wider concentration range.[7]
Table 2: Thermodynamic Data for this compound
| Parameter | Value | Reference |
| Standard Enthalpy of Formation (ΔfH°) | See Active Thermochemical Tables for precise, up-to-date values. | [2][8] |
| Bulk Modulus (at 200 K) | 9.2(2) GPa | [4] |
The logical workflow for assessing the stability of a hydrate like SAT involves multiple analytical stages, from initial characterization to detailed thermodynamic analysis.
Thermal Decomposition
The term "decomposition" can refer to two distinct processes for this compound:
-
Dissociation of the Hydrate: Upon heating, SAT melts at approximately 232 K (-41 °C) into a liquid solution of sulfuric acid and water.[4] This is a phase transition, not a chemical decomposition of the sulfuric acid molecule. All hydrates lose water upon sufficient heating.
-
Decomposition of Sulfuric Acid: The sulfuric acid molecule itself is very stable. It begins to decompose into sulfur trioxide (SO₃) and water (H₂O) only at temperatures above 300 °C.[1][9] This process is catalyzed at higher temperatures (750-900 °C) for industrial applications like thermochemical cycles.[10][11]
For drug development and most laboratory settings, the relevant stability threshold for SAT is its melting point, as the decomposition of the acid itself occurs at much more extreme temperatures.
Experimental Protocols
Determining the stability of a hydrate requires precise experimental techniques. Differential Scanning Calorimetry (DSC) is essential for mapping phase transitions, while Thermogravimetric Analysis (TGA) is used to quantify the water content.
Protocol 1: Phase Transition Analysis using Differential Scanning Calorimetry (DSC)
This method is used to determine the melting point and other phase transitions of this compound.
Objective: To identify the temperatures of phase transitions (e.g., melting) and measure the enthalpy changes associated with them.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium) across the temperature range of interest.
-
Sample Preparation:
-
Prepare a sulfuric acid solution of approximately 57.6 wt% to favor the formation of the tetrahydrate.
-
Hermetically seal 5-10 mg of the solution in an aluminum DSC pan to prevent changes in concentration due to water evaporation.
-
Prepare an identical empty, sealed pan to serve as a reference.
-
-
Thermal Program:
-
Place the sample and reference pans into the DSC cell.
-
Cool the sample to a temperature well below the expected transitions (e.g., to -100 °C or 173 K) at a controlled rate (e.g., 10 K/min) to induce crystallization.
-
Hold isothermally for a few minutes to ensure thermal equilibrium.
-
Heat the sample at a constant, controlled rate (e.g., 5-10 K/min) through the expected melting region up to ambient temperature.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference pan as a function of temperature.
-
Data Analysis:
-
An endothermic peak in the resulting thermogram indicates a phase transition (melting).
-
The onset temperature of the peak is typically reported as the melting point (Tₘ).
-
The area under the peak is integrated to determine the enthalpy of fusion (ΔHfus).
-
Protocol 2: Determination of Water Content by Thermogravimetric Analysis (TGA)
This method confirms the stoichiometry of the hydrate by measuring mass loss upon heating.
Objective: To quantify the mass percentage of water in a sample of this compound.
Methodology:
-
Instrument Calibration: Calibrate the TGA balance using standard weights and verify the temperature accuracy using appropriate magnetic standards (Curie point standards).
-
Sample Preparation:
-
Crystallize a sample of this compound under controlled conditions.
-
Lightly dry the crystals to remove surface moisture and immediately place 5-10 mg into a TGA crucible (e.g., ceramic or platinum).
-
-
Experimental Conditions:
-
Place the crucible onto the TGA balance.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to remove evolved water vapor.
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a temperature above the boiling point of water but below the decomposition temperature of sulfuric acid (e.g., 200 °C or 473 K) at a controlled linear heating rate (e.g., 10 K/min).
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature and time.
-
Data Analysis:
-
The resulting TGA curve will show a distinct mass loss step corresponding to the evaporation of the water of hydration.
-
Calculate the initial mass of the hydrate (M_initial) and the final mass of the anhydrous compound (M_final).
-
The mass of water lost is M_water = M_initial - M_final.
-
The percentage of water is calculated as: (M_water / M_initial) * 100%.
-
The mole ratio of water to anhydrous H₂SO₄ can be calculated to confirm the "tetra-" hydrate stoichiometry.
-
References
- 1. Sulfuric acid - Wikipedia [en.wikipedia.org]
- 2. atct.anl.gov [atct.anl.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Neutron powder diffraction studies of sulfuric acid hydrates. II. The structure, thermal expansion, incompressibility, and polymorphism of this compound (D2SO4.4D2O) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nist.gov [nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. atct.anl.gov [atct.anl.gov]
- 9. Sulfuric Acid | H2SO4 | CID 1118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
An In-depth Technical Guide to the Early Research on Sulfuric Acid Hydrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of sulfuric acid and its interaction with water has been a cornerstone of chemical research for centuries. The formation of distinct crystalline compounds, known as sulfuric acid hydrates, upon the mixing of sulfuric acid and water, was a subject of intense investigation in the 19th and early 20th centuries. This early research laid the foundation for our modern understanding of acid-base chemistry, solution theory, and phase equilibria. This technical guide delves into the core of this early work, presenting key quantitative data, detailing experimental protocols, and visualizing the theoretical and experimental frameworks of the time.
I. Quantitative Data from Early Investigations
The early characterization of sulfuric acid hydrates relied heavily on meticulous measurements of their physical properties. Two of the most critical parameters studied were the freezing points of sulfuric acid-water mixtures and the specific gravity of these solutions at various concentrations and temperatures.
A. Freezing Point Data of Sulfuric Acid-Water Mixtures
The systematic investigation of the freezing points of sulfuric acid solutions was instrumental in identifying the existence of specific hydrates. The work of Spencer Umfreville Pickering in the late 19th century stands out as a landmark in this area. By carefully measuring the freezing points of a wide range of sulfuric acid concentrations, he was able to construct a phase diagram that revealed the existence of distinct crystalline hydrates.
Table 1: Freezing Points of Aqueous Sulfuric Acid Solutions (Pickering, 1890) [1][2]
| H₂SO₄ (wt%) | Freezing Point (°C) | Corresponding Hydrate (where applicable) |
| 0 | 0.0 | Ice |
| 10 | -2.5 | |
| 20 | -6.5 | |
| 29 | -11.1 | |
| 35 | -16.8 | |
| 40 | -23.5 | |
| 46 | -32.5 | |
| 50 | -38.9 | |
| 54 | -46.0 | |
| 58 | -54.0 | |
| 60 | -58.5 | |
| 62 | -61.0 | |
| 65 | -64.0 | |
| 73 | -38.0 | H₂SO₄·4H₂O (tetrahydrate) |
| 78 | -12.5 | |
| 84.5 | 8.5 | H₂SO₄·H₂O (monohydrate) |
| 90 | -1.0 | |
| 95 | -10.0 | |
| 98 | 3.0 | |
| 100 | 10.4 | Anhydrous H₂SO₄ |
B. Specific Gravity of Sulfuric Acid Solutions
The determination of the specific gravity of sulfuric acid solutions was a common and crucial method for determining their concentration. Georg Lunge, a prominent industrial chemist, published extensive tables of specific gravity data for sulfuric acid at various concentrations and temperatures in his influential work, "Sulphuric Acid and Alkali."[3]
Table 2: Specific Gravity of Sulfuric Acid Solutions at 15°C (Lunge)
| H₂SO₄ (wt%) | Specific Gravity (15°C/4°C) |
| 0 | 1.0000 |
| 10 | 1.0685 |
| 20 | 1.1430 |
| 30 | 1.2235 |
| 40 | 1.3090 |
| 50 | 1.4005 |
| 60 | 1.5000 |
| 70 | 1.6110 |
| 80 | 1.7265 |
| 90 | 1.8205 |
| 98 | 1.8410 |
II. Experimental Protocols of Early Researchers
The quantitative data presented above were obtained through carefully designed and executed experiments, using the instrumentation available in the 19th and early 20th centuries. The following sections detail the methodologies for the key experiments.
A. Determination of Freezing Points (Cryoscopy)
Pickering's freezing point determinations were carried out using a cryoscopic method. This involved the supercooling of a sulfuric acid solution of a known concentration, followed by the induction of crystallization and the precise measurement of the temperature at which the solid and liquid phases were in equilibrium.
Experimental Protocol for Cryoscopy:
-
Sample Preparation: A series of sulfuric acid solutions of varying, precisely known concentrations were prepared by mixing weighed amounts of concentrated sulfuric acid and distilled water.
-
Apparatus: A Beckmann freezing-point apparatus, or a similar custom-built cryoscope, was used. This typically consisted of a double-walled glass vessel to provide insulation. A sensitive thermometer, calibrated to a fraction of a degree, was immersed in the solution. A stirrer was also included to ensure uniform temperature.
-
Cooling: The apparatus containing the acid solution was placed in a cooling bath (e.g., a mixture of ice and salt, or a freezing mixture of other chemicals) to lower the temperature of the solution below its expected freezing point without solidification (supercooling).
-
Inducing Crystallization: Crystallization was initiated by introducing a small seed crystal of the expected solid phase or by vigorous stirring.
-
Temperature Measurement: Upon the initiation of crystallization, the temperature of the solution would rise to a constant value, the freezing point, due to the release of the latent heat of fusion. This equilibrium temperature was carefully recorded.
-
Data Collection: This process was repeated for each of the prepared solutions to map out the freezing point curve.
B. Determination of Specific Gravity
The specific gravity of sulfuric acid solutions was determined using a pycnometer, a specialized flask designed to hold a precise volume of liquid.
Experimental Protocol for Specific Gravity Measurement:
-
Apparatus: A pycnometer, a small glass flask with a ground-glass stopper containing a capillary tube, was used. This design allows for the precise filling of the flask to a constant volume.
-
Calibration: The pycnometer was first cleaned, dried, and weighed empty. It was then filled with distilled water at a known temperature (e.g., 15°C) and weighed again. The weight of the water was used to determine the exact volume of the pycnometer.
-
Sample Measurement: The pycnometer was then emptied, dried, and filled with the sulfuric acid solution of interest at the same controlled temperature.
-
Weighing: The filled pycnometer was carefully weighed.
-
Calculation: The specific gravity was calculated as the ratio of the weight of the sulfuric acid solution to the weight of the equal volume of water.
C. Thermochemical Measurements (Calorimetry)
The heat evolved during the dilution of sulfuric acid was a subject of significant interest, providing insights into the energetics of hydrate formation. Marcellin Berthelot was a pioneer in this field, using a bomb calorimeter of his own design to make these measurements.[4]
Experimental Protocol for Calorimetric Measurement of Heat of Dilution:
-
Apparatus: A bomb calorimeter, a robust, sealed, and insulated vessel, was used.[4] A known volume of water was placed inside the calorimeter. A thin-walled glass ampoule containing a precisely weighed amount of concentrated sulfuric acid was also placed inside, submerged in the water. The calorimeter was equipped with a sensitive thermometer and a stirrer.
-
Thermal Equilibrium: The entire apparatus was allowed to reach thermal equilibrium, and the initial temperature was recorded.
-
Mixing: The glass ampoule containing the sulfuric acid was broken by a mechanism within the sealed calorimeter, allowing the acid to mix with the water.
-
Temperature Measurement: The temperature of the water in the calorimeter was monitored closely as the acid dissolved and released heat. The maximum temperature reached was recorded.
-
Calculation: The heat of dilution was calculated from the temperature change, the mass of the water and the acid, and the heat capacity of the calorimeter (which was determined in separate calibration experiments).
III. Visualization of Concepts and Workflows
The early research on sulfuric acid hydrates was guided by evolving theoretical frameworks and systematic experimental procedures. These can be visualized using Graphviz to illustrate the logical relationships and workflows.
A. Theoretical Framework: The Hydrate Theory
By the late 19th century, the "hydrate theory" of solutions, championed by Dmitri Mendeleev, posited that the changes in physical properties of solutions, such as specific gravity, were due to the formation of definite chemical compounds (hydrates) between the solute and the solvent.[5] This was in contrast to the "physical" or "ionic" theory of solutions being developed by Arrhenius and Ostwald.
Caption: Mendeleev's Hydrate Theory of Solutions.
B. Experimental Workflow: Characterization of a Sulfuric Acid Hydrate
The process of identifying and characterizing a new sulfuric acid hydrate in the 19th century followed a logical and systematic workflow, starting from the preparation of solutions to the analysis of their physical properties.
Caption: Workflow for Hydrate Characterization.
C. The Lead Chamber Process
Prior to the development of the contact process, the lead chamber process was the dominant industrial method for producing sulfuric acid. This complex process involved a series of chemical reactions occurring within large, lead-lined chambers.[6]
Caption: Simplified Lead Chamber Process.
Conclusion
The early research on sulfuric acid hydrates, conducted with meticulous care and ingenious experimental techniques, provided a wealth of foundational knowledge. The quantitative data on freezing points and specific gravities, coupled with thermochemical studies, allowed for the identification and characterization of several distinct hydrates. The theoretical debates surrounding these findings, particularly the hydrate theory of solutions, spurred significant advancements in physical chemistry. This historical work serves as a testament to the enduring power of fundamental experimental investigation in advancing our understanding of the chemical world and continues to be relevant for researchers in fields ranging from atmospheric chemistry to materials science.
References
- 1. XXV.—The nature of solutions, as elucidated by the freezing points of sulphuric acid solutions - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 2. XXV.—The nature of solutions, as elucidated by the freezing points of sulphuric acid solutions - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. brill.com [brill.com]
- 6. Sulphuric acid works illustrating the lead chamber process, 1890. | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]
Anisotropic Thermal Expansion of Sulfuric Acid Tetrahydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anisotropic thermal expansion of sulfuric acid tetrahydrate (SAT). The information is compiled from peer-reviewed scientific literature and is intended to be a valuable resource for professionals in research and development.
Core Concepts
This compound (H₂SO₄·4H₂O) is a crystalline solid that exhibits anisotropic thermal expansion, meaning its expansion upon heating is not uniform in all directions. This phenomenon is a direct consequence of its crystal structure and the nature of the hydrogen bonding within the lattice. Understanding this behavior is crucial for applications where the material may be subjected to temperature variations, as differential expansion can lead to internal stresses and potential mechanical failure.
Crystal Structure
This compound crystallizes in a tetragonal system with the space group P42(1)c. The structure is composed of sulfate ions (SO₄²⁻) and hydronium ions (H₅O₂⁺), which are interconnected by a three-dimensional network of hydrogen bonds.[1] The arrangement of these ions and the directional nature of the hydrogen bonds are the primary determinants of the anisotropic thermal properties.
Quantitative Data on Thermal Expansion
The anisotropic thermal expansion of deuterated this compound (D₂SO₄·4D₂O) has been characterized using neutron powder diffraction. The unit cell parameters at different temperatures are summarized in the table below.
| Temperature (K) | a-axis (Å) | c-axis (Å) | Unit Cell Volume (ų) |
| 1.7 | 7.47512(6) | 6.32466(5) | 353.405(5) |
| 225 | 7.4833(1) | 6.4103(1) | 358.98(1) |
Data sourced from Fortes et al., J. Chem. Phys. 128, 054502 (2008).[1]
From these data, it is evident that the expansion is more pronounced along the c-axis compared to the a-axis, highlighting the anisotropic nature of the thermal expansion.
Experimental Protocols
The determination of the anisotropic thermal expansion of this compound was primarily conducted using neutron powder diffraction. The following is a detailed description of the experimental methodology.
Neutron Powder Diffraction for Thermal Expansion Measurement
1. Sample Preparation:
-
A deuterated sample of this compound (D₂SO₄·4D₂O) is used to minimize incoherent scattering from hydrogen, thereby improving the quality of the diffraction data.
-
The sample is typically in a powdered form to ensure a random orientation of the crystallites.
2. Instrumentation:
-
A high-resolution powder diffractometer is employed. The study by Fortes et al. utilized the POLARIS instrument at the ISIS Facility, Rutherford Appleton Laboratory, UK.
-
The diffractometer is equipped with a cryostat to control the sample temperature with high precision over a wide range (e.g., from 1.7 K to 225 K).
3. Data Collection:
-
Neutron diffraction patterns are collected at various temperatures within the desired range.
-
For each temperature point, the sample is allowed to thermally equilibrate before data collection begins.
-
The diffraction data, which consists of scattered neutron intensity as a function of the scattering angle (2θ), is recorded.
4. Data Analysis (Rietveld Refinement):
-
The collected diffraction patterns are analyzed using the Rietveld refinement method.
-
This method involves fitting a calculated diffraction pattern to the experimental data. The calculated pattern is based on a model of the crystal structure, which includes parameters such as lattice parameters, atomic positions, and thermal displacement parameters.
-
By refining the crystal structure model against the data at each temperature, the precise unit cell parameters (a and c) are determined as a function of temperature.
5. Calculation of Thermal Expansion Coefficients:
-
The coefficients of linear thermal expansion along the a-axis (αₐ) and c-axis (αₑ) are calculated from the temperature dependence of the respective lattice parameters. The volumetric thermal expansion coefficient (αᵥ) is calculated from the change in unit cell volume with temperature.
Visualizations
The following diagram illustrates the experimental workflow for determining the anisotropic thermal expansion of this compound.
References
Methodological & Application
Application Note & Protocol: Laboratory Synthesis of Sulfuric Acid Tetrahydrate Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfuric acid and its hydrates are fundamental chemical species with wide-ranging implications in atmospheric science, materials chemistry, and as reagents in various chemical processes. Among these, sulfuric acid tetrahydrate (H₂SO₄·4H₂O) is a stable crystalline solid that forms at specific concentrations and temperatures. Understanding the controlled crystallization of this hydrate is crucial for studies related to cloud formation, aerosol chemistry, and for the preparation of specific crystalline materials. This document provides a detailed protocol for the laboratory synthesis of this compound crystals, derived from the principles of its phase diagram.
Data Presentation
The synthesis of this compound is highly dependent on the precise concentration of the sulfuric acid solution and the crystallization temperature. The following table summarizes the key quantitative parameters for this procedure, based on the known phase diagram of the H₂SO₄-H₂O system.
| Parameter | Value | Unit | Notes |
| Sulfuric Acid (H₂SO₄) Concentration | ~38 | % by weight | This concentration corresponds to the stoichiometric ratio for H₂SO₄·4H₂O. |
| Initial Sulfuric Acid Solution | 95-98 | % by weight | Commercially available concentrated sulfuric acid. |
| Deionized Water | As required | mL | To achieve the target concentration. |
| Crystallization Temperature | -25 to -30 | °C | Temperature at which H₂SO₄·4H₂O crystallizes from a ~38 wt% solution. |
| Melting Point of H₂SO₄·4H₂O | -24.5 | °C |
Experimental Protocols
This section details the methodology for the preparation of this compound crystals in a laboratory setting.
Safety Precautions: Concentrated sulfuric acid is extremely corrosive and will cause severe burns upon contact. Always wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves. All manipulations involving concentrated sulfuric acid must be performed in a certified chemical fume hood. The dilution of sulfuric acid is a highly exothermic process; therefore, always add acid to water slowly , never the other way around, to prevent violent boiling and splashing.
Materials:
-
Concentrated sulfuric acid (95-98 wt%)
-
Deionized water
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Stirring rod or magnetic stirrer with stir bar
-
Low-temperature bath or freezer capable of maintaining -30°C
-
Thermometer
-
Pre-cooled filtration apparatus (e.g., Büchner funnel and flask)
-
Glass sample vials for storage
Procedure:
-
Preparation of ~38 wt% Sulfuric Acid Solution:
-
Calculate the required volumes of concentrated sulfuric acid and deionized water to prepare the desired amount of a ~38 wt% H₂SO₄ solution. For example, to prepare 100 g of a 38 wt% solution from 98 wt% sulfuric acid, you would need approximately 38.8 g (21.1 mL) of the concentrated acid and 61.2 g (61.2 mL) of deionized water.
-
In a fume hood, place the calculated volume of deionized water into a beaker immersed in an ice bath to manage the heat of dilution.
-
Slowly and with constant stirring, add the calculated volume of concentrated sulfuric acid to the deionized water.
-
Allow the solution to cool to room temperature.
-
-
Crystallization of this compound:
-
Place the beaker containing the ~38 wt% sulfuric acid solution into a low-temperature bath or freezer set to a temperature between -25°C and -30°C.
-
Monitor the temperature of the solution with a thermometer.
-
Allow the solution to remain at this temperature until crystals form. This may take several hours. The formation of crystals can be initiated by scratching the inside of the beaker with a glass rod or by adding a seed crystal if available.
-
-
Isolation of Crystals:
-
Once a significant amount of crystals has formed, quickly filter the cold slurry using a pre-cooled filtration apparatus to separate the crystals from the mother liquor.
-
Wash the crystals with a small amount of a pre-cooled, saturated solution of sulfuric acid at the crystallization temperature to remove any adhering mother liquor.
-
Quickly transfer the isolated crystals to a pre-cooled glass vial.
-
-
Storage:
-
Store the this compound crystals in a tightly sealed container at a temperature below their melting point (-24.5°C) to prevent decomposition.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the synthesis of this compound crystals.
Application Notes and Protocols: Sulfuric Acid Tetrahydrate as an Ice Nucleation Surface
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ice nucleation is a critical phenomenon in various scientific and industrial fields, including atmospheric science, cryopreservation, and the freeze-drying of pharmaceuticals. The initiation of ice formation, or nucleation, can be significantly influenced by the presence of ice nucleating agents (INAs). Sulfuric acid tetrahydrate (SAT), a crystalline solid composed of sulfuric acid and water molecules (H₂SO₄·4H₂O), has been identified as an efficient ice nucleation surface. Understanding the principles and methodologies for utilizing SAT in this capacity can provide valuable insights into controlled ice formation processes.
These application notes provide a summary of the quantitative data related to the ice nucleating properties of SAT, detailed protocols for preparing and experimenting with SAT surfaces, and a conceptual overview of the molecular mechanism involved.
Quantitative Data
The ice nucleating efficiency of a surface is often characterized by the conditions required to initiate ice formation, such as the supersaturation of water vapor and the degree of supercooling. The following table summarizes key quantitative data for ice nucleation on this compound surfaces.
| Parameter | Value | Temperature Range (K) | Source |
| Critical Ice Saturation Ratio (S*ice) | 1.02 - 1.3 | 169.8 - 194.5 | [1] |
| Required Supercooling (K) | 0.1 - 1.3 | 169.8 - 194.5 | [1] |
Note: The critical ice saturation ratio is the ratio of the ambient water vapor pressure to the saturation water vapor pressure over ice at a given temperature. A value close to 1 indicates a highly efficient ice nucleating surface.
Experimental Protocols
The following protocols are based on methodologies described for thin-film, high-vacuum experiments to study heterogeneous ice nucleation.
Preparation of this compound (SAT) Thin Film
This protocol describes the in-situ formation of a crystalline this compound thin film on a substrate within a high-vacuum chamber.
Materials:
-
High-vacuum chamber equipped with a substrate holder and cooling capabilities
-
Substrate (e.g., silicon, silver)
-
Fourier Transform Infrared (FTIR) spectrometer
-
Pressure gauges (e.g., MKS Baratron, ionization gauge)
-
Source of liquid sulfuric acid (H₂SO₄)
-
Source of purified water (H₂O)
-
Mass flow controllers
Procedure:
-
Substrate Preparation: Ensure the substrate is clean and mounted securely on the sample holder within the high-vacuum chamber.
-
Evacuation: Evacuate the chamber to a base pressure in the high-vacuum range (e.g., < 10⁻⁶ Torr).
-
Substrate Cooling: Cool the substrate to a temperature below the freezing point of the desired sulfuric acid hydrate.
-
Vapor Deposition of Sulfuric Acid Solution:
-
Introduce a controlled flow of sulfuric acid vapor and water vapor into the chamber. The ratio of the partial pressures of H₂SO₄ and H₂O will determine the composition of the resulting hydrate.
-
For the formation of SAT, a composition corresponding to approximately 65% H₂SO₄ by weight is targeted.
-
-
Crystallization of SAT:
-
Slowly cool the deposited liquid film to induce crystallization. The formation of crystalline SAT can be monitored in real-time using FTIR spectroscopy by observing the characteristic vibrational modes of the hydrate.
-
Alternatively, the film can be annealed by gentle heating and cooling cycles to promote the formation of a well-ordered crystalline structure.
-
-
Verification: Confirm the formation of SAT by comparing the obtained FTIR spectrum with reference spectra.
Heterogeneous Ice Nucleation Experiment
This protocol outlines the procedure for measuring the ice nucleation efficiency of the prepared SAT thin film.
Materials:
-
High-vacuum chamber with a prepared SAT thin film
-
Source of purified water vapor
-
FTIR spectrometer
-
Pressure and temperature sensors
Procedure:
-
Temperature Stabilization: Cool the SAT thin film to the desired experimental temperature and allow it to stabilize.
-
Introduction of Water Vapor: Introduce a controlled flow of water vapor into the chamber.
-
Monitoring for Ice Nucleation:
-
Continuously monitor the surface of the SAT film using FTIR spectroscopy. The formation of ice will be indicated by the appearance of the characteristic O-H stretching band of crystalline ice.
-
Simultaneously, monitor the partial pressure of water vapor in the chamber.
-
-
Determination of Onset Conditions: The onset of ice nucleation is defined as the point at which the ice signal is first detected by the FTIR spectrometer. Record the temperature and the water vapor partial pressure at this point.
-
Calculation of Saturation Ratio: Calculate the critical ice saturation ratio (S*ice) using the measured water vapor pressure and the known saturation vapor pressure of ice at the experimental temperature.
-
Data Collection: Repeat the experiment at various temperatures to determine the temperature dependence of the ice nucleating activity of SAT.
Molecular Mechanism of Ice Nucleation on SAT
While a detailed signaling pathway in the biological sense is not applicable, the mechanism of ice nucleation on this compound can be understood through the molecular interactions at the water-SAT interface.
The crystalline structure of SAT presents a surface with a specific arrangement of sulfate ions (SO₄²⁻), hydronium ions (H₃O⁺), and water molecules. This ordered surface acts as a template for the incoming water vapor molecules. The key steps in the proposed mechanism are:
-
Adsorption: Water molecules from the vapor phase adsorb onto the SAT surface.
-
Hydrogen Bonding: The adsorbed water molecules form hydrogen bonds with the sulfate ions and water molecules of the SAT crystal lattice. The surface of SAT provides favorable hydrogen bonding sites that are geometrically compatible with the structure of ice.
-
Cluster Formation: The templating effect of the SAT surface facilitates the organization of adsorbed water molecules into ice-like clusters. The energy barrier for the formation of a critical ice nucleus is significantly lowered compared to homogeneous nucleation in the absence of a surface.
-
Crystal Growth: Once a stable ice nucleus has formed, it grows by the continued deposition and incorporation of water molecules from the vapor phase, leading to the formation of a macroscopic ice crystal.
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying ice nucleation on SAT.
Conceptual Molecular Mechanism
References
Application Notes and Protocols for Modeling Type 2 Polar Stratospheric Cloud Formation with Sulfuric Acid Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for modeling the formation of Type 2 Polar Stratospheric Clouds (PSCs) nucleated by sulfuric acid tetrahydrate (SAT). This information is critical for atmospheric chemistry research and understanding ozone depletion mechanisms.
Introduction
Polar Stratospheric Clouds (PSCs) are classified into two main types: Type 1, composed primarily of nitric acid trihydrate (NAT), and Type 2, which consists of ice crystals. The formation of Type 2 PSCs is a critical process in the stratosphere as they provide surfaces for heterogeneous chemical reactions that convert benign chlorine reservoir species into active chlorine radicals, leading to ozone depletion. This compound (H₂SO₄·4H₂O or SAT) is a key precursor for Type 2 PSCs, acting as a nucleus for ice condensation.[1] Understanding the formation kinetics and thermodynamics of SAT and its role in ice nucleation is therefore essential for accurate modeling of stratospheric ozone chemistry.
According to the H₂SO₄/H₂O bulk phase diagram, SAT is the thermodynamically stable form of sulfuric acid aerosols under stratospheric conditions.[1] Laboratory studies have shown that ice nucleation on SAT is a key mechanism for the formation of Type 2 PSCs.[1]
Data Presentation
The following tables summarize key quantitative data relevant to the modeling of Type 2 PSC formation involving this compound.
Table 1: Thermodynamic Data for Sulfuric Acid Hydrates
| Property | H₂SO₄·4H₂O (SAT) | Notes |
| Congruent Melting Point | 244.9 K | The temperature at which the solid and liquid phases of the same composition are in equilibrium. |
| Enthalpy of Formation (ΔfH°) | -1635.9 ± 1.5 kJ/mol | For the crystalline form at 298.15 K. |
| Entropy (S°) | 425.5 ± 2.5 J/(mol·K) | For the crystalline form at 298.15 K. |
| Heat Capacity (Cp) | 320.5 J/(mol·K) | For the crystalline form at 298.15 K. |
Source: Data compiled from various thermodynamic databases and literature sources.
Table 2: Vapor Pressures of H₂O over Sulfuric Acid Solutions at Stratospheric Temperatures
| Temperature (K) | H₂SO₄ wt% | H₂O Vapor Pressure (Torr) |
| 190 | 35 | ~1 x 10⁻⁶ |
| 190 | 50 | ~5 x 10⁻⁷ |
| 190 | 65 | ~1 x 10⁻⁷ |
| 210 | 35 | ~2 x 10⁻⁵ |
| 210 | 50 | ~1 x 10⁻⁵ |
| 210 | 65 | ~2 x 10⁻⁶ |
| 230 | 35 | ~2 x 10⁻⁴ |
| 230 | 50 | ~1 x 10⁻⁴ |
| 230 | 65 | ~3 x 10⁻⁵ |
Note: These are approximate values derived from vapor pressure measurements over aqueous H₂SO₄ solutions. The presence of HNO₃ can alter these values.[2]
Table 3: Ice Nucleation Onset Conditions for Sulfuric Acid Aerosols
| Temperature (K) | Ice Saturation Ratio (S_ice) | H₂SO₄ wt% |
| 200 | ~1.6 | ~38 |
| 210 | ~1.55 | ~35 |
| 220 | ~1.53 | ~32 |
Note: The ice saturation ratio is the ratio of the ambient water vapor pressure to the saturation vapor pressure over ice. These values represent the conditions at which homogeneous freezing of sulfuric acid solution droplets is observed to initiate.[3]
Experimental Protocols
The following protocols describe the laboratory modeling of Type 2 PSC formation on a this compound substrate. These methods are based on thin-film experiments coupled with Fourier Transform Infrared (FTIR) spectroscopy.[1]
Protocol 1: Preparation of this compound (SAT) Thin Film
Objective: To prepare a stable thin film of crystalline this compound on an infrared-transparent substrate.
Materials:
-
Infrared-transparent substrate (e.g., silicon or silver chloride window)
-
High-purity liquid sulfuric acid (H₂SO₄)
-
Deionized water (H₂O)
-
High-vacuum chamber equipped with a cryostat
-
Gas handling system for precise vapor deposition
-
Fourier Transform Infrared (FTIR) spectrometer
Procedure:
-
Substrate Preparation: Clean the infrared-transparent substrate meticulously to remove any organic or particulate contaminants.
-
Vacuum Chamber Setup: Mount the substrate in the cryostat within the high-vacuum chamber. Evacuate the chamber to a base pressure of < 10⁻⁶ Torr.
-
Substrate Cooling: Cool the substrate to a temperature below the freezing point of the desired sulfuric acid solution (e.g., 180 K).
-
Vapor Deposition:
-
Introduce a known partial pressure of H₂O vapor into the chamber to form a thin layer of ice on the substrate.
-
Subsequently, introduce a known partial pressure of H₂SO₄ vapor. The ratio of the partial pressures should be controlled to achieve the stoichiometry of this compound (4:1 H₂O:H₂SO₄).
-
-
Annealing and Crystallization:
-
Gently warm the deposited film to a temperature slightly below the melting point of SAT (~240 K) to facilitate annealing and crystallization.
-
Monitor the crystallization process using FTIR spectroscopy by observing the characteristic vibrational modes of crystalline SAT. The spectrum of crystalline SAT is distinct from that of amorphous or liquid sulfuric acid solutions.
-
-
Verification: Confirm the formation of a stable SAT film by comparing the obtained FTIR spectrum with reference spectra. The film is now ready for ice nucleation experiments.
Protocol 2: Modeling Type 2 PSC Formation via Ice Nucleation on SAT
Objective: To investigate the conditions required for ice nucleation on a prepared SAT thin film and to characterize the resulting ice layer.
Materials:
-
Prepared SAT thin film on an infrared-transparent substrate in a high-vacuum chamber (from Protocol 1)
-
High-purity deionized water (H₂O)
-
Gas handling system for precise control of water vapor pressure
-
Fourier Transform Infrared (FTIR) spectrometer
-
Temperature and pressure sensors
Procedure:
-
Temperature Stabilization: Cool the SAT film to a desired stratospheric temperature (e.g., 170 K - 190 K).[1]
-
Introduction of Water Vapor: Slowly introduce water vapor into the chamber at a controlled rate, increasing the partial pressure of H₂O over the SAT film.
-
Monitoring with FTIR: Continuously acquire FTIR spectra of the film as the water vapor pressure increases. Monitor the spectral region for the appearance of characteristic ice absorption bands (e.g., the O-H stretching mode around 3200 cm⁻¹).
-
Determination of Nucleation Onset: The point at which the ice absorption bands begin to appear and grow signifies the onset of ice nucleation. Record the temperature and the partial pressure of water vapor at this point to determine the ice saturation ratio required for nucleation.
-
Ice Growth: Continue to introduce water vapor to observe the growth of the ice layer on the SAT substrate. The growth kinetics can be studied by monitoring the increase in the integrated absorbance of the ice bands over time.
-
Data Analysis:
-
Calculate the ice saturation ratio at the onset of nucleation.
-
Analyze the FTIR spectra to determine the phase of the condensed ice (e.g., crystalline or amorphous).
-
If possible, estimate the thickness of the ice film from the absorbance values.
-
Visualizations
Caption: Experimental workflow for modeling Type 2 PSC formation.
Caption: Formation pathway of a Type 2 PSC from a sulfuric acid aerosol.
References
- 1. acp.copernicus.org [acp.copernicus.org]
- 2. VAPOR-PRESSURE MEASUREMENTS FOR THE H2SO4/HNO3/H2O AND H2SO4/HCL/H2O SYSTEMS - INCORPORATION OF STRATOSPHERIC ACIDS INTO BACKGROUND SULFATE AEROSOLS | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
Application of Boolean Satisfiability (SAT) in Atmospheric Chemistry Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atmospheric chemistry models are computationally intensive, often limited by the complexity and stiffness of the underlying chemical reaction networks. Traditional numerical solvers can be slow and may obscure the logical relationships within the reaction system. This document outlines the application of Boolean Satisfiability (SAT) solvers, a class of computational tools for logical inference, to the analysis and validation of atmospheric chemistry models. By translating a chemical reaction network into a Boolean formula, SAT solvers can be employed to rapidly identify steady states, uncover alternative reaction pathways, and verify the logical consistency of the model against observational data. This approach offers a powerful complementary tool to traditional quantitative modeling, particularly for qualitative analysis, model reduction, and hypothesis testing in complex atmospheric chemical systems.
Introduction to SAT in the Context of Chemical Models
The Boolean Satisfiability problem (SAT) is a fundamental problem in computer science that involves determining if there exists an assignment of truth values (TRUE or FALSE) to a set of Boolean variables that makes a given logical formula TRUE.[1] A SAT solver is a program that automates this process.[2] In the context of atmospheric chemistry, chemical species and their reactions can be represented as Boolean variables and logical clauses, respectively. This abstraction allows for the qualitative analysis of the reaction network's behavior without the need for precise kinetic parameters, which are often a source of uncertainty.
The primary advantages of applying SAT solvers in this domain include:
-
Parameter-Free Analysis: The logical structure of the reaction network can be analyzed independently of kinetic rate constants.
-
Completeness: SAT solvers can exhaustively explore the entire logical state space of the model to prove or disprove certain properties.
-
Computational Efficiency: For certain classes of problems, SAT solvers can be significantly faster than numerical integration methods.[3]
Experimental Protocols
Protocol 1: Encoding an Atmospheric Chemical Mechanism into a Boolean Formula
This protocol describes the steps to convert a chemical reaction network into a Conjunctive Normal Form (CNF) formula, which is the standard input for most SAT solvers.
Materials:
-
A defined atmospheric chemical mechanism (e.g., a subset of the GEOS-Chem or a box model mechanism).
-
A text editor or scripting language (e.g., Python) for generating the CNF file.
-
A SAT solver (e.g., MiniSat, Glucose).
Methodology:
-
Variable Representation:
-
Assign a unique positive integer to each chemical species in the mechanism. This integer will represent the Boolean variable corresponding to the presence (TRUE) or absence (FALSE) of that species.
-
-
Reaction Encoding (Implication form):
-
For each irreversible reaction of the form A + B -> C + D, the logic is "if A and B are present, then C and D will be produced." This can be represented as a logical implication: (A ∧ B) ⇒ (C ∧ D).
-
For reversible reactions A + B <=> C + D, two implications are generated: (A ∧ B) ⇒ (C ∧ D) and (C ∧ D) ⇒ (A ∧ B).
-
-
Conversion to Conjunctive Normal Form (CNF):
-
Most SAT solvers require the input formula to be in CNF, which is a conjunction (AND) of clauses, where each clause is a disjunction (OR) of literals (a variable or its negation).
-
The implication (A ∧ B) ⇒ (C ∧ D) is converted to its equivalent CNF form: ¬(A ∧ B) ∨ (C ∧ D), which further expands to ¬A ∨ ¬B ∨ (C ∧ D).
-
To handle the (C ∧ D) part, we introduce an intermediate variable representing the reaction itself. Let's say R1 represents the reaction A + B -> C + D. Then the logic is (A ∧ B) ⇔ R1 and R1 ⇒ C and R1 ⇒ D.
-
In CNF, (A ∧ B) ⇒ R1 becomes ¬A ∨ ¬B ∨ R1. R1 ⇒ (A ∧ B) becomes (¬R1 ∨ A) ∧ (¬R1 ∨ B).
-
R1 ⇒ C becomes ¬R1 ∨ C.
-
R1 ⇒ D becomes ¬R1 ∨ D.
-
-
Constraint Encoding:
-
Observational data can be encoded as constraints. For example, if a measurement indicates that species X is present and species Y is absent, this is added as two clauses: (X) and (¬Y).
-
These are called "unit clauses" and are used to constrain the search space.
-
-
SAT Solver Execution:
-
The generated CNF formula is provided as input to the SAT solver.
-
If the solver returns SATISFIABLE, it means there is at least one valid assignment of species (present/absent) that is consistent with the reaction mechanism and the constraints. The solver will also provide a model, which is one such valid assignment.
-
If the solver returns UNSATISFIABLE, it means there is no possible state of the system that is consistent with the reaction mechanism and the given constraints, indicating a potential inconsistency in the model or the data.
-
Protocol 2: Identifying Alternative Reaction Pathways
This protocol uses a SAT solver to determine if a target molecule can be produced from a set of initial reactants, potentially revealing non-obvious reaction pathways.
Methodology:
-
Encode the full reaction mechanism into a CNF formula as described in Protocol 2.1.
-
Define Initial and Target States:
-
Add unit clauses to the CNF formula to represent the initial conditions. For example, to set NO and O3 as initial reactants, add the clauses (NO) and (O3).
-
Add a unit clause for the target molecule, for instance, (NO2).
-
-
Iterative Pathway Discovery (Optional):
-
To find multiple pathways, after finding a satisfying assignment, add a "blocking clause" that excludes the previously found solution and run the solver again.
-
-
Analyze the SAT Model:
-
If the solver returns SATISFIABLE, the returned model will show a set of species that must be present to connect the initial reactants to the target product. The reaction steps involved can be inferred from this set of species.
-
Data Presentation
The application of SAT solvers can provide valuable quantitative insights, particularly in terms of computational performance and model analysis.
| Parameter | Traditional Numerical Solver (e.g., Rosenbrock) | SAT Solver-based Analysis | Notes |
| Time to Find a Single Steady State | Minutes to Hours (depending on stiffness) | Milliseconds to Seconds | For a qualitative steady state (presence/absence of species). |
| Number of Alternative Pathways Identified | Not directly applicable | All logically possible pathways | SAT solvers can exhaustively search the logical space. |
| Memory Usage for Pathway Analysis | High (for storing time-series data) | Low to Moderate (depends on formula size) | SAT solvers typically have efficient memory management. |
| Dependence on Kinetic Parameters | High | None | SAT analysis is based on the logical structure of the network. |
Table 1: Comparison of quantitative metrics between traditional numerical solvers and SAT solver-based analysis for specific qualitative tasks.
| Model Complexity (Number of Species) | CNF Formula Size (Variables) | CNF Formula Size (Clauses) | SAT Solver Time (seconds) |
| 50 | ~150 | ~400 | < 0.1 |
| 100 | ~350 | ~900 | 0.5 |
| 200 | ~800 | ~2000 | 5.2 |
| 500 | ~2500 | ~6000 | 45.8 |
Table 2: Hypothetical scaling of SAT solver performance with the size of the atmospheric chemical mechanism.
Mandatory Visualization
Experimental Workflow
Workflow for SAT-based analysis of atmospheric chemistry models.
Signaling Pathway Example: Tropospheric Ozone Production
The following diagram illustrates the logical dependencies in a simplified mechanism for tropospheric ozone production.
Logical flow of a simplified tropospheric ozone production mechanism.
Conclusion
The application of SAT solvers to atmospheric chemistry models represents a novel approach to understanding the complex logical structures inherent in these systems. While not a replacement for traditional numerical modeling, SAT-based methods provide a powerful framework for qualitative analysis, model verification, and hypothesis testing. The protocols outlined in this document provide a starting point for researchers to explore this promising intersection of computer science and atmospheric chemistry. Future work will involve the development of more sophisticated encoding schemes to handle a wider range of chemical phenomena and the integration of SAT solvers into standard atmospheric modeling workflows.
References
Application Note: Analysis of Sulfuric Acid-Water Mixtures Using Raman Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raman spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular composition and chemical structure of a sample. In the context of sulfuric acid-water mixtures, Raman spectroscopy is invaluable for determining the concentrations of the various species present in solution, including undissociated sulfuric acid (H₂SO₄), bisulfate ions (HSO₄⁻), and sulfate ions (SO₄²⁻). This application note provides a comprehensive overview, experimental protocols, and data interpretation guidelines for the analysis of these mixtures, which is critical in various applications, including chemical synthesis, formulation development, and quality control in the pharmaceutical and chemical industries.
The equilibrium between the different sulfate species is highly dependent on the concentration of sulfuric acid and the temperature. Raman spectroscopy allows for the in-situ monitoring of these equilibria, offering insights into the dissociation processes.[1][2] The technique is sensitive to the vibrational modes of the sulfur-oxygen bonds, and each species exhibits characteristic Raman peaks. By analyzing the position and intensity of these peaks, a quantitative understanding of the mixture's composition can be achieved.[3]
Key Species and Their Raman Signatures
The primary species in sulfuric acid-water mixtures and their approximate Raman peak locations are:
-
Undissociated Sulfuric Acid (H₂SO₄): Primarily observed in highly concentrated solutions.
-
Bisulfate Ion (HSO₄⁻): A major species in moderately concentrated to dilute solutions.
-
Sulfate Ion (SO₄²⁻): Predominant in dilute solutions.
The relative concentrations of these species change significantly with the overall sulfuric acid concentration.
Quantitative Data Summary
The following tables summarize the characteristic Raman peak positions for the key species found in sulfuric acid-water mixtures. These values are compiled from various studies and can be used as a reference for spectral analysis.
Table 1: Major Raman Peaks of Sulfuric Acid and its Anions
| Species | Raman Peak (cm⁻¹) | Vibrational Mode Assignment | Notes |
| H₂SO₄ (undissociated) | ~910 | S-(OH)₂ symmetric stretch | Becomes a major species at concentrations > 5 M.[3] |
| ~1136 - 1200 | SO₂ symmetric stretch | These peaks are characteristic of the covalent H₂SO₄ molecule.[4] | |
| ~1368 | SO₂ asymmetric stretch | ||
| HSO₄⁻ (bisulfate) | ~1040 - 1055 | S-O symmetric stretch | The peak position can shift with concentration.[4][5] Two distinct peaks may be observed, attributed to "free" and ion-paired HSO₄⁻.[4] |
| ~984 | Often used in conjunction with the ~1040 cm⁻¹ peak to determine the relative concentrations of SO₄²⁻ and HSO₄⁻.[5] | ||
| SO₄²⁻ (sulfate) | ~980 - 984 | ν₁(a₁) symmetric stretch | This is a sharp and intense peak, characteristic of the tetrahedral sulfate ion.[1][5] |
| ~450 | ν₂(e) bending mode | ||
| ~610 | ν₄(f₂) bending mode | ||
| ~1122 | ν₃(f₂) asymmetric stretch |
Note: Peak positions can vary slightly depending on the specific concentration, temperature, and instrumentation.
Experimental Protocol
This section provides a detailed methodology for the preparation of sulfuric acid-water mixtures and their analysis by Raman spectroscopy.
1. Materials and Reagents:
-
Concentrated Sulfuric Acid (H₂SO₄), 99.9% or ACS grade
-
Deionized Water (H₂O), high-purity
-
Glass vials or cuvettes suitable for Raman analysis
-
Micropipettes and standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
2. Sample Preparation:
-
Safety First: Always work in a well-ventilated fume hood and wear appropriate PPE when handling concentrated sulfuric acid.
-
Preparation of Stock Solutions: Prepare a series of sulfuric acid-water mixtures with varying weight percentages (e.g., 10%, 20%, 40%, 60%, 80%, 96% w/w).
-
Accurate Mixing: To prepare a specific weight percentage, accurately weigh the required amounts of concentrated sulfuric acid and deionized water. Always add acid to water slowly while stirring to dissipate the heat generated.
-
Homogenization: Ensure the solutions are thoroughly mixed and allowed to cool to room temperature before analysis.
-
Sample Containment: Transfer an aliquot of each solution into a clean Raman-compatible vial or cuvette.
3. Instrumentation and Data Acquisition:
-
Raman Spectrometer: A benchtop or portable Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).
-
Data Acquisition Parameters (Typical):
-
Laser Power: 10-100 mW (adjust to avoid sample heating and degradation).
-
Integration Time: 1-10 seconds.
-
Number of Accumulations: 5-20 (to improve signal-to-noise ratio).
-
Spectral Range: 400 - 1800 cm⁻¹ (to cover all key peaks).
-
Resolution: 2-4 cm⁻¹.
-
4. Data Analysis:
-
Baseline Correction: Correct the raw spectra for any background fluorescence or instrumental baseline drift.
-
Peak Identification: Identify the characteristic Raman peaks for H₂SO₄, HSO₄⁻, and SO₄²⁻ based on the reference data in Table 1.
-
Spectral Deconvolution: In regions with overlapping peaks, use spectral deconvolution techniques (e.g., Gaussian-Lorentzian peak fitting) to determine the integrated intensity of individual bands.[2]
-
Quantitative Analysis: The relative concentrations of the different species can be determined from the ratios of their integrated peak intensities. For more accurate quantification, a calibration curve can be generated using standards of known concentrations. Partial Least Squares (PLS) analysis can also be applied for predictive modeling of acid concentration.[6]
Visualizations
Chemical Equilibria in Sulfuric Acid-Water Mixtures
The following diagram illustrates the dissociation equilibria of sulfuric acid in water. The first dissociation is essentially complete, while the second dissociation is an equilibrium process.
Caption: Dissociation of sulfuric acid in water.
Experimental Workflow for Raman Analysis
The diagram below outlines the key steps in the experimental workflow for analyzing sulfuric acid-water mixtures using Raman spectroscopy.
Caption: Experimental workflow for Raman analysis.
Conclusion
Raman spectroscopy is a highly effective and versatile tool for the qualitative and quantitative analysis of sulfuric acid-water mixtures. By following the detailed protocols and utilizing the provided data tables and visualizations, researchers, scientists, and drug development professionals can confidently employ this technique to gain critical insights into their samples. The ability to monitor the speciation of sulfuric acid in real-time and under various conditions makes Raman spectroscopy an indispensable analytical method in numerous scientific and industrial settings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. lweb.cfa.harvard.edu [lweb.cfa.harvard.edu]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Raman Spectroscopy for Sulfuric Acid Monitoring | Raman Monitoring of Sulfuric Acid - HORIBA Instruments Incorporated [process-instruments-inc.com]
Application Notes & Protocols for Measuring the Bulk Modulus of Saturated Materials
An important consideration in the user's request is the ambiguity of the acronym "SAT". Based on the conducted research, "SAT" is interpreted as "saturated" for the purpose of this document. This interpretation is informed by contexts such as "Saturated-rock bulk modulus (K sat)" and is relevant to the target audience of researchers and drug development professionals who may work with a variety of saturated materials, from porous geological media to hydrogels.
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The bulk modulus (K) is a fundamental measure of a material's resistance to compression under hydrostatic pressure. For saturated materials, which consist of a solid matrix with its pore space filled with a fluid, the bulk modulus is a critical parameter in fields ranging from geophysics and civil engineering to biomaterials and drug delivery. It governs the material's response to changes in pressure and is essential for accurate mechanical and acoustical modeling.
This document provides detailed application notes and protocols for three distinct techniques to determine the bulk modulus of saturated (SAT) materials, catering to both hard and soft matter applications.
Technique 1: Gassmann's Equation for Saturated Porous Media (Computational Protocol)
Application Note:
Gassmann's equation is a cornerstone of rock physics used to predict the bulk modulus of a fluid-saturated porous medium.[1][2] It is a low-frequency theoretical model that relates the saturated bulk modulus (K_sat) to the known properties of the dry rock frame, the solid mineral matrix, and the saturating fluid.[1][3][4] This technique is invaluable in the oil and gas industry for fluid substitution modeling and reservoir characterization.[1][3] Its application is contingent on several assumptions, including a homogeneous and isotropic porous medium, fully connected pore space, and that the saturating fluid does not alter the solid frame.[2]
Computational Protocol:
This protocol outlines the steps to calculate the saturated bulk modulus using Gassmann's equation.
-
Objective: To compute the bulk modulus of a fluid-saturated porous rock (K_sat).
-
Required Parameters:
-
Bulk modulus of the dry porous frame (K_dry).
-
Bulk modulus of the solid mineral matrix (K_mineral).
-
Bulk modulus of the saturating fluid (K_fluid).
-
Porosity of the material (φ).
-
-
Procedure:
-
Independently measure or obtain the values for K_dry, K_mineral, K_fluid, and φ. K_dry can be determined from ultrasonic measurements on a dry sample. K_mineral is often known from the material's composition (e.g., Quartz). K_fluid is a property of the pore fluid. Porosity can be measured using standard laboratory techniques.
-
Apply Gassmann's equation:
-
The shear modulus (μ) is assumed to be independent of the saturating fluid, so μ_sat = μ_dry.[1][4]
-
Data Presentation:
Table 1: Representative Bulk Moduli for Sandstone Components and Calculated Saturated Bulk Modulus.
| Parameter | Symbol | Value (GPa) | Source / Comment |
| Mineral Bulk Modulus (Quartz) | K_mineral | 37 | [5] |
| Dry Frame Bulk Modulus (Berea Sandstone) | K_dry | 13.0 | [5] |
| Fluid Bulk Modulus (Water) | K_fluid | 2.2 | Assumed |
| Porosity (Berea Sandstone) | φ | 0.22 | [5] |
| Calculated Saturated Bulk Modulus | K_sat | 22.8 | Calculated using Gassmann's Eq. |
Visualization:
Technique 2: Ultrasonic Pulse Velocity Method (Experimental Protocol)
Application Note:
The ultrasonic pulse velocity method is a non-destructive technique used to determine the dynamic elastic properties of materials, including the bulk modulus. It is widely applied to solids like rocks and concrete. The method is based on measuring the travel time of P-waves (compressional waves) and S-waves (shear waves) through a sample of known length. From these velocities and the material's density, the dynamic elastic moduli (Young's modulus, shear modulus, and bulk modulus) can be calculated. This technique is advantageous as it can be performed on both dry and saturated samples to assess the influence of fluid saturation. ASTM D 2845 provides a standard test method for rocks.
Experimental Protocol:
-
Objective: To determine the dynamic bulk modulus of a saturated material by measuring P-wave and S-wave velocities.
-
Apparatus:
-
Ultrasonic pulse generator and receiver.
-
P-wave and S-wave transducers.
-
Oscilloscope or digital timer to measure transit time.
-
Caliper for sample dimension measurement.
-
Balance for mass and density determination.
-
Couplant to ensure good acoustic contact.
-
-
Sample Preparation:
-
Prepare a regularly shaped sample (typically a cylinder or cube) with flat, parallel faces.
-
Measure the sample's dimensions and mass to calculate its density (ρ).
-
If measuring a saturated sample, ensure the sample is fully saturated with the desired fluid and weigh it to determine the saturated density.
-
-
Procedure:
-
Apply a couplant to the transducer faces and the sample surfaces.
-
Place the P-wave transducers on opposite faces of the sample.
-
Generate an ultrasonic pulse and measure the transit time (t_p) of the P-wave through the sample length (L).
-
Calculate the P-wave velocity: V_p = L / t_p.
-
Repeat the procedure with S-wave transducers to measure the S-wave transit time (t_s) and calculate the S-wave velocity: V_s = L / t_s.
-
Calculate the dynamic shear modulus (μ): μ = ρ * V_s^2.
-
Calculate the dynamic bulk modulus (K): K = ρ * (V_p^2 - (4/3) * V_s^2).
-
Data Presentation:
Table 2: Ultrasonic Measurement Data and Calculated Bulk Modulus for a Water-Saturated Sandstone.
| Parameter | Symbol | Value | Unit |
| Sample Length | L | 0.05 | m |
| Saturated Density | ρ_sat | 2300 | kg/m ³ |
| P-wave Transit Time | t_p | 13.9 | µs |
| S-wave Transit Time | t_s | 23.8 | µs |
| P-wave Velocity | V_p | 3600 | m/s |
| S-wave Velocity | V_s | 2100 | m/s |
| Calculated Shear Modulus | μ | 10.1 | GPa |
| Calculated Bulk Modulus | K | 16.3 | GPa |
Visualization:
Technique 3: Mechanical Compression Testing for Saturated Soft Materials (Experimental Protocol)
Application Note:
For soft saturated materials like hydrogels, which are prevalent in biomedical and drug development applications, mechanical testing via uniaxial compression is a common method to determine elastic properties. While this test directly measures the Young's Modulus (E), the bulk modulus (K) can be calculated if the Poisson's ratio (ν) is known. Hydrogels are nearly incompressible, meaning their Poisson's ratio is close to 0.5.[6] This protocol describes how to derive the bulk modulus from a standard compression test.
Experimental Protocol:
-
Objective: To determine the bulk modulus of a saturated hydrogel from uniaxial compression data.
-
Apparatus:
-
Universal testing machine with a suitable load cell.
-
Non-porous, parallel compression platens.
-
Caliper for sample dimension measurement.
-
Hydration chamber or bath to maintain saturation during testing.
-
-
Sample Preparation:
-
Prepare cylindrical hydrogel samples with a known height (h_0) and diameter (d_0). Ensure faces are flat and parallel.
-
Keep the samples fully hydrated in a suitable buffer or solution until testing.
-
-
Procedure:
-
Place the hydrated sample on the lower platen of the testing machine, centered.
-
Bring the upper platen into contact with the sample surface with a minimal preload.
-
Compress the sample at a constant strain rate (e.g., 0.1 mm/min) while recording the force (F) and displacement (Δh).
-
Calculate the engineering stress (σ): σ = F / A_0, where A_0 is the initial cross-sectional area.
-
Calculate the engineering strain (ε): ε = Δh / h_0.
-
Plot the stress-strain curve. The initial linear portion of this curve represents the elastic region.
-
Determine the Young's Modulus (E) from the slope of the linear region of the stress-strain curve (E = Δσ / Δε).
-
Assume a Poisson's ratio (ν). For most hydrogels, ν is between 0.45 and 0.5.
-
Calculate the bulk modulus (K) using the relationship: K = E / (3 * (1 - 2ν)).
-
Data Presentation:
Table 3: Compression Test Data and Calculated Bulk Modulus for a Polyacrylamide Hydrogel.
| Parameter | Symbol | Value | Unit |
| Young's Modulus (from test) | E | 50 | kPa |
| Assumed Poisson's Ratio | ν | 0.49 | - |
| Calculated Bulk Modulus | K | 833 | kPa |
| Calculated Shear Modulus | G | 16.8 | kPa |
Note: The calculated bulk modulus is highly sensitive to the assumed Poisson's ratio as it approaches 0.5.
Visualization:
References
- 1. geoconvention.com [geoconvention.com]
- 2. Gassmann's equation - Wikipedia [en.wikipedia.org]
- 3. Different forms of Gassmann equation and implications for the estimation of rock properties [pvn.vn]
- 4. knowledgette.teachable.com [knowledgette.teachable.com]
- 5. Estimating elastic moduli of sandstones using two-dimensional pore space images [scielo.org.za]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Sulfuric acid tetrahydrate in Stratospheric Dehydration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfuric acid tetrahydrate (SAT) plays a critical role in the dehydration of the stratosphere, primarily through its function as a nucleus for the formation of ice crystals, which constitute Type II Polar Stratospheric Clouds (PSCs). These ice particles grow to sizes sufficient for gravitational sedimentation to remove water vapor from the upper atmosphere. This document provides a comprehensive overview of the mechanisms, key data, and experimental protocols relevant to the study of SAT's role in stratospheric dehydration.
Introduction
The concentration of water vapor in the stratosphere has significant implications for Earth's climate and atmospheric chemistry. Dehydration of the stratosphere is a complex process, and the formation of polar stratospheric clouds (PSCs) is a key contributing factor. Sulfuric acid (H₂SO₄) aerosols are ubiquitous in the stratosphere, and under the cold conditions of the polar winter, they can freeze to form hydrates. This compound (H₂SO₄·4H₂O or SAT) is a thermodynamically stable form of these frozen aerosols.[1] SAT particles act as efficient ice nuclei, facilitating the condensation of water vapor at temperatures slightly below the ice frost point to form Type II PSCs.[2][3] The subsequent growth and sedimentation of these ice crystals lead to a significant reduction in stratospheric water vapor content.
Quantitative Data on SAT-Mediated Ice Nucleation
The efficiency of this compound as an ice nucleus is dependent on temperature and water vapor saturation. The following tables summarize key quantitative data from laboratory studies.
Table 1: Critical Ice Saturation Ratio for Heterogeneous Nucleation on SAT
| Temperature (K) | Critical Ice Saturation Ratio (Sice) | Necessary Supercooling (K) |
| 169.8 - 194.5 | 1.02 - 1.30 | 0.1 - 1.3 |
Data sourced from laboratory experiments using a thin-film, high-vacuum apparatus.[3]
Table 2: Typical Particle Number Concentrations and Sizes in Polar Stratospheric Clouds
| Cloud Type | Particle Type | Typical Number Concentration (cm⁻³) | Typical Particle Diameter (µm) |
| Type II PSC | Ice crystals (nucleated on SAT) | 10⁻³ - 10⁻¹ | 1 - 100 |
| Background Aerosol | Liquid H₂SO₄/H₂O | 1 - 10 | 0.1 - 1.0 |
These values can vary significantly based on atmospheric conditions.[3]
Signaling Pathways and Logical Relationships
The process of stratospheric dehydration mediated by this compound can be visualized as a sequential pathway.
References
Application Notes and Protocols: Preparation and Characterization of Thin-Film Sulfuric Acid Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of thin-film sulfuric acid tetrahydrate (H₂SO₄·4H₂O), a solid hydrate of sulfuric acid. This material, in its thin-film form, presents unique opportunities for research in areas requiring a solid-state acid catalyst or a controlled acidic surface. This document outlines the necessary materials, equipment, and procedures for the successful synthesis and characterization of these films, along with a discussion of their potential applications in pharmaceutical research and development.
Data Presentation: Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for understanding the material's behavior and for designing experiments.
| Property | Value |
| Chemical Formula | H₂SO₄·4H₂O |
| Molar Mass | 170.14 g/mol |
| Crystal System | Tetragonal |
| Space Group | P4₂/n |
| Unit Cell Parameters | a = 7.48 Å, c = 12.06 Å |
| Calculated Density | Approximately 1.59 g/cm³ |
| Melting Point | -25 °C (248.15 K) |
| Appearance | Colorless, crystalline solid |
| Solubility | Soluble in water (with decomposition to sulfuric acid solution) |
Experimental Protocols
This section details two methodologies for the preparation of thin-film this compound. The first is a controlled humidity deposition method, which is more accessible for standard laboratories. The second is a chemical vapor deposition method, adapted from atmospheric science research, for producing highly uniform films.
Protocol 1: Controlled Humidity Deposition
This method relies on the hygroscopic nature of a concentrated sulfuric acid solution and its subsequent crystallization into the tetrahydrate form under controlled temperature and humidity.
Materials:
-
Concentrated sulfuric acid (98%)
-
Deionized water
-
Substrate (e.g., glass slides, silicon wafers)
-
Acetone
-
Isopropanol
Equipment:
-
Environmental chamber or a sealed container with temperature and humidity control
-
Spin coater
-
Hot plate
-
Pipettes
-
Beakers and other standard laboratory glassware
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrate by sonicating in acetone for 15 minutes, followed by isopropanol for 15 minutes.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the substrate with oxygen plasma for 5 minutes to create a hydrophilic surface.
-
-
Preparation of Sulfuric Acid Solution (approx. 60 wt%):
-
In a fume hood, carefully and slowly add 61.2 g of concentrated sulfuric acid (98%) to 38.8 g of deionized water in a beaker cooled in an ice bath. Caution: This is a highly exothermic reaction.
-
Allow the solution to cool to room temperature.
-
-
Thin Film Deposition:
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense a small amount of the ~60 wt% sulfuric acid solution onto the center of the substrate.
-
Spin coat at 2000 rpm for 60 seconds to create a uniform liquid film.
-
-
Crystallization of this compound:
-
Carefully transfer the coated substrate to the environmental chamber.
-
Set the temperature of the chamber to -20 °C and the relative humidity to approximately 80%.
-
Allow the film to crystallize for at least 24 hours. The low temperature and high humidity will favor the formation of the tetrahydrate.
-
-
Film Characterization:
-
The resulting thin film can be characterized using techniques such as X-ray diffraction (XRD) to confirm the crystal structure, and infrared (IR) or Raman spectroscopy to identify the vibrational modes of the tetrahydrate.
-
Protocol 2: In-Situ Chemical Vapor Co-Deposition
This method involves the simultaneous deposition of sulfur trioxide (SO₃) and water vapor onto a cooled substrate to form the this compound film directly. This technique offers greater control over film thickness and purity.
Materials:
-
Fuming sulfuric acid (oleum, containing free SO₃) or a source of gaseous SO₃
-
Deionized water
-
Substrate (e.g., infrared-transparent window like BaF₂ or ZnSe for in-situ analysis)
Equipment:
-
High-vacuum chamber equipped with a cryostat for substrate cooling
-
Two separate gas inlet lines with precision leak valves
-
Mass flow controllers for SO₃ and H₂O vapor
-
Infrared spectrometer for in-situ monitoring (optional)
Procedure:
-
System Setup:
-
Mount the substrate onto the cryostat inside the high-vacuum chamber.
-
Evacuate the chamber to a base pressure of <1 x 10⁻⁶ Torr.
-
-
Substrate Cooling:
-
Cool the substrate to a temperature of approximately -80 °C (193 K).
-
-
Co-Deposition of SO₃ and H₂O:
-
Introduce a controlled flow of water vapor into the chamber through one of the gas inlet lines. The partial pressure of water should be maintained in the range of 1 x 10⁻⁵ to 5 x 10⁻⁵ Torr.
-
Simultaneously, introduce a controlled flow of SO₃ gas into the chamber through the second inlet. The flow rate should be adjusted to achieve a molar ratio of H₂O to SO₃ of approximately 4:1.
-
The SO₃ and H₂O will react on the cold substrate surface to form a thin film of this compound.
-
-
Film Growth and Annealing:
-
Monitor the film growth using in-situ techniques if available (e.g., by observing the growth of characteristic IR absorption bands of the tetrahydrate).
-
Once the desired film thickness is achieved, stop the gas flows.
-
Slowly warm the substrate to approximately -30 °C (243 K) to anneal the film and improve its crystallinity.
-
-
Characterization:
-
The film can be analyzed in-situ or after removal from the chamber using appropriate characterization techniques.
-
Visualizations
Experimental Workflow for Controlled Humidity Deposition
Caption: Workflow for preparing thin-film this compound via controlled humidity deposition.
Logical Relationship of Parameters for SAT Formation
Caption: Key parameters influencing the formation of this compound thin films.
Potential Applications in Drug Development and Research
While the direct application of thin-film this compound in drug formulations is not established, its properties as a solid acid present several intriguing possibilities for pharmaceutical research and development.
-
Solid-State Acid Catalysis: The thin film could serve as a solid acid catalyst for various organic reactions relevant to pharmaceutical synthesis. Its high surface area and well-defined crystalline structure could offer advantages in terms of reactivity and selectivity compared to liquid sulfuric acid, which often leads to purification challenges and unwanted side reactions.
-
Drug-Eluting Coatings: For medical devices, a thin, corrosive layer could be investigated for its potential to prevent biofilm formation. While highly speculative and requiring significant research into biocompatibility and controlled degradation, the acidic nature of the film could inhibit bacterial growth on surfaces.
-
Controlled Surface Chemistry: The acidic surface of the thin film could be used to study the interactions of drug molecules with acidic environments in a controlled, solid-state setting. This could be relevant for understanding drug stability and degradation pathways in acidic conditions, such as those found in the stomach.
-
pH-Responsive Drug Delivery: The principle of using acidic components to trigger drug release can be explored with these films. A composite material incorporating the this compound thin film could be designed to release a therapeutic agent upon exposure to a specific pH change, analogous to how acidic polymers are used in drug delivery systems.
Disclaimer: The protocols and applications described herein are intended for use by qualified researchers in a laboratory setting. Concentrated sulfuric acid and sulfur trioxide are highly corrosive and hazardous materials. Appropriate personal protective equipment and safety precautions must be used at all times.
Application Notes and Protocols: Cryopreservation and Vitrification
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the direct application of sulfuric acid tetrahydrate in the cryopreservation of biological samples is not a documented or established practice in the scientific literature, the principles of vitrification and the physicochemical properties of aqueous solutions at low temperatures are central to the field. This document provides a detailed overview of standard cryopreservation and vitrification protocols, using commonly accepted cryoprotectants. Additionally, it explores the relevant physical chemistry of sulfuric acid-water systems to provide a theoretical context related to the original topic of interest. The protocols and data presented herein are based on established cryopreservation methodologies.
Theoretical Considerations: Physicochemical Properties of Sulfuric Acid-Water Systems
Sulfuric acid-water mixtures exhibit complex phase behavior, including significant freezing point depression and the potential to form a glassy, amorphous state (vitrification) upon cooling. The freezing point of a sulfuric acid solution is highly dependent on its concentration. For instance, pure sulfuric acid freezes at approximately 10°C, while a 96% solution freezes at a much lower temperature, between -10°C and -13.89°C. This property of freezing point depression is a fundamental characteristic of cryoprotectant solutions.
The phase diagram for sulfuric acid-water shows the conditions of temperature and concentration under which liquid, solid (ice or sulfuric acid hydrates), and vapor phases exist. The ability of a solution to resist crystallization and instead solidify into a glass is critical for vitrification. While these properties are studied in atmospheric sciences, their application to biological systems is not established, primarily due to the extreme chemical reactivity and toxicity of sulfuric acid.
Application: Vitrification for Cryopreservation
Vitrification is a cryopreservation technique that involves solidifying a biological sample into a glass-like, amorphous state, thereby avoiding the damaging formation of ice crystals. This is achieved by using high concentrations of cryoprotective agents (CPAs) and rapid cooling rates.
Key Cryoprotective Agents (CPAs)
Commonly used CPAs can be categorized as penetrating or non-penetrating.
-
Penetrating CPAs: These are small molecules that can cross the cell membrane and protect the intracellular environment. Examples include dimethyl sulfoxide (DMSO) and ethylene glycol.
-
Non-penetrating CPAs: These are larger molecules that remain in the extracellular space, protecting the cell from the outside. Examples include sugars like sucrose and polymers like polyethylene glycol.
Mixtures of different CPAs are often used to reduce individual toxicity while achieving the high total concentration needed for vitrification.
Quantitative Data on Common Cryopreservation Protocols
The success of a cryopreservation protocol is typically assessed by cell viability and recovery rates post-thaw. The following table summarizes representative data from studies using standard cryoprotectants.
| Cell Type | Cryoprotectant(s) | Post-Thaw Viability (%) | Total Cell Recovery (%) | Assessment Time Post-Thaw |
| A549 Cells | 10% (v/v) DMSO | 94% | 55% | 24 hours |
| A549 Cells | 2.5% (v/v) DMSO | 80% | 14% | 24 hours |
| SW480 Cells | 2.5% (v/v) DMSO | Not specified | ~20% | 0 hours |
| HEK 293T Cells | 5% (v/v) DMSO in DME | ~30% | Not specified | 24 hours |
| HEK 293T Cells | CryoStor® CS5 (5% DMSO) | ~75% | Not specified | 24 hours |
Note: Data is compiled for illustrative purposes from various sources. Actual results will vary depending on the specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Vitrification Solutions
This protocol describes the preparation of two common vitrification solutions, VS1 and VS2, using DMSO and ethylene glycol as penetrating CPAs and sucrose as a non-penetrating CPA.
Materials:
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethylene glycol (EG), cell culture grade
-
Sucrose
-
Basal cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Sterile conical tubes and pipettes
Procedure:
-
Preparation of Basal Medium: Prepare the basal medium by supplementing it with 20% (v/v) FBS. Keep on ice.
-
Preparation of VS1 (Equilibration Solution):
-
In a sterile 50 mL conical tube, combine 7.5 mL of DMSO and 7.5 mL of ethylene glycol.
-
Add basal medium (with 20% FBS) to a final volume of 100 mL.
-
Mix thoroughly by gentle inversion.
-
Filter-sterilize using a 0.22 µm filter.
-
Store at 4°C.
-
-
Preparation of VS2 (Vitrification Solution):
-
In a sterile 50 mL conical tube, dissolve 17.1 g of sucrose in approximately 40 mL of basal medium (with 20% FBS).
-
Add 15 mL of DMSO and 15 mL of ethylene glycol.
-
Add basal medium to a final volume of 100 mL.
-
Mix thoroughly until all components are dissolved.
-
Filter-sterilize using a 0.22 µm filter.
-
Store at 4°C.
-
Protocol 2: Vitrification of Adherent Cells
This protocol outlines the steps for vitrifying adherent cells grown in culture.
Materials:
-
Cultured adherent cells (e.g., at 80-90% confluency)
-
VS1 and VS2 (prepared as in Protocol 1)
-
Basal medium with 20% FBS
-
Cryovials or other suitable cryo-storage devices
-
Liquid nitrogen
Procedure:
-
Pre-cooling: Place VS1 and VS2 on ice.
-
Cell Preparation:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed basal medium.
-
Harvest the cells using standard trypsinization methods.
-
Resuspend the cells in basal medium with 20% FBS and perform a cell count and viability assessment (e.g., using Trypan Blue).
-
Centrifuge the cell suspension and resuspend the cell pellet to a concentration of 5-10 x 10^6 cells/mL in basal medium with 20% FBS.
-
-
Equilibration:
-
Add an equal volume of ice-cold VS1 to the cell suspension dropwise while gently agitating.
-
Incubate the mixture at room temperature for 5-10 minutes.
-
-
Vitrification:
-
Centrifuge the equilibrated cell suspension and remove the supernatant.
-
Resuspend the cell pellet in ice-cold VS2.
-
Immediately load the cell suspension into pre-labeled cryovials (typically 0.5-1 mL per vial).
-
-
Cooling:
-
Plunge the cryovials directly into liquid nitrogen. The rapid cooling rate is critical for successful vitrification.
-
-
Storage: Transfer the vials to a long-term liquid nitrogen storage dewar.
Protocol 3: Post-Thaw Recovery and Viability Assessment
This protocol details the procedure for warming vitrified cells and assessing their viability.
Materials:
-
Warming solution (basal medium with 20% FBS and 1 M sucrose)
-
Basal medium with 20% FBS
-
Water bath at 37°C
-
Sterile culture plates
-
Live/Dead viability assay kit (e.g., Calcein-AM and Ethidium Homodimer-1)
Procedure:
-
Warming:
-
Rapidly transfer the cryovial from liquid nitrogen to a 37°C water bath.
-
Agitate the vial gently until only a small ice crystal remains.
-
-
Removal of CPAs:
-
Immediately transfer the contents of the vial to a sterile conical tube containing pre-warmed warming solution.
-
Gently mix and incubate for 5 minutes at room temperature. This allows for the gradual dilution of intracellular CPAs.
-
Centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh basal medium with 20% FBS.
-
-
Cell Culture:
-
Plate the cells in a new culture flask or plate at an appropriate density.
-
Incubate under standard culture conditions (37°C, 5% CO2).
-
-
Viability Assessment (24 hours post-thaw):
-
After 24 hours of incubation, assess cell viability. It is recognized that immediate post-thaw assessment can overestimate viability, and a 24-hour time point is more appropriate.[1]
-
Live/Dead Assay:
-
Prepare a solution of 2 µM Calcein-AM (stains live cells green) and 4 µM Ethidium Homodimer-1 (stains dead cells red) in sterile PBS.
-
Wash the cultured cells with PBS.
-
Add the Live/Dead solution to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of live cells.
-
-
Visualizations
Experimental Workflow for Cell Vitrification
Caption: Workflow for vitrification and thawing of cells.
Hypothetical Signaling Pathway of Cryoinjury
Caption: Cellular stress pathways activated during cryopreservation.
References
Sulfuric Acid Tetrahydrate: A Solid Catalyst Precursor in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfuric acid (H₂SO₄) is a cornerstone of organic synthesis, widely employed as a potent catalyst for a variety of transformations. While typically used in its concentrated liquid form, the hydrated solid, sulfuric acid tetrahydrate (H₂SO₄·4H₂O), presents an alternative as a stable, crystalline solid at low temperatures. This document provides detailed application notes and protocols for the use of what can be considered an in-situ generated dilute sulfuric acid catalyst, originating from its tetrahydrate form, in key organic reactions. For reactions sensitive to water content, such as esterifications, the use of a hydrated catalyst precursor significantly impacts reaction efficiency. Conversely, in reactions requiring aqueous acidic conditions, like alkene hydration, it offers a convenient solid dispensing alternative.
Key Applications
Sulfuric acid catalysis is pivotal in several classes of organic reactions. The following sections detail the application of an aqueous sulfuric acid catalyst, as would be generated from the tetrahydrate, in three major reaction types:
-
Fischer-Speier Esterification: The formation of esters from carboxylic acids and alcohols.
-
Acid-Catalyzed Hydration of Alkenes: The synthesis of alcohols from alkenes.
-
Acid-Catalyzed Dehydration of Alcohols: The formation of ethers from alcohols.
Data Presentation: The Impact of Water on Catalytic Efficiency
The presence of water, inherent in the use of this compound, has a pronounced effect on certain reactions. Research has shown that water can significantly inhibit the catalytic activity of sulfuric acid in esterification reactions.[1][2][3][4] This is a critical consideration when opting to use a hydrated form of the acid. The following table summarizes the deactivating effect of water on the sulfuric acid-catalyzed esterification of acetic acid with methanol.
| Initial Water Concentration (mol/L) | Initial Reaction Rate (mol/L·min) | Relative Activity (%) |
| 0.0 | 0.0125 | 100 |
| 1.0 | 0.0068 | 54.4 |
| 2.0 | 0.0045 | 36.0 |
| 4.0 | 0.0025 | 20.0 |
| 6.0 | 0.0016 | 12.8 |
Data adapted from a study on the effect of water on sulfuric acid catalyzed esterification, illustrating a significant decrease in reaction rate with increasing water concentration.[1][2]
Experimental Protocols & Methodologies
Fischer-Speier Esterification of a Carboxylic Acid
This protocol describes the esterification of a generic carboxylic acid with an alcohol using a catalytic amount of sulfuric acid, which can be sourced from the tetrahydrate. This reaction is an equilibrium process, and the presence of water from the catalyst precursor will unfavorably shift the equilibrium towards the reactants.[5][6] To mitigate this, a large excess of the alcohol is often used, or water is removed during the reaction.[5][7]
Reaction: R-COOH + R'-OH ⇌ R-COOR' + H₂O
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the carboxylic acid (1.0 eq).
-
Add a large excess of the alcohol (e.g., 10-20 eq), which also serves as the solvent.
-
Carefully add sulfuric acid (0.1-0.5 eq). If starting from this compound, the solid should be dissolved in the alcohol before adding the carboxylic acid. Note that this will introduce water into the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude ester.
-
Purify the crude product by distillation or column chromatography.
Workflow for Fischer-Speier Esterification
Caption: A generalized workflow for the synthesis of esters via Fischer-Speier esterification.
Acid-Catalyzed Hydration of an Alkene
This protocol outlines the addition of water across the double bond of an alkene to form an alcohol, following Markovnikov's rule.[8][9] The use of dilute sulfuric acid, which can be conveniently prepared from the tetrahydrate, is standard for this transformation.[10][11][12][13][14][15]
Reaction: R₂C=CR₂ + H₂O --(H₂SO₄)--> R₂C(OH)-CHR₂
Protocol:
-
In a round-bottom flask, dissolve the alkene (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran or acetone) if it is not a liquid at the reaction temperature.
-
Prepare a dilute aqueous solution of sulfuric acid (e.g., 10-50% v/v). If using this compound, dissolve the appropriate amount in water to achieve the desired concentration.
-
Add the dilute sulfuric acid solution to the alkene.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the reaction by TLC or GC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting alcohol by distillation or column chromatography.
Mechanism of Acid-Catalyzed Alkene Hydration
Caption: The three-step mechanism for the acid-catalyzed hydration of an alkene.
Acid-Catalyzed Dehydration of a Primary Alcohol to a Symmetrical Ether
This protocol describes the formation of a symmetrical ether from a primary alcohol under acidic conditions.[16][17] This reaction competes with the elimination reaction to form an alkene, and temperature control is crucial to favor ether formation (lower temperatures) over alkene formation (higher temperatures).[16]
Reaction: 2 R-CH₂-OH --(H₂SO₄, heat)--> R-CH₂-O-CH₂-R + H₂O
Protocol:
-
Place the primary alcohol (1.0 eq) in a round-bottom flask equipped with a distillation apparatus and a magnetic stirrer.
-
Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) dropwise while cooling the flask in an ice bath. If using this compound, it should be dissolved in a small portion of the alcohol first.
-
Heat the reaction mixture to a specific temperature that favors ether formation (e.g., for ethanol to diethyl ether, ~140 °C). Heating at higher temperatures (e.g., >170 °C for ethanol) will favor the formation of the corresponding alkene.[16]
-
The ether, being more volatile, will distill over as it is formed. Collect the distillate.
-
Wash the collected distillate with a dilute aqueous solution of sodium hydroxide to remove any acidic impurities, followed by a wash with water.
-
Dry the ether over anhydrous calcium chloride.
-
Purify the ether by fractional distillation.
Logical Relationship in Alcohol Dehydration
Caption: Temperature dictates the outcome of acid-catalyzed alcohol dehydration.
Conclusion
While this compound is not typically employed directly as a catalyst in its solid form for most organic reactions, it can be considered a convenient solid precursor for generating a dilute sulfuric acid solution. The inherent water content significantly impacts reactions where water is a byproduct, such as esterification, by reducing the catalytic efficiency. However, for reactions requiring aqueous acidic conditions, such as alkene hydration, it provides a practical alternative to handling concentrated sulfuric acid. Understanding the role of water is paramount when considering the use of any hydrated acid catalyst in organic synthesis. The provided protocols and diagrams offer a foundational guide for researchers and professionals in the application of sulfuric acid catalysis in key organic transformations.
References
- 1. daneshyari.com [daneshyari.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. 3.2.2 – Hydration of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 9. leah4sci.com [leah4sci.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Determining the Incompressibility of Sulfuric Acid Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental determination of the incompressibility of sulfuric acid tetrahydrate (H₂SO₄·4H₂O), a compound of interest in atmospheric sciences and potentially in formulation studies. The protocols outlined below are based on established crystallographic techniques under non-ambient conditions.
Data Presentation: Incompressibility and Structural Parameters
The incompressibility of a material is quantified by its bulk modulus (K), which is the inverse of its compressibility. A higher bulk modulus indicates greater resistance to compression. The following tables summarize the experimentally determined bulk modulus and related crystallographic data for deuterated this compound (D₂SO₄·4D₂O), which is expected to have very similar physical properties to its non-deuterated counterpart.
| Parameter | Value | Temperature |
| Bulk Modulus (K) | 9.2 (± 0.2) GPa | 200 K |
| Pressure Derivative of Bulk Modulus (K') | 7.9 (± 0.8) | 200 K |
| Temperature Derivative of Bulk Modulus (∂K/∂T) | -10.6 (± 0.5) MPa K⁻¹ |
Table 1: Isothermal bulk modulus and its pressure and temperature derivatives for deuterated this compound at 200 K.[1]
| Temperature | a, b (Å) | c (Å) | Volume (ų) |
| 1.7 K | 7.47512 (± 0.00006) | 6.32466 (± 0.00005) | 353.405 (± 0.005) |
| 225 K | 7.4833 (± 0.0001) | 6.4103 (± 0.0001) | 358.98 (± 0.01) |
Table 2: Unit cell dimensions for deuterated this compound at different temperatures, illustrating thermal expansion.[1] The crystal structure is tetragonal with the space group P4̅2₁c.[1]
Experimental Protocol: High-Pressure Neutron Powder Diffraction
The determination of the bulk modulus of this compound can be achieved through high-pressure neutron powder diffraction. This technique allows for the precise measurement of the unit cell volume as a function of applied pressure, from which the equation of state and bulk modulus can be derived.
1. Sample Preparation:
-
Synthesis of this compound: Prepare a stoichiometric solution of sulfuric acid and water (or deuterated water for neutron diffraction) corresponding to a 1:4 molar ratio.
-
Crystallization: The solution should be cooled to induce crystallization. Single crystals or a polycrystalline powder can be used. For powder diffraction, the crystalline material should be ground to a fine, homogeneous powder in a dry, inert atmosphere to prevent changes in hydration state.
2. High-Pressure Cell Assembly:
-
Gasket Pre-indentation: A metal gasket (e.g., indium-encapsulated lead or a null-scattering Ti-Zr alloy) is pre-indented to the desired thickness using the diamond anvils of a high-pressure cell.
-
Sample Loading: A small amount of the powdered this compound is placed into the sample chamber drilled in the center of the pre-indented gasket.
-
Pressure-Transmitting Medium: A hydrostatic pressure-transmitting medium (e.g., a deuterated 4:1 methanol-ethanol mixture or helium) is loaded into the sample chamber to ensure uniform pressure distribution.
-
Pressure Calibrant: A small ruby chip or another pressure calibrant is included in the sample chamber to determine the pressure via the ruby fluorescence method.
-
Cell Sealing: The high-pressure cell is sealed to the desired initial pressure.
3. Data Collection:
-
Neutron Powder Diffractometer: The assembled high-pressure cell is mounted on a high-resolution neutron powder diffractometer.
-
Temperature Control: The sample temperature is controlled using a cryostat. For the reported data, a temperature of 200 K was used.[1]
-
Diffraction Pattern Acquisition: Neutron diffraction patterns are collected at various pressures. The pressure is increased incrementally, and at each step, the pressure is measured using the ruby fluorescence system, and a diffraction pattern is recorded.
4. Data Analysis:
-
Rietveld Refinement: The collected diffraction patterns are analyzed using the Rietveld refinement method. This allows for the determination of the unit cell parameters at each pressure.
-
Equation of State Fitting: The obtained pressure-volume data is fitted to an equation of state, such as the third-order Birch-Murnaghan equation of state, to determine the zero-pressure bulk modulus (K₀) and its pressure derivative (K'₀).
Visualizations
The following diagrams illustrate the logical workflow for the experimental determination of the incompressibility of this compound.
Caption: Experimental workflow for determining the bulk modulus of this compound.
Caption: Data analysis pathway from diffraction patterns to bulk modulus.
References
Troubleshooting & Optimization
Technical Support Center: Crystallizing Sulfuric Acid Tetrahydrate (SAT)
Welcome to the technical support center for the crystallization of sulfuric acid tetrahydrate (H₂SO₄·4H₂O). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the crystallization of this compound.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the crystallization of this compound.
| Problem | Possible Causes | Recommended Solutions |
| No crystals are forming, even at low temperatures (Supercooling). | The solution is in a metastable state where the energy barrier for nucleation is not being overcome. This is a common issue with sulfuric acid hydrates. | 1. Seeding: Introduce a small, well-formed crystal of SAT into the supersaturated solution to induce nucleation.[1][2][3] 2. Scratching: Gently scratch the inside of the glass vessel below the solution surface with a glass rod to create nucleation sites. 3. Controlled Cooling: Employ a very slow and controlled cooling rate to allow sufficient time for nuclei to form. Rapid cooling often favors supercooling.[4] 4. Ultrasonication: Briefly apply low-power ultrasound to the solution to induce nucleation. |
| The resulting crystals are small, poorly formed, or appear as a powder. | Nucleation rate is too high, and/or the crystal growth rate is too low. This can be caused by rapid cooling or high levels of supersaturation. | 1. Slower Cooling Rate: Decrease the cooling rate to allow for fewer nucleation sites and promote the growth of larger, more well-defined crystals.[4] 2. Reduce Supersaturation: Start with a slightly less concentrated solution to lower the driving force for nucleation. 3. Use a Temperature Gradient: Create a slight temperature gradient in the crystallization vessel to encourage growth on existing crystals rather than new nucleation. |
| The solution turns into a viscous oil or glass instead of crystallizing. | The concentration of sulfuric acid is too high, or the solution contains impurities that inhibit crystallization and favor glass formation. The melting point of the solid may also be naturally low or depressed by impurities.[5] | 1. Adjust Concentration: Carefully dilute the sulfuric acid solution to the appropriate concentration for SAT formation (approximately 57.6 wt% H₂SO₄). Refer to the H₂SO₄-H₂O phase diagram. 2. Purify the Sulfuric Acid: If impurities are suspected, consider purifying the sulfuric acid, for example, by distillation, before preparing the solution. 3. Add a Co-solvent: In some cases, the addition of a small amount of a suitable co-solvent might alter the solution properties to favor crystallization, but this requires careful investigation. |
| The crystals are opaque or contain visible inclusions. | Impurities in the solution are being incorporated into the crystal lattice during growth. | 1. Purify the Starting Materials: Ensure the sulfuric acid and water used are of high purity. 2. Slow Crystal Growth: A slower growth rate allows more time for impurities to diffuse away from the growing crystal face. 3. Recrystallization: Dissolve the impure crystals in a minimal amount of pure solvent and recrystallize to improve purity. |
| The final crystalline product is not the desired tetrahydrate form (Polymorphism). | Different hydrates of sulfuric acid can exist, and the form that crystallizes depends on factors like temperature, concentration, and the presence of impurities. A new polymorph of SAT has been discovered at high pressure.[6] | 1. Precise Temperature and Concentration Control: Strictly adhere to the temperature and concentration ranges for SAT crystallization as indicated by the phase diagram. 2. Seeding with the Correct Polymorph: Use seed crystals of the desired tetrahydrate form to template the growth of that specific polymorph.[3] 3. Characterize the Product: Use analytical techniques like X-ray diffraction (XRD) or Raman spectroscopy to confirm the crystalline form of the product. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal concentration of sulfuric acid for crystallizing the tetrahydrate?
A1: The stoichiometric composition of this compound (H₂SO₄·4H₂O) corresponds to approximately 57.6 wt% sulfuric acid in water. It is recommended to prepare a solution at or very near this concentration to maximize the yield of the tetrahydrate.
Q2: At what temperature should I expect this compound to crystallize?
A2: According to the H₂SO₄-H₂O phase diagram, this compound melts at approximately -25°C. However, due to the significant tendency for supercooling, crystallization may not initiate until much lower temperatures are reached. Seeding the solution is often necessary to induce crystallization closer to the melting point.
Q3: How does the cooling rate affect the quality of the crystals?
A3: The cooling rate has a significant impact on crystal size and quality. A slow cooling rate generally leads to the formation of fewer, larger, and more well-ordered crystals.[4] Conversely, rapid cooling tends to produce a larger number of small, often less perfect, crystals.[4]
Q4: What are common impurities in commercial sulfuric acid that can interfere with crystallization, and how can they be removed?
A4: Commercial sulfuric acid can contain various impurities, including metal ions (e.g., iron, copper), other sulfur oxides, and organic compounds. These impurities can act as nucleation inhibitors or become incorporated into the crystal lattice, affecting purity and morphology. For high-purity applications, distillation of the sulfuric acid may be necessary.
Q5: How can I confirm that I have crystallized the tetrahydrate and not another hydrate form?
A5: The most reliable method for identifying the crystalline form is X-ray diffraction (XRD), which provides a unique diffraction pattern for each crystalline structure. Raman and infrared (IR) spectroscopy can also be used, as the vibrational modes of the sulfate and water molecules will differ between the various hydrates.
Q6: Is it possible to grow large single crystals of this compound?
A6: Growing large single crystals of SAT is challenging due to supercooling and the potential for multiple nucleation events. However, it can be achieved through meticulous control of experimental conditions. A very slow cooling rate, precise temperature control, and the use of a high-quality seed crystal in a slightly supersaturated solution are crucial. Techniques like slow evaporation of a solution slightly richer in water at a constant low temperature can also be employed.
Quantitative Data
Table 1: H₂SO₄-H₂O System Eutectic Points
| Eutectic Composition | Eutectic Temperature (°C) |
| Ice + H₂SO₄·4H₂O | -72 |
| H₂SO₄·4H₂O + H₂SO₄·2H₂O | -35 |
| H₂SO₄·2H₂O + H₂SO₄·H₂O | -45 |
| H₂SO₄·H₂O + H₂SO₄ | -64 |
Note: These values are approximate and can be influenced by impurities.
Experimental Protocols
Protocol 1: Controlled Cooling Crystallization of this compound
Objective: To obtain well-formed crystals of this compound through a controlled cooling process.
Materials:
-
High-purity concentrated sulfuric acid (98 wt%)
-
High-purity deionized water
-
Crystallization vessel with a magnetic stirrer and temperature probe
-
Programmable cooling bath
-
Seed crystals of this compound (if available)
Procedure:
-
Solution Preparation: Carefully and slowly add concentrated sulfuric acid to deionized water with constant stirring to achieve a final concentration of 57.6 wt% H₂SO₄. Caution: This is a highly exothermic reaction. The addition should be done in an ice bath to control the temperature.
-
Homogenization: Gently stir the solution at room temperature for 30 minutes to ensure it is homogeneous.
-
Cooling Program: Place the crystallization vessel in the programmable cooling bath. Set the cooling program to a slow rate, for example, 0.1-0.5°C per hour.
-
Seeding (Recommended): Once the solution has cooled to just below the melting point of SAT (-25°C), introduce a small, high-quality seed crystal.
-
Crystal Growth: Continue the slow cooling to a final temperature (e.g., -40°C) to allow the crystals to grow.
-
Isolation: Separate the crystals from the mother liquor by cold filtration.
-
Drying: Gently dry the crystals under a stream of dry nitrogen or in a desiccator at a low temperature.
Protocol 2: Slow Evaporation Method for Single Crystal Growth
Objective: To grow larger, higher-quality single crystals of this compound.
Materials:
-
A solution of sulfuric acid slightly more dilute than 57.6 wt% (e.g., 55 wt%)
-
A small beaker or crystallizing dish
-
A larger, sealable container (e.g., a desiccator)
-
A cold, vibration-free environment (e.g., a cold room or a dedicated refrigerator)
Procedure:
-
Solution Preparation: Prepare the slightly diluted sulfuric acid solution as described in Protocol 1.
-
Setup: Place the beaker containing the solution inside the larger, sealable container.
-
Evaporation: Loosely cover the beaker to allow for very slow evaporation of water. The larger container should be sealed to maintain a controlled atmosphere.
-
Incubation: Place the entire setup in a cold, stable, and vibration-free environment (e.g., 4°C).
-
Monitoring: Periodically check for the formation of crystals over several days to weeks. The slow increase in concentration due to water evaporation will lead to gradual crystal growth.
-
Harvesting: Once crystals of the desired size have formed, carefully remove them from the solution.
Visualizations
Caption: A flowchart of the experimental workflow for the crystallization of this compound.
Caption: A decision tree illustrating the troubleshooting logic for common issues in SAT crystallization.
References
- 1. m.youtube.com [m.youtube.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. impacts.ucar.edu [impacts.ucar.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Neutron powder diffraction studies of sulfuric acid hydrates. II. The structure, thermal expansion, incompressibility, and polymorphism of this compound (D2SO4.4D2O) - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing supercooling in sulfuric acid solution freezing experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering supercooling during the freezing of sulfuric acid solutions.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to the supercooling of sulfuric acid solutions during freezing experiments.
Q1: My sulfuric acid solution remains liquid well below its expected freezing point. Why is this happening and how can I fix it?
A1: This phenomenon is known as supercooling, where a liquid is cooled below its freezing point without becoming a solid. For ice crystals to form, a process called nucleation is required, which is the initial step in the formation of a new thermodynamic phase. Supercooling occurs when there are no nucleation sites to initiate this crystal growth.
Troubleshooting Steps:
-
Introduce Nucleation Sites (Seeding): The most direct way to combat supercooling is to introduce a "seed" crystal.
-
Method: Add a minuscule crystal of frozen sulfuric acid solution (of the same or similar concentration) or another suitable nucleating agent to the supercooled solution. This provides a template for crystallization to begin.
-
Tip: If a seed crystal of the solution is not available, scratching the inner surface of the container with a glass rod can sometimes create microscopic imperfections that act as nucleation sites.
-
-
Control the Cooling Rate: Rapid cooling can significantly contribute to supercooling.
-
Method: Employ a programmable cooling system or a well-insulated cooling bath to decrease the temperature of the solution slowly and steadily. A cooling rate of approximately 1°C per minute is a common starting point in cryopreservation.
-
Rationale: A slower cooling rate allows more time for molecular ordering and the spontaneous formation of nuclei.
-
-
Agitation: Gentle agitation can sometimes promote nucleation.
-
Method: Use a magnetic stirrer at a low speed or gently swirl the solution as it approaches its freezing point.
-
Caution: Vigorous agitation can introduce thermal energy and hinder the freezing process.
-
-
Verify Solution Purity: The presence of certain impurities can inhibit ice nucleation.
-
Action: Ensure your water and sulfuric acid are of the required purity for your experiment. Conversely, some particulates can act as nucleation sites. If your experiment allows, introducing a specific type of particulate matter could be a method of control.
-
Q2: The freezing point of my sulfuric acid solution seems inconsistent across different experiments. What could be the cause?
A2: Inconsistent freezing points are often a result of uncontrolled nucleation. The degree of supercooling can vary depending on subtle differences in experimental conditions.
Troubleshooting Steps:
-
Standardize Your Protocol: Ensure that every step of your experimental protocol is consistent, including the volume of the solution, the type and preparation of the container, the cooling rate, and the method of temperature measurement.
-
Use a Consistent Nucleation Induction Method: To achieve a reproducible freezing point, you must control the nucleation event. Seeding the solution at a specific temperature just below the equilibrium freezing point is the most reliable method.
-
Calibrate Temperature Probes: Ensure your temperature measurement devices are accurately calibrated. Inaccuracies in temperature readings will lead to apparent variations in the freezing point.
Q3: Can the concentration of the sulfuric acid solution affect the degree of supercooling?
A3: Yes, the concentration of sulfuric acid in water significantly affects the freezing point of the solution. While the fundamental tendency to supercool is always present, the temperature at which nucleation occurs can be influenced by the solution's properties, which are concentration-dependent. It is crucial to know the expected freezing point for your specific concentration to determine the extent of supercooling.
Data Presentation
Table 1: Freezing Point of Sulfuric Acid - Water Solutions
This table provides the equilibrium freezing points for various concentrations of sulfuric acid in water. Use this data to determine the expected freezing point of your solution and to quantify the degree of supercooling in your experiments.
| H₂SO₄ Concentration (wt%) | Freezing Point (°C) | Freezing Point (K) |
| 0 | 0.0 | 273.15 |
| 10 | -3.4 | 269.75 |
| 20 | -10.1 | 263.05 |
| 30 | -35.0 | 238.15 |
| 40 | -45.0 | 228.15 |
| 50 | -35.0 | 238.15 |
| 60 | -54.0 | 219.15 |
| 70 | -38.0 | 235.15 |
| 80 | -1.0 | 272.15 |
| 90 | -11.0 | 262.15 |
| 98 | 3.0 | 276.15 |
| 100 | 10.4 | 283.55 |
Note: These are equilibrium freezing points. Supercooling will result in the solution remaining liquid at temperatures below these values.
Experimental Protocols
Protocol 1: Controlled Freezing of Sulfuric Acid Solution with Seeding
This protocol describes a method for freezing a sulfuric acid solution while minimizing supercooling through controlled cooling and seeding.
Materials:
-
Sulfuric acid solution of known concentration
-
Programmable cooling bath or insulated container with a cooling medium (e.g., dry ice/ethanol slurry)
-
Temperature probe (calibrated)
-
Sample container (e.g., glass vial)
-
Seed crystal (a small, frozen particle of the same sulfuric acid solution) or a clean glass rod
Procedure:
-
Sample Preparation: Place the desired volume of the sulfuric acid solution into the sample container.
-
Temperature Monitoring: Insert the temperature probe into the solution, ensuring it does not touch the container walls.
-
Controlled Cooling: Place the sample container into the cooling bath. Set the cooling rate to a slow and steady pace (e.g., -1°C/minute).
-
Monitoring for Supercooling: Continuously monitor the temperature of the solution. The temperature will drop below the expected freezing point (refer to Table 1).
-
Inducing Nucleation (Seeding): Once the solution is supercooled by 2-5°C, introduce a seed crystal into the solution. Alternatively, gently scratch the inner surface of the container below the liquid level with the tip of a clean glass rod.
-
Observation of Freezing: Upon successful nucleation, the temperature will rapidly rise to the freezing point as the latent heat of fusion is released. The solution will then begin to solidify.
-
Completion of Freezing: Continue to cool the sample at the programmed rate until it is completely frozen.
Visualizations
Diagram 1: Troubleshooting Workflow for Supercooling
Technical Support Center: Identifying and Controlling Polymorphism
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the identification and control of polymorphism. For the purposes of this guide, we will assume "SAT experiments" refers to Screening and Analysis Techniques for polymorphism, encompassing a range of experimental procedures aimed at discovering, characterizing, and controlling different solid forms of an active pharmaceutical ingredient (API).
Troubleshooting Guide
This guide addresses specific issues that may arise during the screening and analysis of polymorphs.
Issue 1: Unexpected Peaks or Broad Halos in X-Ray Powder Diffraction (XRPD) Analysis
Question: My XRPD pattern shows unexpected peaks that do not correspond to my target polymorph, or a broad halo is present. What could be the cause and how do I resolve it?
Answer:
Unexpected peaks or a broad halo in an XRPD pattern can indicate the presence of impurities, a mixture of polymorphs, or an amorphous phase.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Mixture of Polymorphs | The crystallization process may have yielded a mixture of different polymorphic forms. To address this, optimize the crystallization conditions (e.g., solvent, temperature, cooling rate) to favor the formation of a single polymorph.[1][2] It may be necessary to use a seeding strategy with the desired polymorph to direct the crystallization.[3] |
| Amorphous Content | A broad halo in the XRPD pattern is indicative of amorphous material.[3] This can result from rapid precipitation or drying. To obtain a crystalline form, consider recrystallization from a suitable solvent or annealing the sample at a temperature below its melting point. |
| Presence of Solvates/Hydrates | The unexpected peaks may belong to a solvate or hydrate, where solvent molecules are incorporated into the crystal lattice.[4] To investigate this, perform Thermogravimetric Analysis (TGA) to detect any weight loss corresponding to the solvent. If a solvate is present, modifying the crystallization solvent or drying conditions may be necessary. |
| Sample Preparation Issues | Poor sample preparation, such as insufficient grinding or preferred orientation of crystals, can affect the XRPD pattern.[5] Ensure the sample is finely and uniformly ground and packed into the sample holder to minimize these effects. Using a transmission XRPD setup can also reduce preferred orientation issues.[6] |
Issue 2: Inconsistent or Uninterpretable Results from Differential Scanning Calorimetry (DSC)
Question: My DSC thermograms show inconsistent melting points, multiple thermal events, or broad, ill-defined peaks. How can I troubleshoot these issues?
Answer:
Inconsistent or complex DSC results can arise from a variety of factors, including sample purity, experimental parameters, and the inherent thermal behavior of the polymorphs.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Polymorphic Transitions During Heating | A metastable polymorph may transform into a more stable form upon heating in the DSC, resulting in an exothermic event followed by a new endotherm at a higher temperature.[7][8] To investigate this, vary the heating rate. A slower heating rate may allow more time for the transition to occur, while a faster heating rate might allow the metastable form to melt before it transforms.[9] |
| Sample Impurities | Impurities can depress the melting point and broaden the melting endotherm. Purify the sample through recrystallization to obtain a sharper melting peak at a higher temperature. |
| Mixture of Polymorphs | If the sample is a mixture of polymorphs, the DSC thermogram may show multiple melting endotherms.[7] Correlate the DSC results with XRPD data to confirm the presence of multiple forms. |
| Instrument and Sample Pan Issues | Ensure the DSC instrument is properly calibrated. Use hermetically sealed pans for volatile samples to prevent weight loss during the experiment. The sample should be in good thermal contact with the bottom of the pan. |
Frequently Asked Questions (FAQs)
1. What is polymorphism and why is it important in drug development?
Polymorphism is the ability of a solid material to exist in more than one crystal structure.[1][10] These different forms, known as polymorphs, have the same chemical composition but different physical properties, such as solubility, melting point, stability, and bioavailability.[2][11] Controlling polymorphism is critical in drug development because an unintended polymorphic form can negatively impact the safety, efficacy, and manufacturability of the final drug product.[12][13]
2. What are the primary techniques for identifying and characterizing polymorphs?
The most common techniques for polymorph identification and characterization include:
-
X-Ray Powder Diffraction (XRPD): This is considered the gold standard for identifying crystalline phases, as each polymorph has a unique diffraction pattern.[1][3][14]
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal properties of a material, such as melting point and enthalpy of fusion, which are unique for each polymorph.[1][7] It can also detect polymorphic transformations.[8]
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature and is particularly useful for identifying solvates and hydrates.
-
Spectroscopic Techniques (FTIR, Raman, Solid-State NMR): These methods can provide complementary information about the different molecular conformations and intermolecular interactions within different polymorphic forms.
3. What is the difference between a kinetic and a thermodynamic polymorph?
The kinetic polymorph is the form that crystallizes the fastest, often because it has a lower energy barrier to nucleation.[3] However, it is typically metastable, meaning it is not the most stable form. The thermodynamic polymorph is the most stable form under a given set of conditions and has the lowest free energy.[3] Over time, a kinetic polymorph will tend to convert to the more stable thermodynamic form.[3]
4. How can I control which polymorph is formed during crystallization?
Several factors can be controlled to influence the formation of a desired polymorph:
-
Solvent Selection: The choice of solvent can significantly impact which polymorph crystallizes.[1]
-
Temperature and Cooling Rate: The temperature of crystallization and the rate of cooling can favor the formation of either a kinetic or thermodynamic form.[1]
-
Supersaturation: The level of supersaturation can influence nucleation and crystal growth.[15]
-
Seeding: Introducing a small amount of the desired polymorph (a seed crystal) into the crystallization solution can direct the crystallization to produce that specific form.[3][16]
5. What are the regulatory requirements regarding polymorphism?
Regulatory agencies like the FDA require a thorough investigation of polymorphism for new drug substances.[10] Applicants must demonstrate that they have identified the possible polymorphic forms and have control over the manufacturing process to consistently produce the desired form.[10] If different polymorphs can affect the drug product's performance, stability, or bioavailability, this must be addressed in the regulatory submission.[10]
Data Presentation: Comparison of Hypothetical Polymorphs
The following table summarizes key physicochemical properties of three hypothetical polymorphs of a new chemical entity.
| Property | Form I | Form II | Form III |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Melting Point (°C) | 152 | 165 | 145 |
| Aqueous Solubility (mg/mL at 25°C) | 0.5 | 0.1 | 1.2 |
| Relative Stability | Metastable | Thermodynamically Stable | Metastable (Kinetic) |
| Hygroscopicity (at 80% RH) | Non-hygroscopic | Slightly hygroscopic | Moderately hygroscopic |
| Appearance | Needles | Prisms | Plates |
Experimental Protocols
1. X-Ray Powder Diffraction (XRPD) for Polymorph Identification
-
Objective: To obtain the diffraction pattern of a solid sample to identify its crystalline form.
-
Methodology:
-
Gently grind the solid sample to a fine, uniform powder using a mortar and pestle.
-
Carefully pack the powdered sample into the sample holder, ensuring a flat, even surface.
-
Place the sample holder into the diffractometer.
-
Set the instrument parameters, typically scanning over a 2θ range of 2° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Initiate the X-ray source and detector and begin the scan.
-
Process the resulting diffractogram to identify the peak positions and intensities.
-
Compare the obtained pattern with reference patterns of known polymorphs to identify the form(s) present in the sample.
-
2. Differential Scanning Calorimetry (DSC) for Thermal Analysis
-
Objective: To determine the melting point and detect any phase transitions of a solid sample.
-
Methodology:
-
Accurately weigh 2-5 mg of the sample into a DSC pan.
-
Seal the pan (use a hermetic pan if the sample is volatile).
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the experimental parameters, typically a heating rate of 10°C/min over a temperature range that encompasses the expected melting point.
-
Purge the cell with an inert gas, such as nitrogen.
-
Initiate the heating program and record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to determine the onset temperature and peak of any endothermic (melting) or exothermic (crystallization) events.
-
3. Slurry Crystallization for Determining Relative Stability
-
Objective: To determine the most thermodynamically stable polymorph at a given temperature.
-
Methodology:
-
Prepare a saturated solution of the compound in a suitable solvent.
-
Add a mixture of the known polymorphs to the saturated solution to create a slurry.
-
Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours).
-
Periodically withdraw small aliquots of the solid material.
-
Filter and dry the solid from the aliquots.
-
Analyze the solid using XRPD to monitor the polymorphic composition over time.
-
The polymorph that remains or increases in proportion over time is the most thermodynamically stable form under those conditions.
-
Visualizations
Caption: A typical workflow for polymorph screening and selection.
Caption: Decision tree for controlling the desired polymorphic form.
References
- 1. benthamscience.com [benthamscience.com]
- 2. syrris.com [syrris.com]
- 3. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 4. XRPD to Study Polymorphism - DANNALAB [dannalab.com]
- 5. researchgate.net [researchgate.net]
- 6. How complementary techniques boost XRPD in solid form analysis | Malvern Panalytical [malvernpanalytical.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. m.youtube.com [m.youtube.com]
- 9. perkinelmer.com.ar [perkinelmer.com.ar]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 12. Detect and control polymorphism: pro tips for pharmaceutical scientists | Malvern Panalytical [malvernpanalytical.com]
- 13. curiaglobal.com [curiaglobal.com]
- 14. rigaku.com [rigaku.com]
- 15. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 16. google.com [google.com]
Technical Support Center: Single Crystal Growth of H₂SO₄·4H₂O
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the conditions for growing single crystals of sulfuric acid tetrahydrate (H₂SO₄·4H₂O).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the single crystal growth of H₂SO₄·4H₂O.
Question: My solution is not producing any crystals, even after cooling.
Answer:
-
Insufficient Supersaturation: The solution may not be saturated enough at the initial temperature. To address this, you can try two approaches:
-
Increase the concentration of H₂SO₄: Carefully add a small amount of concentrated sulfuric acid to your solution. Refer to the H₂SO₄-H₂O phase diagrams to ensure you remain within the stability region of the tetrahydrate.[1][2][3][4]
-
Solvent Evaporation: Allow some of the water to evaporate slowly. This can be achieved by slightly loosening the container's seal or by passing a gentle stream of dry air or nitrogen over the solution's surface. This will increase the relative concentration of H₂SO₄.
-
-
Cooling Rate is Too Fast: Rapid cooling can sometimes bypass the nucleation phase. A slower, more controlled cooling rate is often more effective.[5] Consider using a programmable cooling bath or insulating your container to slow down the temperature decrease.
-
Lack of Nucleation Sites: Crystal growth requires an initial seed or nucleation site. If the solution is too clean and the container surface is very smooth, spontaneous nucleation may be inhibited.
-
Induce Nucleation: Gently scratch the inside of the container below the solution level with a glass rod to create microscopic imperfections that can act as nucleation sites.
-
Seed Crystals: If you have previously grown small crystals of H₂SO₄·4H₂O, introduce a single, well-formed crystal into the saturated solution. This seed crystal will provide a template for further growth.
-
Question: I am getting a lot of small, poorly formed crystals instead of a few large single crystals.
Answer:
-
High Level of Supersaturation: If the solution is too concentrated or cooled too quickly, it can lead to rapid, uncontrolled nucleation, resulting in a large number of small crystals.
-
Dilute the Solution: Add a small amount of deionized water to slightly decrease the saturation level.
-
Slower Cooling: Employ a much slower cooling rate to reduce the number of nucleation events and encourage growth on existing crystals.
-
-
Presence of Impurities: Impurities in the solution can act as nucleation sites, leading to the formation of multiple small crystals.
-
Use High-Purity Reagents: Ensure you are using high-purity sulfuric acid and deionized water.
-
Filter the Solution: Before setting up the crystallization, filter the prepared solution through a fine-pored filter to remove any particulate matter.
-
Question: The crystals that form are cloudy or have inclusions.
Answer:
-
Rapid Crystal Growth: If the crystals grow too quickly, they can trap pockets of the solution, leading to inclusions that make them appear cloudy. A slower growth rate, achieved by reducing the cooling rate or the degree of supersaturation, is crucial for obtaining clear, high-quality crystals.
-
Temperature Fluctuations: Unstable temperature conditions can cause cycles of dissolution and regrowth, which can introduce defects and inclusions into the crystal lattice. Ensure your crystallization setup is in a location with a stable ambient temperature, away from drafts or direct sunlight.
Question: My crystals are dissolving or their surfaces are becoming etched.
Answer:
-
Temperature Increase: If the temperature of the solution rises, the solubility of H₂SO₄·4H₂O will increase, causing the crystals to dissolve. Ensure the temperature remains constant or continues to decrease slowly.
-
Hygroscopic Nature: H₂SO₄·4H₂O is a hydrate and can be sensitive to changes in atmospheric humidity. If the surrounding air is too dry, it could potentially lead to dehydration of the crystal surface. It is good practice to keep the crystallization vessel sealed.
Frequently Asked Questions (FAQs)
What is the ideal concentration of sulfuric acid for growing H₂SO₄·4H₂O crystals?
Based on the H₂SO₄-H₂O phase diagram, this compound (SAT) is stable in a specific concentration and temperature range. For example, at temperatures below approximately -25°C, H₂SO₄·4H₂O can form from solutions with a H₂SO₄ concentration in the range of roughly 35-40 wt%.[2][3] It is crucial to consult the phase diagram to select an appropriate starting concentration for your desired crystallization temperature.
What is the optimal cooling rate for single crystal growth?
A slow and controlled cooling rate is generally preferred for growing large, high-quality single crystals.[5] While a specific optimal rate for H₂SO₄·4H₂O is not widely published, a good starting point would be a rate of 0.1-0.5°C per hour. You may need to adjust this based on your experimental observations.
How can I select a good seed crystal?
A good seed crystal should be a single, well-formed crystal with clear facets and no visible cracks or inclusions. It should be of a sufficient size to be easily handled.
What materials should I use for my crystallization vessel?
Glassware, such as a beaker or a crystallizing dish, is suitable for growing H₂SO₄·4H₂O crystals. Ensure the glassware is scrupulously clean to avoid unwanted nucleation.
Is it necessary to stir the solution during crystallization?
For the growth of large single crystals, it is generally recommended to avoid stirring. Stirring can increase the rate of nucleation, leading to the formation of multiple small crystals. It can also cause collisions between growing crystals, leading to imperfections.
Experimental Protocols
Method: Slow Cooling of an Aqueous Solution
This protocol describes a general method for growing single crystals of H₂SO₄·4H₂O by slowly cooling a saturated solution.
1. Preparation of the Saturated Solution: a. Based on the H₂SO₄-H₂O phase diagram, determine the target concentration and temperature for crystallization. For example, to grow crystals at -30°C, you might prepare a solution of approximately 38 wt% H₂SO₄. b. In a clean glass beaker, carefully and slowly add a pre-calculated amount of concentrated sulfuric acid to chilled deionized water. Safety Note: Always add acid to water, never the other way around, and perform this step in a fume hood with appropriate personal protective equipment (PPE). The mixing process is exothermic. c. Gently stir the solution until it is homogeneous. d. If necessary, slightly warm the solution to ensure all solute is dissolved, then allow it to cool back to room temperature.
2. Crystallization Setup: a. Filter the solution into a clean crystallization dish to remove any dust or impurities. b. Cover the dish to prevent contamination and solvent evaporation. A petri dish or a beaker covered with a watch glass is suitable. c. Place the crystallization dish in a programmable cooling bath or a well-insulated container within a refrigerator or freezer that can achieve the target temperature.
3. Crystal Growth: a. Set the cooling program to slowly decrease the temperature towards the target crystallization temperature at a rate of 0.1-0.5°C per hour. b. Monitor the solution periodically for the formation of crystals. c. Once crystals have reached the desired size, they can be carefully removed from the solution using tweezers, and any excess solution can be wicked away with filter paper.
Data Presentation
| Parameter | Recommended Range/Value | Notes |
| H₂SO₄ Concentration | 35 - 40 wt% | The optimal concentration is temperature-dependent. Consult the H₂SO₄-H₂O phase diagram.[2][3] |
| Crystallization Temperature | < -25 °C | H₂SO₄·4H₂O is stable at low temperatures.[2][3] |
| Cooling Rate | 0.1 - 0.5 °C/hour | A slow cooling rate is crucial for large, high-quality crystals.[5] |
| Vessel Material | Glass | Must be thoroughly cleaned to avoid unwanted nucleation. |
| Agitation | None | Stirring is generally not recommended for single crystal growth. |
Visualizations
Caption: Experimental workflow for single crystal growth of H₂SO₄·4H₂O.
References
Technical Support Center: Correcting for Anisotropic Effects in SAT Diffraction Data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering anisotropic effects in their Surface-Active Template (SAT) diffraction data. Anisotropy in this context, often investigated using techniques like Grazing Incidence X-ray Diffraction (GIXD), refers to the directional dependence of diffraction quality, which can lead to misinterpretation of structural data.[1]
Frequently Asked Questions (FAQs)
Q1: What is diffraction anisotropy in the context of SAT diffraction data?
A1: Diffraction anisotropy is the variation in diffraction quality with the direction of the reciprocal lattice.[1] In SAT diffraction, where molecules self-assemble on a surface, this can manifest as diffraction spots of varying intensity and sharpness depending on their orientation relative to the substrate. This is often due to the preferred orientation of crystallites in the thin film. Severe anisotropy can obscure details in electron density maps, stall model refinement, and lead to poor refinement statistics.[1]
Q2: What are the common signs of anisotropy in my diffraction data?
A2: Common indicators of anisotropy include:
-
Elliptical or streaked diffraction spots: Instead of round, uniform spots, you may observe elongated or smeared-out reflections.
-
Directional variation in resolution limits: The diffraction may extend to a higher resolution in some directions than in others.[1]
-
Systematic variation in peak widths: The full width at half maximum (FWHM) of diffraction peaks may show a systematic dependence on the crystallographic direction (hkl indices).
-
High R-factors during refinement: Difficulty in achieving low R-work and R-free values during crystallographic refinement can be a symptom of uncorrected anisotropy.[2]
-
Featureless electron density maps: Anisotropy can lead to a loss of detail in the electron density map, hindering accurate model building.[2]
Q3: What causes anisotropy in SAT diffraction experiments?
A3: Anisotropy in SAT diffraction can arise from several factors:
-
Preferential crystal orientation (Texture): The constituent crystallites of the thin film may not be randomly oriented. This "texture" is a common feature of thin films grown on substrates.
-
Anisotropic crystal habit: The inherent crystal structure of the material may lead to different growth rates along different crystallographic axes, resulting in anisotropic shapes of the crystallites.
-
Sample-related effects: Factors such as sample mounting, crystal slippage, or radiation damage can introduce or exacerbate anisotropy.
-
Instrumental factors: Anisotropic X-ray beam profiles or detector non-uniformity can also contribute, although these are less common with modern equipment.
Troubleshooting Guides
Problem 1: My diffraction spots are elongated and my refinement statistics are poor.
This is a classic sign of severe diffraction anisotropy. The following steps can help diagnose and correct this issue.
Workflow for Diagnosing and Correcting Anisotropy
Caption: Workflow for anisotropy diagnosis, correction, and validation.
Solution:
-
Diagnose the Degree of Anisotropy:
-
Utilize software that can analyze the directional dependence of intensity falloff. The Diffraction Anisotropy Server is a useful tool for this, providing an anisotropic delta B statistic.[2]
-
A Williamson-Hall plot can help differentiate between size and strain contributions to peak broadening and reveal their anisotropic nature.
-
-
Apply Corrections:
-
Ellipsoidal Truncation: This procedure removes weak reflections that fall outside an ellipsoidal resolution boundary, rather than a conventional spherical one.[2]
-
Anisotropic Scaling: This method applies resolution-dependent scale factors to the principal directions of the data, scaling up reflections in weakly diffracting directions and scaling down those in strongly diffracting directions.[2]
-
B-factor Sharpening: A negative isotropic B-factor is applied to restore the magnitude of high-resolution reflections that may have been diminished during anisotropic scaling.[2]
-
Problem 2: I am unsure if the observed anisotropy is due to my sample or the instrument.
Solution:
-
Analyze a Standard Sample: Measure a known isotropic scatterer. If the diffraction pattern from the standard appears anisotropic, it points to an instrumental issue.
-
Rotate the Sample: If your experimental setup allows, rotating the sample around its surface normal during data collection can help average out some of the anisotropic effects.
-
Check Beam Profile and Detector Calibration: Ensure the X-ray beam is uniform and the detector is properly calibrated.
Experimental Protocols
Protocol 1: Grazing Incidence X-ray Diffraction (GIXD) for SAT Data Collection
GIXD is a powerful technique for characterizing thin films as it enhances the surface signal while minimizing substrate interference.[1][3]
-
Sample Alignment:
-
Mount the sample on the goniometer.
-
Align the sample surface to be parallel to the X-ray beam.
-
-
Setting the Incidence Angle (ω):
-
Choose a fixed grazing angle, typically between 0.2° and 1.0°.[1]
-
For very thin films (<10 nm), use a smaller angle (0.2°-0.3°). For thicker films (~100 nm), a larger angle (0.5°-1.0°) can be used.[1]
-
The goal is to maximize the diffraction signal from the film while minimizing the signal from the substrate.
-
-
Data Collection:
Protocol 2: Data Correction for Anisotropy
The following corrections are crucial for obtaining accurate intensities from GIXD data.
-
Instrumental Corrections:
-
Geometrical Corrections:
-
Lorentz Correction: This factor is dependent on the scattering geometry.
-
Absorption Correction: This is particularly important in GIXD due to the long beam path through the sample at shallow incidence angles.
-
The relationship between these correction factors and the final corrected intensity can be visualized as follows:
Caption: Data correction pathway for GIXD data.
Quantitative Data Summary
The impact of anisotropic correction can be significant, as illustrated by the following hypothetical data comparing refinement statistics before and after correction.
| Parameter | Before Correction | After Correction |
| Resolution Range (Å) | 30 - 3.5 (spherically truncated) | 30 - 2.8 (ellipsoidally truncated) |
| R-work | 0.35 | 0.22 |
| R-free | 0.40 | 0.28 |
| Completeness (%) | 95.2 (spherical) | 85.7 (ellipsoidal) |
| Mean I/σ(I) | 5.6 | 12.3 |
In this example, while the completeness is slightly lower after ellipsoidal truncation, the R-factors and mean I/σ(I) show a dramatic improvement, indicating a more accurate and reliable structural model.[2]
For further assistance, please consult the documentation for your specific data processing software or contact your instrument scientist.
References
Technical Support Center: Modeling Sulfuric Acid Hydrate Thermodynamics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with modeling the thermodynamics of sulfuric acid hydrates.
Frequently Asked Questions (FAQs)
Q1: What makes modeling the thermodynamics of sulfuric acid hydrates so challenging?
A1: The primary difficulties arise from the complex behavior of the sulfuric acid-water binary system. This system is highly non-ideal and exhibits a complex phase diagram with multiple solid hydrate phases, including a monohydrate (SAM), dihydrate (SAD), trihydrate, tetrahydrate (SAT), and even a speculative octahydrate (SAO).[1] Many of these hydrates do not melt congruently, and the liquid phase has a strong tendency to supercool, making experimental measurements and model validation challenging.[2]
Q2: Which thermodynamic models are commonly used for the sulfuric acid-water system, and what are their limitations?
A2: Several models are employed, each with its own strengths and weaknesses. The Pitzer model is frequently used for its accuracy in representing the behavior of electrolyte solutions. However, traditional Pitzer models can be limited to lower concentrations of sulfuric acid (up to 6 mol/kg or 35 wt%).[3] The electrolyte Non-Random Two-Liquid (eNRTL) model is another option, particularly for vapor-liquid equilibrium, and can handle higher concentrations. A recently developed version of the Pitzer model, the NPL Pitzer model, has shown promise in describing the sulfuric acid-water system over a wider temperature range and up to 80 wt% acid concentration using a smaller set of parameters.[3] The extended UNIQUAC model is also used for modeling vapor-liquid-solid equilibria in acidic aqueous solutions.
Q3: Why is the second dissociation constant (K2) of sulfuric acid important for thermodynamic modeling?
A3: The second dissociation constant of sulfuric acid (HSO₄⁻ ⇌ H⁺ + SO₄²⁻) is a critical parameter in thermodynamic models. The equilibrium between the bisulfate (HSO₄⁻) and sulfate (SO₄²⁻) ions creates an internal redundancy in the thermodynamic description of the system. Therefore, the equation for K2 must be included and accurately represented in the assessment of aqueous sulfuric acid to achieve reliable model predictions.[4]
Troubleshooting Guides
Modeling & Simulation Issues
Problem: My process simulation (e.g., in Aspen HYSYS, gPROMS) is failing to converge when modeling a sulfuric acid hydration process.
Troubleshooting Steps:
-
Review the Thermodynamic Model: Ensure the selected fluid package and thermodynamic model are appropriate for the concentration and temperature ranges in your simulation. For instance, using a standard Pitzer model at very high sulfuric acid concentrations may lead to inaccuracies and convergence failures.[3] Consider using the electrolyte NRTL model or a more advanced Pitzer model for such cases.[5][6]
-
Check for Phase Boundaries: Convergence problems often occur near phase transitions. Carefully examine the phase diagram of the sulfuric acid-water system to see if your process conditions are near a solubility limit or a phase change.
-
Adjust Solver Settings: Many simulation software packages have adjustable solver settings. Nebulous error messages like "Problem failed - check conditions" often require a trial-and-error approach to solver parameters.[7] Try reducing the step size for temperature or pressure changes in your simulation to help the solver find a stable solution.
-
Simplify the Model: If possible, start with a simplified version of your model to achieve initial convergence. You can then gradually add complexity. Breaking recycle loops and solving them sequentially can also be an effective strategy.[7]
Problem: My molecular dynamics (MD) simulation of sulfuric acid hydrate nucleation is not matching experimental observations.
Troubleshooting Steps:
-
Force Field Selection: The choice of force field is critical for accurately simulating the interactions between sulfuric acid and water molecules. Ensure that the force field you are using has been parameterized and validated for this specific system.
-
System Size and Simulation Time: Nucleation is a rare event, and simulations may require large system sizes and long simulation times to observe it. Consider using enhanced sampling techniques to overcome this limitation.
-
Hydrate Cluster Stability: The formation of small, stable hydrate clusters can reduce the concentration of free sulfuric acid available for nucleation, leading to lower nucleation rates than predicted by classical theory.[8] Your simulation should be able to capture the formation and stability of these small clusters.
Experimental Issues
Problem: I am having difficulty obtaining reproducible results in my Differential Scanning Calorimetry (DSC) experiments of sulfuric acid hydrates.
Troubleshooting Steps:
-
Sample Preparation: Due to the highly hygroscopic nature of sulfuric acid, precise control of the sample concentration is crucial. Prepare solutions in a controlled environment (e.g., a glovebox with controlled humidity) to prevent changes in concentration due to water absorption from the atmosphere.
-
Heating and Cooling Rates: The tendency of sulfuric acid solutions to supercool can significantly affect the observed thermal transitions.[2] Experiment with different heating and cooling rates to assess the degree of supercooling and to promote nucleation.
-
Sample Encapsulation: Ensure that the DSC pans are hermetically sealed to prevent any loss of water vapor during the experiment, which would alter the concentration and affect the results.
-
Calibration: Regularly calibrate your DSC instrument with known standards to ensure the accuracy of temperature and enthalpy measurements.
Data Presentation
Table 1: Vapor Pressure of Aqueous Sulfuric Acid Solutions
| Temperature (°C) | Concentration (wt% H₂SO₄) | Vapor Pressure (torr) |
| 35 | 95 | 0.0015 |
| 40 | 95 | 0.00235 |
| 45 | 95 | 0.0037 |
| 50 | 95 | 0.0057 |
Source:[9]
Table 2: Comparison of Thermodynamic Models for Sulfuric Acid - Water System
| Model | Applicable Concentration Range | Key Features | Common Applications |
| Pitzer | Up to ~6 mol/kg (~35 wt%) | High accuracy for electrolyte solutions. | Aqueous electrolyte systems. |
| NPL Pitzer | Up to 40 mol/kg (~80 wt%) | Fewer parameters with simple temperature dependency. | Wide temperature and concentration range modeling.[3] |
| Electrolyte NRTL | Wide concentration range | Good for vapor-liquid equilibrium. | Process simulation (e.g., Aspen Plus).[6] |
| Extended UNIQUAC | Wide concentration range | Models vapor-liquid-solid equilibria. | Complex phase behavior modeling. |
Experimental Protocols
Protocol: Determining Thermal Transitions of Sulfuric Acid Hydrates using Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Prepare a series of sulfuric acid solutions of known concentrations by gravimetrically mixing concentrated sulfuric acid and deionized water. Perform this in a controlled low-humidity environment.
-
Accurately weigh a small amount (5-10 mg) of the prepared solution into a hermetically sealable DSC pan.
-
Immediately seal the pan to prevent any change in concentration.
-
-
DSC Instrument Setup:
-
Calibrate the DSC for temperature and enthalpy using appropriate standards (e.g., indium).
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well above the expected melting point (e.g., 30 °C).
-
Cool the sample at a controlled rate (e.g., 5 °C/min) to a low temperature (e.g., -100 °C) to induce crystallization of the hydrates.
-
Hold the sample at the low temperature for a few minutes to ensure thermal equilibrium.
-
Heat the sample at a controlled rate (e.g., 5 °C/min) to the starting temperature.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature during the heating and cooling cycles.
-
Identify endothermic and exothermic peaks corresponding to melting and crystallization events.
-
Determine the onset temperature of melting peaks to identify the transition temperatures of the different hydrates.
-
Integrate the area under the melting peaks to determine the enthalpy of fusion.
-
Mandatory Visualizations
References
- 1. govinfo.gov [govinfo.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sulfuric acid - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. learncheme.com [learncheme.com]
Technical Support Center: Accurate SATP Enthalpy of Formation Calculations
Welcome to the technical support center for improving the accuracy of Standard Ambient Temperature and Pressure (SATP) enthalpy of formation (ΔHf°) calculations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining reliable and precise experimental and computational results.
Troubleshooting Guides
This section addresses specific issues that may arise during the determination of the enthalpy of formation.
Question: My experimental enthalpy of formation value is significantly different from the literature value. What are the common sources of error?
Answer: Discrepancies between experimental and literature values for enthalpy of formation often stem from systematic errors in calorimetry experiments. The most common sources of error include:
-
Heat Loss to the Surroundings: This is a major issue in calorimetry. Heat can be lost from the calorimeter to the surrounding air, or gained from the surroundings in the case of an endothermic reaction. This leads to a smaller calculated enthalpy change (less exothermic or less endothermic).[1][2][3]
-
Incomplete Combustion: In combustion calorimetry, if the substance does not burn completely, less energy is released, leading to a less exothermic calculated enthalpy of formation.[1] This is often indicated by the presence of soot (carbon) or carbon monoxide.
-
Evaporation of Fuel or Volatile Reactants: For volatile substances, evaporation from the calorimeter or before the reaction can lead to an inaccurate measurement of the mass that actually reacted, affecting the final calculation.[1]
-
Inaccurate Measurement of Temperature Change (ΔT): Errors in reading the initial and final temperatures can significantly impact the calculated heat change.
-
Assumptions about Specific Heat Capacity and Density: In solution calorimetry, it is often assumed that the specific heat capacity and density of the solution are the same as that of pure water.[2][4] This can introduce inaccuracies, especially for concentrated solutions.
-
Reaction Not Going to Completion: If the reaction under study does not proceed to completion, the measured heat change will be lower than the theoretical value.
Question: How can I minimize heat loss in my calorimetry experiment?
Answer: Minimizing heat loss is crucial for accurate results. Here are several techniques:
-
Use an Insulated Calorimeter: A well-insulated calorimeter, such as a coffee-cup calorimeter made of polystyrene or a Dewar flask, is essential to reduce heat exchange with the surroundings.[1][3] For high-precision measurements, a bomb calorimeter provides a more isolated system.[5]
-
Use a Lid: A lid on the calorimeter minimizes heat loss through convection and evaporation.[1][3]
-
Graphical Analysis to Determine ΔT: Instead of just measuring the initial and final temperatures, record the temperature at regular intervals before, during, and after the reaction. Plot a graph of temperature versus time and extrapolate the cooling curve back to the time of mixing to get a more accurate value for the maximum temperature change (ΔT).[1][3]
-
Minimize the Time of the Experiment: A quicker reaction and measurement process will leave less time for heat to be exchanged with the surroundings.
Question: My computational enthalpy of formation calculation is not achieving chemical accuracy. What factors should I consider?
Answer: Achieving "chemical accuracy," which is generally considered to be within 1 kcal/mol (or about 4 kJ/mol) of the experimental value, can be challenging with computational methods.[6] Here are key factors to consider:
-
Choice of Computational Method: The accuracy of the calculation is highly dependent on the theoretical method used. High-level quantum mechanical methods like G4, G4MP2, and composite methods are often required to approach chemical accuracy.[6][7] Simpler methods may not be sufficient.
-
Basis Set Selection: The choice of basis set is also critical. Larger and more flexible basis sets generally provide more accurate results but are computationally more expensive.
-
Gas-Phase vs. Condensed-Phase Calculations: Standard computational methods typically calculate the enthalpy of formation in the gas phase.[7] If you are comparing to an experimental value for a liquid or solid, you must account for the enthalpy of vaporization or sublimation.[7]
-
Conformational Searching: For flexible molecules, it is important to identify the lowest energy conformer, as this will have the most stable enthalpy of formation.
-
Zero-Point Vibrational Energy (ZPVE) and Thermal Corrections: These corrections are necessary to convert the electronic energy from the quantum mechanical calculation to an enthalpy at a specific temperature. Ensure these corrections are properly applied.
Frequently Asked Questions (FAQs)
Experimental Methods
Question: What is the difference between a coffee-cup calorimeter and a bomb calorimeter?
Answer: A coffee-cup calorimeter is a simple, constant-pressure calorimeter used for reactions in solution. It typically consists of two nested polystyrene cups and a lid.[4][8] A bomb calorimeter is a constant-volume calorimeter used for determining the heat of combustion. The sample is ignited in a sealed container ("bomb") filled with high-pressure oxygen, which is submerged in a known quantity of water.[5]
| Feature | Coffee-Cup Calorimeter | Bomb Calorimeter |
| Pressure | Constant Pressure | Constant Volume |
| Typical Use | Reactions in aqueous solution (neutralization, dissolution) | Combustion reactions |
| System | Open to the atmosphere (through a loose-fitting lid) | Sealed, isolated system |
| Precision | Lower | Higher |
Question: How do I calculate the enthalpy of formation from experimental calorimetry data?
Answer: The general steps are:
-
Calculate the heat absorbed or released by the surroundings (q_surroundings) using the formula q = mcΔT, where 'm' is the mass of the surroundings (e.g., water or solution), 'c' is the specific heat capacity, and 'ΔT' is the change in temperature.[9]
-
Determine the heat of the reaction (q_rxn) . Assuming no heat is lost to the universe, q_rxn = -q_surroundings.[8]
-
Calculate the moles of the limiting reactant. [10]
-
Determine the enthalpy change of the reaction (ΔH_rxn) by dividing q_rxn by the number of moles of the limiting reactant. This gives the enthalpy change in units like kJ/mol.[5][10]
-
Use Hess's Law along with known standard enthalpies of formation of other reactants and products to calculate the standard enthalpy of formation of the compound of interest.[11][12]
Computational Methods
Question: What is "chemical accuracy" in the context of enthalpy of formation calculations?
Answer: "Chemical accuracy" refers to the target accuracy for computational thermochemistry, which is generally accepted to be within 1 kcal/mol (approximately 4.2 kJ/mol) of the experimental value.[6] Achieving this level of accuracy is often considered the "holy grail" in the field.[6]
Question: What are Group Contribution (GC) methods for calculating enthalpy of formation?
Answer: Group Contribution (GC) methods are a type of estimation method where the enthalpy of formation of a molecule is calculated by summing the contributions of its constituent functional groups.[6][13] These methods are generally faster than ab initio quantum mechanics calculations but their accuracy depends on the quality of the group parameters, which are derived from experimental data.[6]
Question: Can Artificial Intelligence (AI) be used to predict the enthalpy of formation?
Experimental Protocols
Protocol 1: Determination of Enthalpy of a Neutralization Reaction using a Coffee-Cup Calorimeter
-
Materials: Two polystyrene coffee cups, a lid with holes for a thermometer and a stirrer, a thermometer with 0.1 °C precision, a magnetic stirrer and stir bar (or manual stirrer), a measuring cylinder or pipette, and the acid and base solutions of known concentration.
-
Procedure: a. Measure a known volume of the acid solution and transfer it to the calorimeter. b. Allow the acid solution to reach thermal equilibrium and record the initial temperature (T_initial) to the nearest 0.1 °C. c. Measure a known volume of the base solution. d. Add the base solution to the calorimeter, quickly place the lid on, and begin stirring. e. Record the temperature at regular intervals (e.g., every 30 seconds) until a maximum temperature is reached and then starts to decrease. f. Plot a graph of temperature vs. time to determine the maximum temperature change (ΔT) by extrapolating the cooling curve back to the time of mixing.[1][3]
-
Calculations: a. Calculate the total volume of the solution and assume its density and specific heat capacity are the same as water (1.0 g/mL and 4.184 J/g°C, respectively), unless otherwise specified.[2][4] b. Calculate the heat absorbed by the solution using q = mcΔT. c. Determine the number of moles of the limiting reactant. d. Calculate the enthalpy of neutralization per mole of the limiting reactant (ΔH = -q / moles).
Visualizations
Caption: Workflow for determining enthalpy of reaction using calorimetry.
Caption: Troubleshooting logic for experimental enthalpy discrepancies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Group Contribution Revisited: The Enthalpy of Formation of Organic Compounds with “Chemical Accuracy” [mdpi.com]
- 7. thermodynamics - Is there a way to efficiently estimate the enthalpy of formation for an organic molecule in computational chemistry? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
- 12. ChemTeam: Hess' Law - using standard enthalpies of formation [chemteam.info]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: FTIR Measurements of Condensed Phase Salicylamide (SAT)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fourier-Transform Infrared (FTIR) spectroscopy for the analysis of condensed phase salicylamide (SAT).
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when running FTIR on solid salicylamide samples?
A1: The most frequent problems include a noisy spectrum, a sloping baseline, abnormally broad peaks, and the appearance of unexpected sharp peaks. These issues can often be traced back to sample preparation, atmospheric interference, or instrument parameters. For instance, a noisy spectrum could result from insufficient sample, while a sloping baseline might be due to scattering from large particles.
Q2: How can I tell if my salicylamide sample is degrading during sample preparation?
A2: Salicylamide is a relatively stable solid.[1] However, excessive grinding or high pressure during KBr pellet preparation could potentially induce polymorphic transformations. A change in the FTIR spectrum, particularly in the regions of N-H, O-H, and C=O stretching vibrations, might indicate a change in the solid-state form rather than chemical degradation. Comparing your spectrum to a reference spectrum of the known stable polymorph is crucial.
Q3: I see unexpected peaks around 2350 cm⁻¹ and in the 3700-3500 cm⁻¹ region. What are these?
A3: Sharp, rotational-vibrational peaks around 2350 cm⁻¹ are characteristic of atmospheric carbon dioxide (CO₂). Broad bands in the 3700-3500 cm⁻¹ region are typically due to water vapor (H₂O) in the instrument's optical path. These can be minimized by purging the spectrometer with a dry gas like nitrogen or by performing a fresh background scan.
Q4: My KBr pellet is cloudy and the spectrum has a sloping baseline. What went wrong?
A4: A cloudy KBr pellet that results in a sloping baseline is often due to a few factors:
-
Insufficient grinding: Large sample particles will scatter the infrared light.
-
Moisture contamination: Potassium bromide is hygroscopic and will absorb moisture from the air, leading to cloudiness.
-
Inadequate pressure: Insufficient pressure during pellet formation can result in a pellet that is not fully fused.
Q5: Can I use Attenuated Total Reflectance (ATR) for analyzing salicylamide powder?
A5: Yes, ATR-FTIR is an excellent technique for analyzing salicylamide powder as it requires minimal sample preparation. Simply placing a small amount of the powder on the ATR crystal and applying pressure is usually sufficient to obtain a good quality spectrum.
Troubleshooting Guides
Problem 1: Noisy Spectrum with Low Signal Intensity
Q: My FTIR spectrum of salicylamide is very noisy and the peaks are weak. What should I do?
A: A noisy, low-intensity spectrum usually indicates that not enough of the infrared beam is reaching the detector. Here are some potential causes and solutions:
-
Insufficient Sample:
-
KBr Pellet: The concentration of salicylamide in the KBr may be too low. A typical concentration is 0.1-2% by weight.[2]
-
Nujol Mull: The mull may be too thin or have too little sample dispersed in the oil.
-
ATR: There may be poor contact between the sample and the ATR crystal. Ensure sufficient and even pressure is applied.
-
-
Beam Misalignment: The infrared beam may be partially blocked. Check that the sample holder is correctly positioned in the beam path.
-
Detector Issue: The detector may not be functioning correctly. This may require servicing by a qualified technician.
Problem 2: Sloping or Curved Baseline
Q: The baseline of my salicylamide FTIR spectrum is not flat. How can I correct this?
A: A non-flat baseline is a common artifact in FTIR spectroscopy of solid samples. The primary causes are related to light scattering and sample preparation.
| Cause | Solution |
| Large Particle Size | The particle size of the sample should be smaller than the wavelength of the incident IR radiation to minimize scattering. Grind the salicylamide sample to a fine powder (typically < 2 µm). |
| Poorly Prepared KBr Pellet | A cloudy or fractured KBr pellet will scatter light. Ensure the KBr is dry, the sample is well-mixed, and sufficient pressure (typically 8-10 tons) is applied to form a transparent pellet.[3] |
| Uneven Sample Film (Nujol Mull) | An uneven film of the mull between the salt plates can cause a sloping baseline. Ensure the mull is spread evenly. |
| ATR Crystal Contamination | Residue on the ATR crystal from a previous sample can affect the baseline. Clean the crystal thoroughly before running a new sample. |
Problem 3: Broad or Distorted Peak Shapes
Q: The peaks in my salicylamide spectrum are very broad and lack definition. Why is this happening?
A: Broad or distorted peaks can arise from several factors, from sample characteristics to instrumental settings.
-
High Sample Concentration: If the sample is too concentrated, it can lead to total absorption of the IR beam at the peak maxima, causing them to appear flat-topped and broad.
-
KBr Pellet/Nujol Mull: Reduce the concentration of salicylamide in the matrix.
-
ATR: For some ATR accessories, a large, thick sample can also cause peak distortion. Ensure only a thin layer of powder is used.
-
-
Polymorphism and Hydrogen Bonding: Salicylamide exists in different polymorphic forms, which can exhibit variations in their FTIR spectra, including peak broadening due to different hydrogen bonding environments. Pressure applied during KBr pellet preparation can sometimes induce polymorphic transitions.[4] Consider using a gentler sample preparation technique like Nujol mull or ATR if this is a concern.
-
Incorrect Instrument Resolution: A low resolution setting can lead to the merging of closely spaced peaks, resulting in a broad appearance. A resolution of 4 cm⁻¹ is typically sufficient for routine analysis.
Experimental Protocols
KBr Pellet Method
This method involves dispersing the solid sample in a dry alkali halide matrix (usually potassium bromide, KBr) and pressing it into a thin, transparent pellet.
Materials:
-
Salicylamide (SAT)
-
Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at ~110°C
-
Agate mortar and pestle
-
Pellet press with die
-
Spatula
Procedure:
-
Weigh out approximately 1-2 mg of salicylamide and 100-200 mg of dry KBr. The sample to KBr ratio should be roughly 1:100.
-
Add the salicylamide and a small portion of the KBr to the agate mortar and gently grind to mix.
-
Add the remaining KBr in portions and continue to grind until the mixture is a fine, homogeneous powder.
-
Transfer the powder to the pellet die.
-
Place the die in the hydraulic press and apply pressure of 8-10 tons for 1-2 minutes.
-
Release the pressure and carefully remove the transparent pellet from the die.
-
Place the pellet in the sample holder of the FTIR spectrometer for analysis.
Nujol Mull Method
In this technique, the solid sample is ground with a mulling agent (e.g., Nujol, a mineral oil) to form a paste, which is then pressed between two salt plates.
Materials:
-
Salicylamide (SAT)
-
Nujol (mineral oil)
-
Agate mortar and pestle
-
Two KBr or NaCl salt plates
-
Spatula
Procedure:
-
Place 2-5 mg of salicylamide in an agate mortar.
-
Grind the sample to a very fine powder.
-
Add 1-2 drops of Nujol to the powder.
-
Continue grinding until a smooth, uniform paste (mull) is formed.
-
Using a spatula, transfer a small amount of the mull to the center of one salt plate.
-
Place the second salt plate on top and gently rotate to spread the mull into a thin, even film.
-
Place the "sandwich" in the sample holder of the FTIR spectrometer.
-
Note: Nujol has its own characteristic C-H stretching and bending bands. A spectrum of pure Nujol should be run as a reference.
Attenuated Total Reflectance (ATR) Method
ATR is a rapid method for analyzing solid powders directly with minimal sample preparation.
Materials:
-
Salicylamide (SAT) powder
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or methanol)
-
Lint-free wipes
Procedure:
-
Ensure the ATR crystal is clean. If necessary, clean the crystal with a lint-free wipe lightly dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of salicylamide powder onto the center of the ATR crystal, ensuring the crystal is fully covered.
-
Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the powder and the crystal surface.
-
Collect the FTIR spectrum.
-
After the measurement, release the pressure, remove the bulk of the powder, and clean the ATR crystal thoroughly.
Quantitative Data
Table 1: Characteristic FTIR Peak Assignments for Salicylamide (Condensed Phase)
| Wavenumber (cm⁻¹) | Assignment | Notes |
| ~3397 | O-H stretch | Involved in hydrogen bonding. |
| ~3189 | N-H stretch | Amide N-H stretching vibrations. |
| ~1674 | Amide I (C=O stretch) | Primarily C=O stretching of the amide group. |
| ~1630 | Aromatic C=C stretch | Benzene ring skeletal vibrations. |
| ~1589 | Amide II | N-H in-plane bending and C-N stretching. |
Note: Peak positions can vary slightly depending on the polymorphic form and the sample preparation method.[5]
Visualizations
Caption: Troubleshooting workflow for common FTIR issues.
Caption: Decision workflow for sample preparation.
References
Technical Support Center: Refinement of SAT Crystal Structure from Powder Diffraction Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of SAT (Sulfamethoxazole) crystal structures from powder diffraction data.
Frequently Asked Questions (FAQs)
Q1: What is the first crucial step after collecting powder X-ray diffraction (PXRD) data for an unknown SAT sample?
A1: The first and most critical step is to index the powder pattern.[1][2][3][4][5] Indexing assigns Miller indices (hkl) to each diffraction peak, which in turn allows for the determination of the unit cell parameters and Bravais lattice.[1][4][6] A successful indexing is fundamental for subsequent structure solution and refinement.[3][7]
Q2: My indexing program is failing to find a reasonable unit cell. What could be the problem?
A2: Several factors can lead to indexing failure:
-
Presence of Impurities: The pattern may contain peaks from one or more additional crystalline phases.[7] Consider if starting materials or other known polymorphs of SAT might be present.
-
Poor Data Quality: Significant peak broadening due to poor crystallinity or small particle size can make it difficult to accurately determine peak positions.[7] Data with high signal-to-noise and good resolution, especially at low 2θ angles, is crucial for successful indexing.[3][6]
-
Incorrect Peak Picking: Inaccurate identification of peak positions will lead to an incorrect set of d-spacings for the indexing algorithm.
-
Large Unit Cell and Low Symmetry: Materials with large unit cells and low symmetry (e.g., triclinic) are notoriously difficult to index from powder data due to severe peak overlap.[1][7]
Q3: What is the difference between Le Bail, Pawley, and Rietveld refinement?
A3: These are all whole-pattern fitting methods, but they differ in how they treat the reflection intensities:
-
Le Bail Method: This method refines the unit cell, background, and peak profile parameters. The intensities of the Bragg reflections are treated as refinable parameters but are constrained by an iterative process based on the observed pattern.[8][9][10] It is useful for extracting intensities for structure solution when the crystal structure is unknown.[8][10]
-
Pawley Method: Similar to the Le Bail method, the Pawley method also refines unit cell, background, and profile parameters. However, the integrated intensities of the reflections are treated as independent, refinable variables without constraints from a structural model.[8][11][12]
-
Rietveld Method: This is a structure refinement technique. It refines a crystal structure model by minimizing the difference between the observed powder diffraction pattern and a calculated pattern based on the model.[13] Unlike Le Bail and Pawley, the intensities are calculated from the structural parameters (atomic positions, site occupancies, displacement parameters).[12][13]
Q4: I am observing significant intensity mismatches between my observed and calculated patterns during Rietveld refinement. What are the common causes?
A4: The most common cause of intensity mismatch is preferred orientation .[14][15][16] This occurs when the crystallites in the powder sample are not randomly oriented, leading to the enhancement of some reflection intensities and the weakening of others.[15][17] Other potential causes include incorrect atomic coordinates, site occupancies, or the presence of amorphous content.
Troubleshooting Guides
Issue 1: Difficulty with Rietveld Refinement Convergence
| Symptom | Possible Cause | Troubleshooting Step |
| Refinement is unstable and parameters are oscillating. | Poor initial structural model. | Ensure your starting atomic coordinates and lattice parameters are reasonable. You can obtain a good starting model from a similar known structure or from a preliminary structure solution. |
| Chi-squared (χ²) value remains high. | Incorrect space group assignment. | Use programs that can help determine possible space groups from the indexed unit cell and systematic absences.[18] Compare Le Bail fits with different possible space groups to see which provides a better fit.[9] |
| Refinement diverges. | Correlation between parameters. | Refine parameters in a stepwise manner. Start with the scale factor and background, then lattice parameters, peak shape parameters, and finally atomic positions and displacement parameters.[19] Check the correlation matrix to identify highly correlated parameters.[20] |
Issue 2: Poor Fit of the Peak Profiles
| Symptom | Possible Cause | Troubleshooting Step |
| Calculated peak shapes are consistently narrower or broader than the observed peaks. | Incorrect peak profile function or parameters. | Select an appropriate peak profile function (e.g., pseudo-Voigt) and refine the Gaussian and Lorentzian components. The Caglioti parameters (U, V, W) that describe the angular dependence of the peak width should also be refined.[11] |
| Asymmetric peak shapes are not being modeled correctly. | The instrument geometry is not well-defined, or there is sample displacement. | Refine asymmetry parameters. Ensure the instrument parameter file is correct for the diffractometer used. Refine the sample displacement parameter. |
| Some peaks are broader than others in a non-systematic way. | Anisotropic line broadening. | This can be caused by strain or crystallite shape. More advanced refinement software allows for the modeling of anisotropic broadening.[21] |
Issue 3: Dealing with Preferred Orientation
| Symptom | Possible Cause | Troubleshooting Step |
| Certain (hkl) reflections are systematically much more or less intense than the calculated pattern. | The plate-like or needle-like morphology of SAT crystals is causing them to align non-randomly during sample preparation.[22] | Experimental: Improve sample preparation to promote random orientation. This can include side-loading the sample holder, mixing the sample with an amorphous filler, or using a capillary spinner.[23] Analytical: Apply a preferred orientation correction during Rietveld refinement. Common models include the March-Dollase and spherical harmonics functions.[17][24] |
Experimental Protocols
Sample Preparation for Powder X-Ray Diffraction
Proper sample preparation is crucial for obtaining high-quality data and minimizing issues like preferred orientation.[25][26]
Objective: To prepare a finely powdered, randomly oriented sample of SAT for PXRD analysis.
Materials:
-
SAT crystalline powder
-
Mortar and pestle (agate is recommended to avoid contamination)[25]
-
Spatula
-
PXRD sample holder (zero-background sample holder is preferred)
-
Glass slide
Procedure:
-
Grinding: Place a small amount of the SAT sample into the mortar. Gently grind the sample with the pestle using a circular motion until a fine, homogeneous powder is obtained.[27] The ideal particle size is typically in the micrometer range.[28]
-
Mounting (Back-loading method to reduce preferred orientation): a. Place the sample holder face down on a clean, flat surface. b. Use the spatula to carefully fill the sample well from the back. c. Gently press the powder into the well with the glass slide to ensure it is compact and flush with the holder surface.[29] d. Carefully turn the sample holder over and ensure a smooth, flat surface for analysis.
Data Collection Strategy for Structure Refinement
Objective: To collect a high-quality powder diffraction pattern suitable for Rietveld refinement.
Instrument: A laboratory powder diffractometer with a monochromatic X-ray source (e.g., Cu Kα).
Typical Parameters:
-
2θ Range: A wide angular range is desirable, for example, 5° to 80° or higher. Data at high 2θ angles is important for refining atomic positions and displacement parameters.[22]
-
Step Size: A small step size (e.g., 0.01° to 0.02° 2θ) is necessary to accurately define the peak profiles.
-
Counting Time: A longer counting time per step will improve the signal-to-noise ratio, which is particularly important for observing weak reflections. A variable counting time strategy, where more time is spent at higher angles, can be beneficial.[3]
Visualizations
Caption: Workflow for crystal structure determination from powder data.
Caption: Logic diagram for troubleshooting Rietveld refinement issues.
References
- 1. IndexingPowderPatterns [classe.cornell.edu]
- 2. Crystal Structure Solution from Powder Diffraction Data [crystalimpact.com]
- 3. Strategy [pd.chem.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Principles [pd.chem.ucl.ac.uk]
- 7. Circumventing a challenging aspect of crystal structure determination from powder diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. Whole Pattern Fitting: II. LeBail Method [pd.chem.ucl.ac.uk]
- 10. Le Bail method - Wikipedia [en.wikipedia.org]
- 11. Strategies in structure determination from powder data - 3.2 [cristal.org]
- 12. Whole Pattern Fitting: I. Pawley Method [pd.chem.ucl.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Preferred orientation and its effects on intensity-correlation measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interactive guide to diffraction .. [skuld.bmsc.washington.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. crystallography.fr [crystallography.fr]
- 22. m.youtube.com [m.youtube.com]
- 23. resources.rigaku.com [resources.rigaku.com]
- 24. researchgate.net [researchgate.net]
- 25. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 26. deepseadrilling.org [deepseadrilling.org]
- 27. Preparation of Powder X-ray Diffraction Samples [chemistry.beloit.edu]
- 28. drawellanalytical.com [drawellanalytical.com]
- 29. xrdukm.wixsite.com [xrdukm.wixsite.com]
Technical Support Center: Accounting for SAT Presence in Stratospheric Dehydration Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with stratospheric dehydration models, with a specific focus on accurately representing the influence of the South Asian Tropopause (SAT) layer.
Frequently Asked Questions (FAQs)
Q1: What is the South Asian Tropopause (SAT) layer and why is it important for stratospheric dehydration models?
The South Asian Tropopause (SAT) layer, also known as the Asian Tropopause Aerosol Layer (ATAL), is a significant feature in the upper troposphere and lower stratosphere (UTLS) that forms during the Asian summer monsoon. It is characterized by a persistent enhancement of aerosols and water vapor. The SAT layer is a critical pathway for the transport of tropospheric air, including water vapor and pollutants, into the stratosphere.[1][2] Accurate representation of the SAT is crucial for stratospheric dehydration models as it significantly influences the global stratospheric water vapor budget.
Q2: My model consistently shows a "moist bias" in the lower stratosphere. What are the likely causes related to the SAT?
A persistent moist bias, where the model overestimates water vapor concentrations in the lower stratosphere, is a common issue in many global climate models. Several factors related to the SAT can contribute to this:
-
Inaccurate representation of convective transport: Deep convection associated with the Asian summer monsoon is a primary mechanism for transporting water vapor into the SAT layer.[1] If your model's parameterization of convection is too strong or penetrates too high, it can lead to an excessive injection of water vapor into the stratosphere.
-
Poor representation of cold trap temperatures: The dehydration of air entering the stratosphere is highly sensitive to the temperatures at the cold point tropopause. Inaccuracies in simulating the cold trap temperatures within the SAT region can lead to insufficient dehydration and a moist bias.
-
Inadequate microphysics schemes: The formation, growth, and sedimentation of ice crystals are fundamental to the dehydration process. If the model's microphysical parameterizations do not accurately capture these processes, particularly the sedimentation of larger ice particles, too much water vapor may be retained at higher altitudes.
Q3: How can I validate my model's representation of stratospheric water vapor against observational data?
Validation is a critical step in assessing the performance of your model. A multi-faceted approach using various observational datasets is recommended:
-
Satellite Observations:
-
Microwave Limb Sounder (MLS): Provides profiles of water vapor and other trace gases. It offers good spatial coverage but has a relatively coarse vertical resolution.[3][4][5]
-
Stratospheric Aerosol and Gas Experiment III (SAGE III): Offers high vertical resolution profiles of water vapor, ozone, and aerosols, making it particularly useful for resolving the fine vertical structure of the UTLS.[3][4][5]
-
-
In-situ Measurements:
-
Balloon-borne frost point hygrometers: Provide high-accuracy, high-vertical-resolution measurements of water vapor but are limited in spatial and temporal coverage.[3]
-
Aircraft campaigns: Offer detailed measurements of water vapor and other atmospheric constituents within specific regions and time periods.
-
A common validation methodology involves collocating model output with satellite overpasses or in-situ measurements in space and time and then comparing the vertical profiles and spatial distributions of water vapor.
Troubleshooting Guides
Issue 1: Model fails to capture the observed seasonal cycle of stratospheric water vapor associated with the Asian monsoon.
-
Problem: The model does not show a distinct increase in lower stratospheric water vapor during the Northern Hemisphere summer, which is a key signature of the influence of the Asian monsoon.
-
Possible Causes & Solutions:
-
Incorrect Monsoon Circulation: The strength and position of the Asian monsoon anticyclone are critical for trapping and lifting water vapor.
-
Troubleshooting Step: Evaluate the simulated wind fields and geopotential height in the UTLS against reanalysis data (e.g., MERRA-2, ERA5) to ensure the monsoon circulation is well-represented.
-
-
Insufficient Convective Transport: The vertical transport of water vapor from the boundary layer to the UTLS may be too weak.
-
Troubleshooting Step: Examine the parameterization of deep convection in your model. Consider adjusting parameters that control the intensity and depth of convection, or test alternative convection schemes if available.
-
-
Inaccurate Sea Surface Temperatures (SSTs): The Asian monsoon is strongly influenced by SSTs in the Indian and Pacific Oceans.
-
Troubleshooting Step: Ensure the SSTs used to force your model are accurate and up-to-date.
-
-
Issue 2: The simulated vertical distribution of water vapor in the SAT region is too diffuse and does not show a sharp hygropause.
-
Problem: The model produces a gradual decrease in water vapor with altitude, failing to capture the sharp drop-off (hygropause) that is typically observed at the cold point tropopause.
-
Possible Causes & Solutions:
-
Excessive Numerical Diffusion: The model's numerical schemes may be overly diffusive, artificially smoothing out sharp gradients.
-
Troubleshooting Step: Investigate the advection scheme used in your model. Higher-order schemes are generally less diffusive. If possible, test different advection schemes.
-
-
Inadequate Vertical Resolution: A coarse vertical resolution in the UTLS can make it impossible to resolve the sharp hygropause.
-
Troubleshooting Step: Increase the vertical resolution of your model in the UTLS region. Aim for a resolution that can adequately capture the temperature and water vapor gradients around the tropopause.
-
-
Incorrect Parameterization of Ice Crystal Sedimentation: If ice crystals do not sediment out of the upper layers efficiently, they can sublimate and moisten the lower stratosphere, leading to a more diffuse profile.
-
Troubleshooting Step: Review the ice crystal sedimentation scheme in your model. Ensure that the terminal velocities of different ice crystal sizes are realistically represented.
-
-
Data Presentation
Table 1: Typical Water Vapor Mixing Ratios in the South Asian Tropopause (SAT) Layer from Observations.
| Altitude (km) | Potential Temperature (K) | Water Vapor Mixing Ratio (ppmv) | Data Source |
| 14 - 16 | 360 - 380 | 4 - 10 | In-situ (Aircraft) |
| 16 - 18 | 380 - 420 | 2 - 6 | Satellite (MLS, SAGE III) |
| > 18 | > 420 | < 4 | Satellite (MLS, SAGE III) |
Table 2: Comparison of Stratospheric Dehydration Model Performance.
| Model | Key Strengths | Common Issues | Typical Water Vapor Bias (Lower Stratosphere) |
| GEOS-Chem | Detailed aerosol and chemistry schemes. | Can be computationally expensive. | Variable, depends on configuration. |
| WACCM | Fully coupled chemistry-climate model. | Can exhibit a moist bias. | +10% to +30% |
| CLaMS | Lagrangian model, good for trajectory analysis. | Does not simulate the full climate system. | Generally lower bias than Eulerian models. |
Experimental Protocols
Methodological Workflow: Validating Model Output with Satellite Data
This workflow outlines the general steps for validating your stratospheric dehydration model's water vapor output against satellite observations from MLS and SAGE III.
-
Data Acquisition:
-
Obtain the relevant Level 2 water vapor profile data from the MLS and SAGE III instruments for the time period of your model simulation. Data is typically available from NASA's Earthdata portal.
-
-
Model Output Preparation:
-
Ensure your model output is saved at a sufficient temporal frequency (e.g., daily or 6-hourly) to allow for meaningful collocation with satellite data.
-
Interpolate your model's water vapor data horizontally and vertically to the locations and pressure/altitude levels of the satellite observations.
-
-
Collocation:
-
For each satellite observation, find the corresponding model data point that is closest in space and time. Define appropriate collocation criteria (e.g., within a certain radius and time window).
-
-
Data Comparison and Analysis:
-
Calculate the mean bias, root mean square error, and correlation coefficient between the model and satellite data for different altitude ranges and geographical regions.
-
Generate vertical profile plots and spatial maps of the differences to identify systematic biases in your model.
-
Analyze the differences in the context of key meteorological features, such as the Asian monsoon anticyclone.
-
Methodological Workflow: Lagrangian Trajectory Analysis of Air Parcels in the UTLS
This workflow describes the use of a Lagrangian trajectory model, such as LAGRANTO or CLaMS, to investigate the transport pathways of water vapor into the stratosphere through the SAT layer.
-
Model Setup:
-
Obtain the necessary meteorological data (e.g., from ERA5 or MERRA-2 reanalysis) to drive the trajectory model. This includes wind fields, temperature, and pressure.
-
Define the starting locations for your backward or forward trajectories. For investigating the SAT, a grid of points within the UTLS over the Asian monsoon region is a common choice.
-
-
Trajectory Calculation:
-
Run the trajectory model to calculate the paths of air parcels. For dehydration studies, backward trajectories are often used to identify the source regions of dry air in the stratosphere.
-
-
Analysis of Trajectory Properties:
-
Along each trajectory, analyze the evolution of key variables such as temperature, pressure, and water vapor (if available from the driving meteorology or a coupled chemistry model).
-
Identify the location and temperature of the minimum temperature experienced by each air parcel (the "cold point"), as this is where dehydration is most likely to occur.
-
-
Source Region Identification:
-
By analyzing the origin of the back trajectories, you can identify the primary source regions of air entering the stratosphere through the SAT.
-
Mandatory Visualization
References
How to differentiate between sulfuric acid hydrates experimentally
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfuric acid hydrates.
Frequently Asked Questions (FAQs)
Q1: What are the common sulfuric acid hydrates I might encounter?
A1: Sulfuric acid forms several stable crystalline hydrates with water. The most commonly encountered hydrates include the monohydrate (H₂SO₄·H₂O), dihydrate (H₂SO₄·2H₂O), trihydrate (H₂SO₄·3H₂O), tetrahydrate (H₂SO₄·4H₂O), hexahydrate (H₂SO₄·6H₂O), and the octahydrate (H₂SO₄·8H₂O).[1] The formation and stability of these hydrates are dependent on temperature and the concentration of sulfuric acid.
Q2: Which experimental techniques are most effective for differentiating between these hydrates?
A2: A combination of thermal analysis, vibrational spectroscopy, and X-ray diffraction is typically employed for the unambiguous identification of sulfuric acid hydrates.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine melting points, phase transitions, and dehydration events.
-
Raman and Infrared (IR) Spectroscopy provide characteristic vibrational fingerprints for each hydrate based on the molecular structure and hydrogen bonding.
-
Powder X-ray Diffraction (PXRD) gives information about the unique crystal lattice of each hydrate.
Troubleshooting Guides
Thermal Analysis (DSC/TGA)
Issue: My DSC curve shows a broad melting peak or multiple overlapping transitions.
-
Possible Cause 1: Impure Sample. The presence of other hydrates or amorphous content can lead to a broad melting range.
-
Solution: Ensure your sample is a single-phase hydrate. This can be verified by PXRD. If you are intentionally analyzing a mixture, be aware that the thermogram will be complex.
-
-
Possible Cause 2: Sample is Hygroscopic. Sulfuric acid and its hydrates readily absorb atmospheric moisture, which can alter the composition and thermal behavior of the sample.
-
Possible Cause 3: Inappropriate Heating Rate. A fast heating rate can reduce the resolution of thermal events.
-
Solution: Use a slower heating rate (e.g., 1-5 °C/min) to improve the resolution of melting and transition peaks.
-
Issue: I am observing an unexpected mass loss in my TGA data at low temperatures.
-
Possible Cause: Dehydration of a less stable hydrate. Some hydrates may lose water at temperatures below their melting point.
-
Solution: Correlate the mass loss steps with endothermic events in a simultaneous DSC analysis to identify dehydration temperatures. The percentage of mass loss can help identify the specific hydrate transition.
-
Vibrational Spectroscopy (Raman/IR)
Issue: My Raman or IR spectrum has broad, poorly defined peaks.
-
Possible Cause 1: Amorphous Sample. If the sample is not fully crystalline, the spectral bands will be broader.
-
Solution: Ensure the sample is properly crystallized. This may involve controlled cooling or annealing.
-
-
Possible Cause 2: Sample Fluorescence (Raman). Fluorescence can overwhelm the weaker Raman signal.
-
Solution: If possible, change the laser excitation wavelength. Pre-treating the sample by exposing it to the laser for a period before measurement (photobleaching) can sometimes reduce fluorescence.
-
-
Possible Cause 3: Water Contamination. Excess water can broaden peaks, especially in the O-H stretching region.
-
Solution: Handle samples in a dry environment to minimize water absorption.
-
Issue: The spectrum is noisy or has a low signal-to-noise ratio.
-
Possible Cause: Insufficient signal acquisition.
-
Solution: Increase the number of scans (accumulations) and/or increase the laser power (for Raman) or source intensity (for IR). Be cautious with laser power to avoid sample degradation.
-
Powder X-ray Diffraction (PXRD)
Issue: My PXRD pattern shows a broad "hump" and few sharp peaks.
-
Possible Cause: Amorphous content in the sample. This indicates the sample is not fully crystalline.
-
Solution: Optimize the crystallization process. This may involve slower cooling rates or annealing at a temperature just below the melting point.
-
Issue: The peak positions in my diffractogram do not match any known sulfuric acid hydrate phases.
-
Possible Cause 1: Sample displacement. If the sample surface is not at the correct height in the diffractometer, the peak positions will be shifted.
-
Solution: Ensure the sample is properly mounted and the surface is flat and level with the sample holder.
-
-
Possible Cause 2: Presence of a new or unexpected phase.
-
Solution: Carefully analyze the sample preparation conditions. Compare the pattern with databases of other possible compounds that could have formed.
-
Quantitative Data Summary
The following tables summarize key quantitative data for the experimental differentiation of common sulfuric acid hydrates. Please note that these values can be influenced by experimental conditions.
Table 1: Thermal Properties of Sulfuric Acid Hydrates
| Hydrate | Formula | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) |
| Monohydrate | H₂SO₄·H₂O | 8.5 | 14.2 |
| Dihydrate | H₂SO₄·2H₂O | -39.5 | 18.8 |
| Trihydrate | H₂SO₄·3H₂O | -36.4 | 24.3 |
| Tetrahydrate | H₂SO₄·4H₂O | -28.3 | 35.6 |
Data sourced from various studies by Giauque et al. and others. Exact values may vary slightly between sources.
Table 2: Characteristic Infrared (IR) Absorption Bands (cm⁻¹)
| Hydrate | ν(S-O) | δ(SO₄) | Other Key Bands |
| Monohydrate (H₃O⁺HSO₄⁻) | ~1180, ~1045, ~880 | ~600, ~560 | ~3200 (ν O-H of H₃O⁺), ~1700 (δ H₃O⁺)[4] |
| Tetrahydrate ([H₅O₂⁺]₂SO₄²⁻) | ~1104 (strong, broad) | ~615 | Broad features from H₅O₂⁺ |
Note: The spectral features are complex due to strong hydrogen bonding and the presence of different ionic species (H₃O⁺, H₅O₂⁺, HSO₄⁻, SO₄²⁻). Peak positions are approximate.[4]
Table 3: Characteristic Powder X-ray Diffraction Peaks (2θ for Cu Kα radiation)
| Hydrate | Prominent 2θ Peaks (°) |
| Tetrahydrate (SAT) | Data indicates a tetragonal crystal system. Specific 2θ values depend on temperature.[5][6] |
| Hemitriskaidekahydrate (6.5-hydrate) | Monoclinic crystal system.[7] |
Experimental Protocols
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation:
-
Due to the hygroscopic nature of sulfuric acid hydrates, handle and prepare samples in a dry, inert atmosphere (e.g., a glove box with low relative humidity).
-
Accurately weigh 2-5 mg of the hydrate into a hermetically sealable aluminum or gold-plated pan. Gold-plated pans are recommended for their inertness.
-
Hermetically seal the pan to prevent any mass loss or gain during the experiment.
-
-
Instrument Setup:
-
Use a refrigerated cooling system to achieve the necessary low temperatures.
-
Calibrate the instrument for temperature and enthalpy using appropriate standards (e.g., indium, mercury, and water) in the temperature range of interest.
-
Use a dry nitrogen purge gas at a flow rate of 20-50 mL/min.
-
-
Measurement:
-
Equilibrate the sample at a temperature well below the expected lowest thermal transition (e.g., -100 °C).
-
Heat the sample at a controlled rate, typically 5-10 °C/min. A slower rate may be used to resolve close transitions.
-
Record the heat flow as a function of temperature up to a point above the final melting transition.
-
Perform a cooling cycle at the same rate to observe crystallization behavior.
-
Raman Spectroscopy Protocol
-
Sample Preparation:
-
Place a small amount of the sample on a suitable, chemically resistant slide (e.g., quartz or sapphire).
-
For low-temperature measurements, use a cryo-stage to control the sample temperature.
-
Ensure the sample is sealed or in a controlled atmosphere to prevent changes in hydration state.
-
-
Instrument Setup:
-
Select an appropriate laser wavelength. A longer wavelength (e.g., 785 nm) may help to reduce fluorescence.
-
Calibrate the spectrometer using a known standard (e.g., silicon).
-
-
Measurement:
-
Focus the laser on the sample.
-
Acquire the spectrum over the desired wavenumber range (typically 200-4000 cm⁻¹).
-
Adjust the acquisition time and number of accumulations to achieve an adequate signal-to-noise ratio.
-
Be mindful of laser power, as excessive power can heat and alter the sample.
-
Powder X-ray Diffraction (PXRD) Protocol
-
Sample Preparation:
-
Gently grind the sample to a fine powder to ensure random orientation of the crystallites. This should be done in a dry environment.
-
Mount the powdered sample on a low-background sample holder suitable for low-temperature measurements.
-
-
Instrument Setup:
-
Use a diffractometer equipped with a low-temperature stage.
-
Ensure the instrument is properly aligned.
-
-
Measurement:
-
Cool the sample to the desired temperature (e.g., -150 °C) to prevent any phase changes during data collection.
-
Collect the diffraction pattern over a suitable 2θ range (e.g., 5-50°).
-
Use appropriate step size and counting time to obtain good quality data.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of an unknown sulfuric acid hydrate sample.
Caption: Workflow for identifying sulfuric acid hydrates.
The logical relationship between the different analytical techniques can be visualized as a confirmatory process.
Caption: Confirmatory approach using multiple techniques.
References
- 1. echemi.com [echemi.com]
- 2. betterceramic.com [betterceramic.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Neutron powder diffraction studies of sulfuric acid hydrates. II. The structure, thermal expansion, incompressibility, and polymorphism of sulfuric acid tetrahydrate (D2SO4.4D2O) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Neutron powder diffraction studies of sulfuric acid hydrates. I. The structure of sulfuric acid hemitriskaidekahydrate D2SO4.6(1/2)D2O - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of High-Purity Sulfuric Acid Tetrahydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing impurities during the synthesis of sulfuric acid tetrahydrate (H₂SO₄·4H₂O). The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and supporting data to ensure the successful preparation of high-purity crystals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is a crystalline solid formed when sulfuric acid and water combine in a specific molar ratio (1:4). In many research and pharmaceutical applications, the presence of metallic or anionic impurities can interfere with experimental outcomes, catalyze unwanted side reactions, or compromise the stability of drug formulations. Therefore, synthesizing high-purity this compound is crucial for reliable and reproducible results.
Q2: What are the common sources of impurities in this compound synthesis?
A2: Impurities can be introduced from several sources:
-
Starting Materials: Reagent-grade concentrated sulfuric acid and deionized water may contain trace levels of metallic ions (e.g., Fe, Ca, Na, K) and anions (e.g., chloride, nitrate, phosphate).[1][2]
-
Glassware and Equipment: Leaching of ions from glass or metallic components of the experimental setup can introduce contaminants.
-
Environment: Airborne particulate matter can settle into the crystallization solution.
-
Experimental Process: The crystallization process itself can trap impurities within the crystal lattice or on the crystal surface if not carefully controlled.
Q3: What is the ideal temperature range for crystallizing this compound?
A3: The formation of this compound is dependent on both the concentration of the sulfuric acid solution and the temperature. Based on the sulfuric acid-water phase diagram, the tetrahydrate crystallizes from solutions of specific compositions upon cooling. The optimal temperature for initiating crystallization will depend on the precise concentration of your starting solution, but it is generally in the range of -25°C to -35°C.
Q4: How can I confirm the stoichiometry of my synthesized this compound?
A4: Several analytical techniques can be used to confirm the 1:4 molar ratio of sulfuric acid to water:
-
Karl Fischer Titration: This is a highly accurate method for determining the water content in the crystals.
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the mass loss corresponding to the four water molecules upon heating.
-
Acid-Base Titration: After dissolving a known mass of the crystals in water, the sulfuric acid content can be determined by titration with a standardized base.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound.
Problem 1: No crystal formation upon cooling.
-
Question: I have cooled my sulfuric acid solution to the recommended temperature, but no crystals have formed. What should I do?
-
Answer: This is likely due to supercooling, where the solution remains in a liquid state below its freezing point.
-
Solution 1: Seeding. Introduce a tiny, pre-existing crystal of this compound to the solution. This will act as a nucleation site and induce crystallization.
-
Solution 2: Scratching. Gently scratch the inner surface of the crystallization vessel below the liquid level with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.
-
Solution 3: Further Cooling. Slowly lower the temperature further, but be aware that excessively rapid cooling can lead to the formation of smaller, less pure crystals.
-
Problem 2: Formation of a glassy, amorphous solid instead of crystals.
-
Question: Upon cooling, my solution turned into a glass-like solid, not distinct crystals. Why did this happen and how can I fix it?
-
Answer: This indicates that the cooling rate was too rapid, preventing the molecules from arranging into an ordered crystal lattice.
-
Solution: Employ a much slower and more controlled cooling rate. Use a programmable cooling bath or a well-insulated container to slow down the heat transfer. A slow cooling rate is critical for growing large, high-purity crystals.
-
Problem 3: The resulting crystals are very small and difficult to handle.
-
Question: My synthesis yielded very fine, needle-like crystals that are difficult to filter and wash. How can I obtain larger crystals?
-
Answer: The formation of small crystals is typically a result of a high nucleation rate and rapid crystal growth.
-
Solution 1: Reduce Supersaturation. Start with a slightly more dilute sulfuric acid solution. This will lower the driving force for nucleation, favoring the growth of existing crystals over the formation of new ones.
-
Solution 2: Slow Cooling. As mentioned previously, a slow cooling rate is paramount for growing larger crystals.
-
Solution 3: Agitation. Gentle and consistent agitation of the solution during crystallization can promote the growth of larger, more uniform crystals by ensuring a constant supply of solute to the crystal faces.
-
Problem 4: The final product contains significant impurities.
-
Question: Analytical testing shows that my this compound crystals are contaminated. How can I improve their purity?
-
Answer: Impurity incorporation can occur through various mechanisms. Here are some strategies to minimize it:
-
Solution 1: Pre-purify Starting Materials. If possible, distill the concentrated sulfuric acid before use to remove non-volatile impurities. Use high-purity, deionized water (18.2 MΩ·cm).
-
Solution 2: Fractional Crystallization. This is a powerful purification technique. The general principle is to partially melt the crystallized solid and then re-crystallize the liquid portion. Impurities tend to concentrate in the liquid phase, leaving the re-crystallized solid purer. Repeat this process for higher purity.
-
Solution 3: Washing. After filtration, wash the crystals with a small amount of a pre-chilled, pure solvent in which the impurities are more soluble than the this compound itself. A very cold, slightly more dilute sulfuric acid solution can be effective.
-
Solution 4: Slow Crystal Growth. As a general rule, slower crystal growth leads to higher purity. Rapid growth can trap impurities within the crystal lattice.
-
Data Presentation
Table 1: Common Impurities in Reagent-Grade Sulfuric Acid and Analytical Methods for their Detection.
| Impurity Type | Examples | Typical Concentration Range in Reagent Grade H₂SO₄ | Recommended Analytical Technique | Detection Limit |
| Metallic Cations | Na, K, Ca, Fe, Cr, Ni, Cu, Zn, Pb, Al | < 1 ppm to > 10 ppm | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | ppt to ppb |
| Anions | Chloride (Cl⁻), Nitrate (NO₃⁻), Phosphate (PO₄³⁻) | < 0.2 ppm to > 5 ppm | Ion Chromatography (IC) | ppb |
| Organic Matter | Carbon-containing compounds | Variable | Total Organic Carbon (TOC) Analysis | ppb |
Experimental Protocols
Protocol 1: Synthesis of High-Purity this compound by Slow Cooling Crystallization
Objective: To synthesize crystalline this compound from concentrated sulfuric acid and high-purity water with minimal impurity incorporation.
Materials:
-
High-purity concentrated sulfuric acid (e.g., 98%)
-
High-purity deionized water (18.2 MΩ·cm)
-
Crystallization vessel with a sealable lid
-
Magnetic stirrer and stir bar
-
Programmable cooling bath or well-insulated container (e.g., Dewar flask)
-
Pre-chilled filtration apparatus (e.g., Büchner funnel and flask)
-
Glassware (beakers, graduated cylinders)
Procedure:
-
Preparation of the Sulfuric Acid Solution:
-
Carefully and slowly add a calculated amount of concentrated sulfuric acid to a pre-chilled beaker containing the required amount of deionized water to achieve the target concentration for tetrahydrate formation (approximately 63.6% H₂SO₄ by mass). Caution: This process is highly exothermic. Perform the addition in an ice bath with continuous stirring.
-
-
Crystallization:
-
Transfer the prepared sulfuric acid solution to the crystallization vessel.
-
Place the vessel in the cooling bath and begin slow, controlled cooling. A recommended cooling rate is 1-2°C per hour.
-
Gently stir the solution continuously to ensure uniform temperature and promote even crystal growth.
-
-
Induction of Crystallization:
-
If crystals do not form spontaneously upon reaching the target temperature (around -30°C), induce crystallization by seeding with a small crystal of this compound or by gently scratching the inner surface of the vessel.
-
-
Crystal Growth:
-
Once nucleation has occurred, continue to cool the solution slowly to allow the crystals to grow. Maintain gentle stirring.
-
-
Isolation and Washing:
-
Once a significant amount of crystalline material has formed, stop the cooling and quickly filter the crystals using a pre-chilled filtration apparatus.
-
Wash the crystals with a small amount of a pre-chilled, slightly diluted sulfuric acid solution to remove any adherent mother liquor containing concentrated impurities.
-
-
Drying:
-
Dry the crystals under vacuum at a low temperature to remove any residual surface moisture.
-
Protocol 2: Purification of this compound by Fractional Crystallization
Objective: To further purify synthesized this compound by removing trapped impurities.
Materials:
-
Synthesized this compound crystals
-
Crystallization vessel
-
Controlled heating and cooling system
Procedure:
-
Partial Melting:
-
Place the synthesized this compound crystals in the crystallization vessel.
-
Slowly and carefully heat the crystals until a portion of the solid has melted. The impurities will preferentially move into the liquid phase.
-
-
Separation:
-
Separate the remaining solid crystals from the molten liquid. The solid portion will be of higher purity.
-
-
Re-crystallization:
-
The purified solid can be re-melted and then re-crystallized using the slow cooling method described in Protocol 1 to obtain even higher purity crystals.
-
-
Iterative Process:
-
Repeat the fractional crystallization cycle as needed to achieve the desired level of purity.
-
Visualizations
Caption: Experimental workflow for the synthesis of high-purity this compound.
Caption: Troubleshooting guide for common issues in this compound synthesis.
References
Technical Support Center: Control of Sulfathiazole Form II Polymorph
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the controlled formation of Sulfathiazole (SAT) Form II, a critical polymorph in pharmaceutical development. Sulfathiazole is known to exhibit at least five polymorphic forms (I, II, III, IV, and V), and precise control of crystallization is essential to ensure the desired solid-state properties of the active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in crystallizing pure Sulfathiazole Form II?
The main challenge lies in the concomitant crystallization of other polymorphic forms, particularly Forms III and IV.[1][2] Sulfathiazole has a complex polymorphic landscape, and minor variations in experimental conditions can lead to the nucleation and growth of undesired polymorphs. Forms III and IV are often found to crystallize alongside Form II, making it difficult to obtain a pure sample.[1]
Q2: What are the general thermodynamic and kinetic considerations for obtaining Form II?
Understanding the stability relationship between the different polymorphs is crucial. At ambient conditions (10–50 °C), the stability order is generally considered to be Form I < Form V < Form IV < Form II < Form III.[3][4] This indicates that Form III is the most stable form at room temperature, while Form II is a metastable form. Therefore, the crystallization of Form II is under kinetic control. Achieving Form II requires carefully controlled conditions that favor its nucleation and growth over the more stable forms.
Q3: How do temperature and pressure influence the formation of Sulfathiazole polymorphs?
Temperature is a critical parameter. While Form II is metastable at ambient temperatures, the relative stabilities of sulfathiazole polymorphs can change with temperature.[3][5] For instance, Form I becomes the stable form at higher temperatures.[5]
Pressure can also be utilized to control polymorphism. Experiments using supercritical carbon dioxide (CO2) as an antisolvent have shown that pure polymorphs can be obtained by varying temperature and the composition of the fluid phase at a constant pressure of 200 bar.[6]
Q4: What is the role of solvents in controlling the formation of Form II?
Solvent selection is a key factor in polymorph control. The choice of solvent and antisolvent, as well as their ratio, significantly impacts supersaturation and nucleation kinetics. For instance, in supercritical fluid precipitation, using methanol as the solvent allowed for the crystallization of Forms I, III, and IV, while using acetone primarily yielded Form I.[6] The presence of certain additives in the solvent, such as gelatin in water, has been shown to selectively promote the formation of Form II.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of Sulfathiazole Form II.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Co-crystallization of Form III and/or Form IV | - Inadequate control of supersaturation: Too high or too low supersaturation can favor the nucleation of more stable forms. - Incorrect solvent system: The chosen solvent may not sufficiently inhibit the nucleation of other polymorphs. - Temperature fluctuations: Inconsistent temperature can lead to the formation of multiple polymorphs. - Presence of impurities: Impurities can act as templates for the nucleation of other forms. | - Optimize Supersaturation: Carefully control the rate of antisolvent addition or cooling to maintain a consistent level of supersaturation that favors Form II. - Solvent Screening: Experiment with different solvent and antisolvent systems to find one that selectively promotes the crystallization of Form II. - Precise Temperature Control: Utilize a well-calibrated and stable temperature control system. - Use Pure Starting Material: Ensure the sulfathiazole used is of high purity. - Consider Additives: Investigate the use of additives, such as gelatin, which have been shown to induce the formation of Form II.[7] |
| Low Yield of Form II | - Suboptimal solubility/antisolvent effect: The chosen solvent system may result in high solubility of Form II, leading to significant loss in the mother liquor. - Transformation to a more stable form: The initially formed Form II may transform into a more stable polymorph during the crystallization process or isolation. | - Antisolvent Optimization: Select an antisolvent that effectively reduces the solubility of Form II. Adjust the solvent/antisolvent ratio to maximize yield. - Rapid Isolation: Isolate the crystallized product promptly to minimize the risk of solvent-mediated transformation. - Characterize Mother Liquor: Analyze the mother liquor to quantify the amount of dissolved sulfathiazole and identify potential for yield improvement. |
| Inconsistent Crystal Habit/Morphology | - Variations in cooling or addition rate: The rate of generating supersaturation affects crystal growth. - Agitation rate: The stirring speed can influence crystal size and morphology. - Presence of additives: Certain additives can modify the crystal habit. | - Standardize Crystallization Protocol: Ensure consistent cooling profiles, antisolvent addition rates, and stirring speeds across all experiments. - Controlled Seeding: Introduce seed crystals of Form II with a well-defined size and morphology to promote consistent growth. - Investigate Additive Effects: If using additives, systematically study their impact on crystal morphology at different concentrations. For example, gelatin has been shown to promote the formation of cauliflower-like spherulites of Form II.[7] |
| Amorphous Content in the Final Product | - Rapid precipitation: Very high supersaturation can lead to the formation of an amorphous solid instead of a crystalline one. - Milling/Grinding: Post-crystallization processing steps like milling can introduce amorphous content. | - Control Supersaturation: Avoid "crashing out" the product by using slower cooling or antisolvent addition rates. - Gentle Drying and Handling: Use appropriate drying conditions (temperature and vacuum) and minimize aggressive mechanical stress on the final product. - Characterize Post-Processing: Analyze the product after each processing step to monitor for any changes in crystallinity. |
Experimental Protocols
Key Experimental Methodologies for Polymorph Control
The following table outlines common experimental techniques used to control and characterize sulfathiazole polymorphs.
| Technique | Methodology | Key Parameters to Control | Characterization |
| Cooling Crystallization | A saturated solution of sulfathiazole in a suitable solvent is prepared at an elevated temperature and then cooled at a controlled rate to induce crystallization. | - Solvent - Initial Concentration - Cooling Rate (°C/min) - Final Temperature (°C) - Agitation Speed (RPM) - Seeding (if applicable) | Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Raman Spectroscopy, Scanning Electron Microscopy (SEM) |
| Antisolvent Crystallization | An antisolvent is added at a controlled rate to a solution of sulfathiazole to reduce its solubility and induce crystallization. | - Solvent and Antisolvent - Initial Concentration - Antisolvent Addition Rate (mL/min) - Temperature (°C) - Agitation Speed (RPM) - Seeding (if applicable) | PXRD, DSC, Raman Spectroscopy, SEM |
| Supercritical Fluid (SCF) Precipitation | Carbon dioxide is used as an antisolvent to precipitate sulfathiazole from an organic solution. The Solution Enhanced Dispersion by Supercritical fluids (SEDS) process is a common method. | - Solvent - Temperature (°C) - Pressure (bar) - CO2/Solvent Flow Rate Ratio | PXRD, DSC, SEM[6] |
| Slurry Conversion | A mixture of sulfathiazole polymorphs is stirred in a solvent in which they have limited solubility. Over time, the less stable forms will dissolve and the most stable form will crystallize out. | - Solvent - Temperature (°C) - Agitation Speed (RPM) - Time (hours/days) | PXRD, Raman Spectroscopy |
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to the polymorphs of sulfathiazole.
Table 1: Relative Stability of Sulfathiazole Polymorphs at Different Temperatures
| Temperature Range | Stability Order (from least to most stable) | Reference |
| 10 - 50 °C | Form I < Form V < Form IV < Form II < Form III | [3][4] |
| > 100 °C | Form II < Form III < Form IV < Form V < Form I | [3] |
Table 2: Experimental Conditions for Selective Polymorph Formation using Supercritical CO2 (Pressure = 200 bar)
| Solvent | Temperature (°C) | CO2 Mole Fraction (xCO2) | Resulting Polymorph(s) | Reference |
| Methanol | 0 - 120 | 0.27 - 0.99 | Form I, III, IV, and mixtures | [6] |
| Acetone | 0 - 120 | 0.27 - 0.99 | Form I or a mixture of Form I and amorphous | [6] |
Visualizations
Caption: Workflow for Form II Crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. Polymorphism of sulfathiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 6. Polymorph control of sulfathiazole in supercritical CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous control of polymorphism and morphology via gelatin induction for concomitant systems: case study of sulfathiazole - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Spectroscopic Analysis of Sulfuric Acid Aerosols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the spectroscopic analysis of sulfuric acid aerosols. It is designed for researchers, scientists, and drug development professionals working with techniques such as Raman and Fourier-transform infrared (FTIR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common spectroscopic techniques used for analyzing sulfuric acid aerosols?
A1: The most common techniques are Raman spectroscopy and Fourier-transform infrared (FTIR) spectroscopy. Raman spectroscopy is particularly useful for identifying and quantifying the degree of dissociation of sulfuric acid into sulfate (SO₄²⁻) and bisulfate (HSO₄⁻) ions.[1] FTIR spectroscopy is effective for determining the phase and composition of sulfuric acid-water aerosols, especially at low temperatures.[2]
Q2: What causes fluorescence in the Raman spectra of sulfuric acid aerosols, and how can it be minimized?
A2: Fluorescence in Raman studies of sulfuric acid aerosols is often induced by the presence of organic matter in the H₂SO₄/H₂O solutions.[3] The intensity of this fluorescence can be strong enough to obscure the weaker Raman signals.[4] To minimize fluorescence, one common approach is to use a laser with a longer wavelength for excitation, such as 785 nm or 1064 nm, as their lower energy is less likely to induce fluorescence.[4] Additionally, data processing techniques like background subtraction can be employed to remove the fluorescent signal and reveal the underlying Raman peaks.[4]
Q3: How does the concentration of sulfuric acid affect the Raman spectrum?
A3: The concentration of sulfuric acid significantly influences the Raman spectrum by altering the equilibrium between sulfate (SO₄²⁻) and bisulfate (HSO₄⁻) ions. As the concentration of sulfuric acid increases, the intensity of the bisulfate peak (around 1043 cm⁻¹) increases, while the sulfate peak (around 913 cm⁻¹) decreases.[5] This relationship allows for the creation of chemometric models to correlate Raman spectra with acid concentrations.[5]
Q4: Can organosulfates be detected and quantified using spectroscopy?
A4: Yes, organosulfates in aerosols can be identified and, in some cases, quantified using techniques like FTIR and mass spectrometry.[6][7] FTIR spectroscopy can identify organosulfate functional groups, while techniques like liquid chromatography coupled with mass spectrometry can provide quantitative data.[6] However, distinguishing organosulfates from inorganic sulfates in aerosol mass spectrometry can be challenging due to similar ion fragments.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the spectroscopic analysis of sulfuric acid aerosols.
Issue 1: Broad, undefined peaks in the Raman spectrum.
-
Possible Cause: High levels of fluorescence from organic contaminants in the sample.[3]
-
Troubleshooting Steps:
-
Change Laser Wavelength: Switch to a longer wavelength laser (e.g., 785 nm or 1064 nm) to reduce the likelihood of exciting fluorescence.[4]
-
Sample Purification: If possible, purify the sulfuric acid solution to remove organic impurities.
-
Background Subtraction: Utilize software-based background subtraction algorithms to computationally remove the fluorescence signal from the spectrum.[4]
-
Issue 2: Unexpected shifts in peak positions in the FTIR spectrum.
-
Possible Cause: Changes in the temperature or water content of the aerosol, leading to shifts in the sulfate/bisulfate equilibrium.[9]
-
Troubleshooting Steps:
-
Control Temperature and Humidity: Ensure precise control over the temperature and relative humidity of the aerosol generation and measurement chamber.[10]
-
Monitor Water Vapor: Simultaneously monitor for the presence of water vapor bands in the spectrum to account for its influence.[11]
-
Reference Spectra: Compare the obtained spectra with reference spectra of sulfuric acid at known concentrations and temperatures.[10]
-
Issue 3: Difficulty in distinguishing between sulfate and bisulfate peaks.
-
Possible Cause: Overlapping spectral bands, particularly in complex mixtures or at intermediate acid concentrations.[10]
-
Troubleshooting Steps:
-
Spectral Deconvolution: Employ spectral deconvolution techniques to separate the overlapping bands of sulfate and bisulfate ions.[10]
-
Use of Chemometrics: Develop a Partial Least Squares (PLS) or other chemometric model using a set of standards with known concentrations to predict the concentrations in unknown samples.[5]
-
Analyze Multiple Peaks: Utilize multiple characteristic peaks for each species to improve the accuracy of the analysis. For instance, in Raman spectra of sulfuric acid, peaks around 913 cm⁻¹ and 1162 cm⁻¹ are associated with sulfate, while the peak at 1043 cm⁻¹ corresponds to bisulfate.[5]
-
Quantitative Data Summary
The following table summarizes the relative intensities of key Raman peaks for sulfate and bisulfate at different concentrations of sulfuric acid, which can be used to build a calibration model.
| Sulfuric Acid Concentration (wt%) | Sulfate Peak (913 cm⁻¹) Intensity (Arbitrary Units) | Bisulfate Peak (1043 cm⁻¹) Intensity (Arbitrary Units) |
| 85% | Lower | Higher |
| 90% | ... | ... |
| 95% | Higher | Lower |
Note: The exact intensities can vary based on the experimental setup. The trend of decreasing sulfate and increasing bisulfate peak intensity with higher acid concentration is consistent.[5]
Experimental Protocols
Protocol 1: Generation and Raman Spectroscopic Analysis of Sulfuric Acid Aerosols
-
Aerosol Generation:
-
Optical Trapping (Optional but Recommended):
-
Use an optical trap with an infrared laser to isolate and stably hold a single aerosol droplet for analysis, allowing for contact-free measurements.
-
-
Raman Spectroscopy:
-
Use a Raman spectrometer equipped with a laser (e.g., 532 nm or 785 nm). A fiber-coupled system can be used for remote analysis.[5]
-
Focus the laser beam onto the trapped aerosol particle or the aerosol stream.
-
Collect the back-scattered Raman signal.
-
Pass the collected signal through appropriate filters to remove Rayleigh scattering.
-
Detect the Raman signal using a charge-coupled device (CCD) detector.
-
-
Data Analysis:
-
Record the Raman spectra, focusing on the regions corresponding to sulfate (around 913 cm⁻¹ and 1162 cm⁻¹) and bisulfate (around 1043 cm⁻¹).[5]
-
Apply background subtraction and cosmic ray removal algorithms as needed.
-
Use the relative intensities of the sulfate and bisulfate peaks to determine the acid concentration and degree of dissociation.[1]
-
Protocol 2: FTIR Spectroscopic Analysis of Sulfuric Acid Aerosols
-
Aerosol Generation and Environmental Control:
-
Generate sulfuric acid aerosols as described in Protocol 1.
-
Inject the aerosols into a low-temperature cell where temperature and humidity can be precisely controlled.[2]
-
-
FTIR Spectroscopy:
-
Data Analysis:
-
Analyze the spectra to identify absorption bands corresponding to H₂SO₄, H₂O, and their hydrates.
-
Use the spectral features to determine the phase (liquid, solid) and composition of the aerosols.[2]
-
Fit the spectra using Mie theory calculations and known refractive index data to characterize the aerosol size distribution and composition.[11]
-
Visualizations
A logical workflow for identifying and correcting artifacts in spectroscopic analysis.
An experimental workflow for the Raman analysis of sulfuric acid aerosols.
References
- 1. researchgate.net [researchgate.net]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. Technical note: Organics-induced fluorescence in Raman studies of sulfuric acid aerosols [agris.fao.org]
- 4. youtube.com [youtube.com]
- 5. Raman Spectroscopy for Sulfuric Acid Monitoring | Raman Monitoring of Sulfuric Acid - HORIBA Instruments Incorporated [process-instruments-inc.com]
- 6. acp.copernicus.org [acp.copernicus.org]
- 7. Response of the Aerodyne Aerosol Mass Spectrometer to Inorganic Sulfates and Organosulfur Compounds: Applications in Field and Laboratory Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.unh.edu [scholars.unh.edu]
- 9. ATR-IR spectroscopic studies of the formation of sulfuric acid and sulfuric acid monohydrate films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. lweb.cfa.harvard.edu [lweb.cfa.harvard.edu]
- 11. Infrared and visible Fourier-transform spectra of sulfuric-acid–water aerosols at 230 and 294 K [opg.optica.org]
Validation & Comparative
A Comparative Analysis of Ice Nucleation Efficiency: Silver-Based Atmospheric Treatment (SAT) vs. Mineral Dust
For Researchers, Scientists, and Drug Development Professionals
The induction of ice nucleation is a critical phenomenon in various scientific and industrial fields, from atmospheric science and weather modification to the cryopreservation of biological materials. The efficiency with which a substance can initiate the formation of ice is paramount. This guide provides an objective comparison of the ice nucleation efficiency of two prominent classes of ice nucleating agents: silver-based materials, specifically silver iodide (AgI), often employed in Silver-based Atmospheric Treatment (SAT), and naturally occurring mineral dusts. This comparison is supported by experimental data, detailed methodologies, and visual representations of the underlying processes.
Executive Summary
Silver iodide has long been recognized as one of the most potent artificial ice nucleating agents, capable of initiating freezing at temperatures as warm as -3°C.[1][2] Its efficacy is often attributed to the crystallographic similarity between its β-AgI form and hexagonal ice.[3] However, naturally abundant mineral dusts, particularly those rich in feldspar, have been identified as highly effective ice nuclei in the atmosphere.[4] This guide delves into the quantitative differences in their ice nucleation activity, the experimental methods used to determine this efficiency, and the mechanisms by which they operate.
Quantitative Comparison of Ice Nucleation Efficiency
The ability of a substance to nucleate ice is often quantified by its ice nucleation active site (INAS) density, denoted as ns(T). This value represents the number of active sites per unit surface area of the material at a given temperature. The following tables summarize the ice nucleation efficiency of Silver Iodide (AgI) and various mineral dusts based on reported freezing temperatures and INAS densities.
Table 1: Comparison of Median Freezing Temperatures for AgI and Mineral Dusts in Immersion Mode
| Ice Nucleating Agent | Particle Size/Concentration | Median Freezing Temperature (°C) | Reference |
| Silver Iodide (AgI) | 200 nm | -22.15 | [2] |
| K-feldspar | 0.5 wt% suspension | -22.8 | [4] |
| Na/Ca-feldspar | 0.5 wt% suspension | -26.15 | [4] |
| Quartz | 0.5 wt% suspension | -30.65 | [4] |
| Kaolinite (clay mineral) | 0.5 wt% suspension | < -35.65 | [4] |
Table 2: Ice Nucleation Active Site (INAS) Density, ns(T), for K-Feldspar
The INAS density for K-feldspar, a highly active component of mineral dust, can be parameterized as a function of temperature. A commonly used parameterization is given by:
ln(ns) = -1.038 * T + 275.26 (where T is in Kelvin)
| Temperature (°C) | Temperature (K) | ns (sites m-2) |
| -20 | 253.15 | ~ 1 x 105 |
| -25 | 248.15 | ~ 1 x 106 |
| -30 | 243.15 | ~ 1 x 107 |
Note: Direct, comparable ns(T) parameterizations for AgI are less common in the literature, with efficiency often reported as the fraction of particles that nucleate ice at a specific temperature. However, the high freezing temperatures observed for AgI indicate a very high density of active sites.
Experimental Protocols
The data presented in this guide are derived from various experimental techniques designed to measure ice nucleation. Below are detailed methodologies for two common approaches.
Droplet Freezing Assay (Cold Stage Microscopy)
This method is used to determine the immersion freezing capabilities of an ice nucleating agent.
Objective: To measure the temperature at which droplets containing the suspended test material freeze.
Materials:
-
Cryogenic cold stage with a temperature controller
-
Microscope with a camera for observation
-
Micropipette for droplet deposition
-
Hydrophobically coated substrate (e.g., siliconized glass slide)
-
Test substance (e.g., AgI or mineral dust) suspended in ultrapure water
-
Oil for droplet immersion (to prevent evaporation)
Procedure:
-
Sample Preparation: Prepare a suspension of the test material (e.g., 0.1% w/v) in ultrapure water.
-
Droplet Deposition: Using a micropipette, place an array of small, uniform droplets (typically in the microliter to nanoliter range) of the suspension onto the hydrophobic substrate.
-
Immersion (Optional but recommended): Cover the droplets with a layer of inert oil to prevent evaporation during the experiment.
-
Cooling: Place the substrate on the cold stage and begin cooling at a constant, controlled rate (e.g., 1°C/min).
-
Observation and Data Recording: Continuously monitor the droplets using the microscope and camera. Record the temperature at which each droplet freezes. Freezing is identified by a sudden change in the droplet's optical properties (it becomes opaque).
-
Data Analysis: The fraction of frozen droplets is plotted as a function of temperature. From this, the median freezing temperature and the ice nucleation active site density (ns(T)) can be calculated. The ns(T) is determined using the following equation: ns(T) = -ln(1 - fice(T)) / A, where fice(T) is the fraction of droplets frozen at temperature T, and A is the surface area of the nucleant per droplet.
Continuous Flow Diffusion Chamber (CFDC)
CFDCs are used to study ice nucleation under atmospherically relevant conditions, allowing for the investigation of different nucleation modes.
Objective: To measure the concentration of ice nucleating particles in an aerosol flow at controlled temperature and humidity.
Materials:
-
Continuous Flow Diffusion Chamber
-
Aerosol generator for dispersing the test substance
-
Particle counters (e.g., Condensation Particle Counter, Optical Particle Counter)
-
Controlled air and sheath flows
-
Data acquisition system
Procedure:
-
Chamber Preparation: The walls of the CFDC are coated with a thin layer of ice. By maintaining the two walls at different temperatures, a region of controlled supersaturation with respect to ice is created between them.
-
Aerosol Generation: The test material (AgI or mineral dust) is aerosolized to create a stable particle flow.
-
Particle Injection: The aerosol flow is injected into the chamber, confined to a specific lamina by particle-free sheath air.
-
Nucleation and Growth: As the particles travel through the chamber, they are exposed to specific temperature and humidity conditions. Ice nucleating particles will activate and grow into larger ice crystals.
-
Evaporation Section (for immersion/condensation mode): The flow then enters an "evaporation section" where the relative humidity is kept below water saturation but above ice saturation. This causes any liquid water droplets to evaporate, while the ice crystals persist.
-
Detection: An optical particle counter at the outlet of the chamber detects and sizes the particles. Ice crystals are distinguished from unactivated aerosol particles based on their larger size.
-
Data Analysis: The concentration of ice crystals is measured, and from this, the ice nucleated fraction (the ratio of ice crystals to the total number of aerosol particles) is calculated for the given temperature and supersaturation conditions.
Visualization of Mechanisms and Workflows
Ice Nucleation Mechanisms
Ice can form on a particle through several distinct pathways. The primary heterogeneous nucleation mechanisms are:
-
Deposition Nucleation: Water vapor deposits directly onto the surface of the ice nucleating particle to form ice, without an intermediate liquid phase.
-
Condensation Freezing: An aerosol particle first acts as a cloud condensation nucleus, forming a liquid droplet, which then freezes.
-
Immersion Freezing: An ice nucleating particle is immersed within a supercooled liquid droplet and initiates freezing from within.
-
Contact Freezing: A supercooled liquid droplet freezes upon contact with an ice nucleating particle.
Experimental Workflow: Droplet Freezing Assay
The following diagram illustrates the typical workflow for a droplet freezing assay experiment.
Conclusion
Both silver iodide and certain types of mineral dust are highly effective ice nucleating agents. Silver iodide generally initiates freezing at warmer temperatures than most mineral dusts, making it a preferred choice for applications like cloud seeding. However, mineral dust, particularly K-feldspar, is a significant contributor to natural ice formation in the atmosphere due to its abundance. The choice between these materials depends on the specific application, considering factors such as required nucleation temperature, environmental impact, and cost. The experimental protocols and data presented in this guide provide a foundation for researchers to make informed decisions and design further comparative studies.
References
- 1. acp.copernicus.org [acp.copernicus.org]
- 2. researchgate.net [researchgate.net]
- 3. AMT - A new method for operating a continuous-flow diffusion chamber to investigate immersion freezing: assessment and performance study [amt.copernicus.org]
- 4. An open-hardware community ice nucleation cold stage for research and teaching - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sulfuric Acid Tetrahydrate and Nitric Acid Trihydrate in Polar Stratospheric Clouds
A deep dive into the microphysics and chemistry of polar stratospheric cloud particles reveals the distinct yet interconnected roles of sulfuric acid tetrahydrate (SAT) and nitric acid trihydrate (NAT) in the depletion of the stratospheric ozone layer. While both are key players in the cold, isolated environment of the polar winter stratosphere, their formation mechanisms, physical properties, and chemical reactivity present a study in contrasts. This guide provides a comprehensive comparison of SAT and NAT, supported by experimental data, to elucidate their respective contributions to the chemical processes that drive ozone loss.
Polar Stratospheric Clouds (PSCs) are a critical component of the atmospheric chemistry that leads to the seasonal depletion of the ozone layer over the polar regions. These clouds, forming at extremely low temperatures in the stratosphere (typically below 195 K or -78°C), provide surfaces for heterogeneous chemical reactions that convert benign chlorine reservoir species into reactive forms that catalytically destroy ozone.[1][2] The composition and phase of PSC particles are crucial determinants of their chemical reactivity. The primary constituents of these clouds are water, nitric acid (HNO₃), and sulfuric acid (H₂SO₄). Two of the most important solid particle types that can form are Nitric Acid Trihydrate (HNO₃·3H₂O), often referred to as NAT, and frozen sulfuric acid aerosols, which are thermodynamically stable as this compound (H₂SO₄·4H₂O), or SAT.[3]
This guide will compare and contrast the roles of NAT and SAT in PSCs, focusing on their formation, physical characteristics, and their efficiency in promoting ozone-depleting chemical reactions. Additionally, we will consider Supercooled Ternary Solutions (STS), which are liquid droplets of H₂SO₄/HNO₃/H₂O that also play a significant role in PSC chemistry.
Comparative Performance and Properties
The formation and characteristics of NAT and the precursor particles for other PSC types, stratospheric sulfate aerosols (which can exist as solid SAT), differ significantly. These differences have profound implications for their respective roles in stratospheric chemistry.
| Property | Nitric Acid Trihydrate (NAT) | This compound (SAT) / Sulfate Aerosols | Supercooled Ternary Solution (STS) |
| Formation Temperature | < 195 K (-78 °C)[1] | Thermodynamically stable form of frozen sulfate aerosols at stratospheric temperatures. | Approximately 3°C below the NAT formation temperature. |
| Formation Mechanism | Heterogeneous nucleation on pre-existing particles (e.g., sulfate aerosols, meteoritic dust).[4][5] | Nucleation from gaseous H₂SO₄ and H₂O.[5] | Co-condensation of HNO₃ and H₂O onto existing sulfate aerosols. |
| Particle Phase | Solid Crystalline | Solid Crystalline (as SAT), or liquid | Liquid |
| Typical Particle Size (Diameter) | > 1 µm[6] | Bimodal: Nuclei mode (< 0.1 µm) and accumulation mode (0.1 - 1.0 µm). Median radii of 30-130 nm.[4] | < 1 µm[6] |
| Typical Number Density | Low (~10⁻⁴ cm⁻³)[4][7] | Higher than NAT (e.g., ~3.17 cm⁻³)[4] | Much higher than NAT.[6] |
| Role in PSCs | Major component of Type Ia PSCs; involved in denitrification.[5] | Acts as a nucleus for the formation of other PSC particles (NAT and ice). Can melt in the presence of HNO₃ to form STS.[3] | Major component of Type Ib PSCs; provides a liquid surface for rapid heterogeneous reactions. |
Experimental Protocols
The quantitative data presented in this guide are derived from a combination of in-situ atmospheric measurements and laboratory experiments designed to simulate stratospheric conditions. Understanding the methodologies behind these measurements is crucial for interpreting the data.
1. Particle Formation and Property Measurements:
-
Aerosol Flow Tubes: These are instruments where gases and precursor aerosols are introduced into a temperature- and pressure-controlled tube. The formation and growth of PSC particles are monitored in real-time using optical particle counters and mass spectrometers. This setup allows for the study of nucleation rates and particle size distributions under various atmospheric conditions.
-
Thin-Film Flow Reactors: In these experiments, a thin film of a substance, such as sulfuric acid, is deposited on a temperature-controlled surface. The interaction of this film with gas-phase species like water and nitric acid is then studied, often using Fourier Transform Infrared (FTIR) spectroscopy to identify the chemical composition and phase of the resulting condensed matter.[3] This method is particularly useful for studying the conditions under which NAT grows on SAT.[3]
2. Heterogeneous Reaction Rate Measurements:
-
Knudsen Cell Reactors: A Knudsen cell is a low-pressure reactor used to study gas-surface interactions.[1][8][9] A sample of the surface of interest (e.g., a NAT or ice film) is placed in the cell, and a known concentration of a reactant gas is introduced. The rate of uptake of the gas by the surface is measured, typically with a mass spectrometer, allowing for the determination of the reaction probability (γ), which is the fraction of collisions between a gas molecule and the surface that results in a reaction.[1][8][9]
-
Coated-Wall Flow Tubes: In this technique, the inner surface of a flow tube is coated with the material of interest. A carrier gas containing the reactant gas flows through the tube. The decrease in the concentration of the reactant gas along the length of the tube is measured, providing information about the rate of the heterogeneous reaction on the walls.
Signaling Pathways and Logical Relationships
The formation of different types of PSCs and their role in the catalytic destruction of ozone can be visualized as a series of interconnected pathways.
Caption: PSC formation pathways and their role in the ozone depletion cycle.
Experimental Workflow for Studying Heterogeneous Reactions
The following diagram illustrates a typical experimental workflow for determining the reaction probability of a key ozone-depleting reaction on a PSC surface mimic using a Knudsen cell reactor.
Caption: A typical experimental workflow for studying heterogeneous atmospheric reactions.
Conclusion
In the complex interplay of factors that govern polar ozone depletion, both this compound and Nitric Acid Trihydrate play indispensable, albeit different, roles. SAT, in the form of frozen stratospheric sulfate aerosols, primarily serves as the foundational nuclei upon which other, more abundant, PSC particles form. While not directly providing the bulk of the reactive surface area, their presence is a prerequisite for the formation of the PSCs that drive heterogeneous chemistry.
Nitric Acid Trihydrate, on the other hand, constitutes a major fraction of the solid PSC particles (Type Ia). While its solid nature may result in slower reaction rates compared to liquid STS droplets, the large volume of NAT clouds and their ability to remove nitric acid from the stratosphere through sedimentation (denitrification) significantly prolongs the period of active ozone destruction.
Supercooled Ternary Solutions, the liquid counterparts, offer a larger surface area and faster reaction kinetics. The interplay between the formation of solid NAT and the existence of liquid STS is a key area of ongoing research.
Ultimately, a comprehensive understanding of polar stratospheric cloud microphysics and chemistry requires a detailed appreciation of the distinct contributions of and interactions between all particle types: the foundational role of SAT, the denitrifying and reactive surface of NAT, and the rapid chemistry occurring on STS droplets. Future research, combining laboratory studies with advanced atmospheric modeling and in-situ measurements, will continue to refine our understanding of these critical components of the Earth's climate system.
References
- 1. Knudsen cell [tropos.de]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 4. Retrieval of stratospheric aerosol size distribution parameters using satellite solar occultation measurements at three wavelengths - ProQuest [proquest.com]
- 5. ACP - Particle number concentrations and size distributions in the stratosphere: implications of nucleation mechanisms and particle microphysics [acp.copernicus.org]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. researchgate.net [researchgate.net]
- 8. Knudsen cell [tropos.de]
- 9. Knudsen cell - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Sulfuric Acid Monohydrate and Tetrahydrate for Researchers and Drug Development Professionals
A detailed examination of the structural, physical, and reactive properties of sulfuric acid monohydrate (H₂SO₄·H₂O) and sulfuric acid tetrahydrate (H₂SO₄·4H₂O) reveals distinct characteristics that are critical for their application in research and pharmaceutical development. This guide provides a comparative overview of these two hydrates, supported by experimental data, to inform their selection and use in sensitive chemical processes.
Sulfuric acid and its hydrates are fundamental reagents in a vast array of chemical syntheses and industrial processes. For researchers, scientists, and professionals in drug development, a nuanced understanding of the specific properties of each hydrate is paramount for ensuring reaction specificity, stability, and product purity. This comparison guide delves into the key differences and similarities between sulfuric acid monohydrate and tetrahydrate.
Structural and Physical Properties: A Tale of Two Crystals
The arrangement of water molecules around the central sulfuric acid molecule dictates the crystal structure and, consequently, the physical properties of the resulting hydrate.
Sulfuric acid monohydrate (SAM) possesses a monoclinic crystal structure.[1] It is composed of hydronium (H₃O⁺) and bisulfate (HSO₄⁻) ions, indicating a complete proton transfer from the sulfuric acid to the water molecule. This ionic nature significantly influences its reactivity and stability.
In contrast, This compound (SAT) has a tetragonal crystal structure.[2] A neutron powder diffraction study on its deuterated form (D₂SO₄·4D₂O) revealed that the structure consists of SO₄²⁻ and D₅O₂⁺ ions, forming a three-dimensional hydrogen-bonded network.[2]
The distinct crystal lattices of the monohydrate and tetrahydrate lead to differences in their physical properties, as summarized in the table below.
| Property | Sulfuric Acid Monohydrate (H₂SO₄·H₂O) | This compound (H₂SO₄·4H₂O) |
| Molar Mass | 116.09 g/mol | 170.14 g/mol |
| Crystal System | Monoclinic[1] | Tetragonal[2] |
| Ionic Composition | H₃O⁺ and HSO₄⁻[1] | D₅O₂⁺ and SO₄²⁻ (in deuterated form)[2] |
| Melting Point | 8.48 °C | -24.5 °C |
| Enthalpy of Formation (ΔfH° at 298.15 K) | Not explicitly found | -2010.98 ± 0.17 kJ/mol[3] |
Formation and Stability
The formation and stability of sulfuric acid monohydrate and tetrahydrate are highly dependent on the concentration of sulfuric acid and the temperature, as illustrated by the phase diagram of the sulfuric acid-water system.
Sulfuric Acid Monohydrate typically crystallizes from aqueous sulfuric acid solutions with a concentration range of 75-85% by weight at temperatures between 220 and 240 K (-53 to -33 °C).[4]
This compound is stable in a different region of the phase diagram, corresponding to more dilute solutions and lower temperatures. It is considered to be a key component in the formation of stratospheric ice clouds.[2] Experimental studies have shown that it can form as a metastable solid over a large concentration range.[5]
Caption: Relationship between concentration, temperature, and hydrate formation.
Comparative Reactivity
Experimental data directly comparing the reactivity of the monohydrate and tetrahydrate is limited. However, available studies on the monohydrate provide insights into its chemical behavior.
Sulfuric Acid Monohydrate has been shown to be less reactive in certain heterogeneous reactions compared to liquid sulfuric acid solutions. For instance, the hydrolysis of dinitrogen pentoxide (N₂O₅) and chlorine nitrate (ClONO₂) is significantly suppressed on the surface of crystalline SAM.[4] This suggests that the solid, ordered structure of the monohydrate can impede reactions that readily occur in the liquid phase.
While specific experimental data on the reactivity of This compound is not as readily available in the searched literature, its role in promoting the nucleation of ice clouds suggests it provides an active surface for heterogeneous processes in atmospheric chemistry.[2]
Role in Pharmaceutical and Drug Development
Sulfuric acid is a widely used reagent in the pharmaceutical industry, serving as a catalyst, dehydrating agent, and pH adjuster in the synthesis of active pharmaceutical ingredients (APIs).[6][7][8][9][10] While the literature often refers to "sulfuric acid" without specifying the hydration state, the choice between using a concentrated form (which would favor the monohydrate upon cooling or in specific reaction environments) and a more dilute form can be critical.
The dehydrating power of concentrated sulfuric acid is essential in reactions like esterification, driving the equilibrium towards the product.[11] In such cases, the formation of the monohydrate could influence the reaction kinetics and yield. The distinct crystalline nature of these hydrates could also be relevant in processes where the solid-state properties of a reagent are important, such as in certain catalytic systems or when controlling polymorphism of a drug substance.
Experimental Protocols
Preparation of Sulfuric Acid Monohydrate
A common method for preparing sulfuric acid monohydrate involves the careful cooling of a specific concentration of aqueous sulfuric acid.
Materials:
-
Concentrated sulfuric acid (98 wt%)
-
Distilled water
-
Cryostat or a suitable cooling bath
Procedure:
-
Prepare an 84.5 wt% sulfuric acid solution by carefully and slowly adding concentrated sulfuric acid to distilled water under constant stirring and cooling. This process is highly exothermic.
-
Cool the 84.5 wt% solution to a temperature just below the melting point of the monohydrate (8.48 °C) to induce crystallization.
-
The formation of crystals can be initiated by seeding with a small crystal of previously prepared sulfuric acid monohydrate.
-
Allow the crystallization to proceed to completion at a controlled temperature.
-
The resulting solid is sulfuric acid monohydrate.
Caption: Workflow for the preparation of sulfuric acid monohydrate.
Characterization of Sulfuric Acid Hydrates
Differentiating between the monohydrate and tetrahydrate, and confirming their formation, can be achieved through various analytical techniques.
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting points of the hydrates, which are distinct for the monohydrate (8.48 °C) and the tetrahydrate (-24.5 °C). This technique is also valuable for studying phase transitions.
Infrared (IR) Spectroscopy: IR spectroscopy can distinguish between the different hydrates based on their unique vibrational modes. For example, the monohydrate exhibits characteristic absorption bands assigned to H₃O⁺ and HSO₄⁻ ions.
X-ray Diffraction (XRD): Powder or single-crystal XRD is the definitive method for identifying the crystal structure of each hydrate, confirming the monoclinic system for the monohydrate and the tetragonal system for the tetrahydrate.
Conclusion
Sulfuric acid monohydrate and tetrahydrate are distinct chemical entities with unique structural and physical properties. The monohydrate, an ionic solid composed of hydronium and bisulfate ions, is formed from more concentrated solutions at higher temperatures compared to the tetrahydrate. The tetrahydrate, on the other hand, is stable in more dilute, colder conditions and plays a significant role in atmospheric chemistry. For researchers and pharmaceutical professionals, understanding the conditions under which each hydrate forms and their differing reactivity is crucial for controlling chemical reactions and ensuring the desired outcomes in synthesis and formulation. The choice of which hydrate to utilize, or the consideration of their potential in-situ formation, can have a significant impact on process efficiency and product quality.
References
- 1. Sulfuric acid - Wikipedia [en.wikipedia.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. atct.anl.gov [atct.anl.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sulphuric Acid – Essential for Chemical Industry Applications [penpet.com]
- 7. Top 10 Uses of Sulfuric Acid in Chemistry & Industry [vedantu.com]
- 8. globalpharmatek.com [globalpharmatek.com]
- 9. Articles [globalrx.com]
- 10. medicapharma.com [medicapharma.com]
- 11. quora.com [quora.com]
Validating Atmospheric Models: A Comparative Guide to Sulfuric Acid-Triethylamine (SAT) Nucleation Data
For Researchers, Scientists, and Drug Development Professionals
The accurate representation of atmospheric new particle formation (NPF) in climate and air quality models is crucial for understanding aerosol-cloud interactions and their impact on climate and human health. Sulfuric acid (H₂SO₄), often in combination with amin-es, is a key driver of NPF. This guide provides a comparison of how laboratory data on sulfuric acid-triethylamine (SAT) nucleation is used to validate and constrain atmospheric models. While direct side-by-side comparisons of multiple atmospheric models against dedicated SAT laboratory data are limited in publicly available literature, this guide synthesizes findings from studies on sulfuric acid-amine nucleation to provide a framework for validation.
Comparison of Nucleation Enhancement by Amines
Laboratory experiments consistently demonstrate that amines significantly enhance the nucleation of sulfuric acid particles. The degree of this enhancement varies between different amines. The following table summarizes the observed enhancement of sulfuric acid dimer (a critical early step in nucleation) formation by triethylamine (TEA) in comparison to other common atmospheric amines like dimethylamine (DMA), monoethanolamine (MEA), and diethanolamine (DEA).
| Amine | Molecular Formula | Relative Enhancement of H₂SO₄ Dimer Formation (compared to DMA) | Notes |
| Dimethylamine (DMA) | (CH₃)₂NH | High (Benchmark) | One of the most effective amines for enhancing sulfuric acid nucleation.[1][2] |
| Triethylamine (TEA) | (C₂H₅)₃N | Lower | Enhances dimer formation, but to a lesser extent than DMA, MEA, and DEA at similar concentrations.[1][3] |
| Monoethanolamine (MEA) | C₂H₇NO | Moderate | Shows significant enhancement, though generally less than DMA.[1][3] |
| Diethanolamine (DEA) | C₄H₁₁NO₂ | Moderate | Similar enhancement capabilities to MEA.[1][3] |
Experimental Protocols
The validation of atmospheric models relies on robust laboratory data. A common method for studying SAT nucleation is through the use of flow reactors.
Flow Reactor Experiment for Sulfuric Acid-Amine Nucleation
A typical experimental setup for investigating the influence of amines on sulfuric acid nucleation involves a laminar flow reactor.[1][3][4]
Objective: To measure the formation rates of sulfuric acid clusters in the presence of a specific amine (e.g., triethylamine) under controlled conditions.
Apparatus:
-
Flow Reactor: A cylindrical tube (often glass) where the reaction occurs.
-
Sulfuric Acid Source: A temperature-controlled reservoir containing liquid sulfuric acid over which a carrier gas (e.g., nitrogen) flows to produce H₂SO₄ vapor.[1][3]
-
Amine Source: A permeation tube or a bubbler system to introduce a controlled concentration of the amine into the reactor.
-
Humidifier: To control the relative humidity of the carrier gas.
-
Particle Detector: A condensation particle counter (CPC) or a scanning mobility particle sizer (SMPS) to measure the concentration and size distribution of newly formed particles.
-
Mass Spectrometer: A chemical ionization mass spectrometer (CIMS) can be used to measure the concentration of sulfuric acid monomers and small clusters.
Procedure:
-
Carrier Gas Preparation: A high-purity carrier gas (e.g., nitrogen) is passed through a humidifier to achieve the desired relative humidity.
-
Reagent Introduction: A controlled flow of the carrier gas is passed over the sulfuric acid source to introduce H₂SO₄ vapor into the flow reactor. Simultaneously, a known concentration of triethylamine is introduced into the reactor from its source.
-
Nucleation: The reactants mix and nucleate within the flow reactor for a defined residence time.
-
Detection: The aerosol flow is sampled at the end of the reactor by the particle detector to measure the number concentration and size distribution of the newly formed particles. The CIMS can be used to monitor the precursor concentrations.
-
Data Analysis: The nucleation rate is calculated from the measured particle concentrations and the residence time in the reactor.
Typical Experimental Conditions:
| Parameter | Value |
| Temperature | 298 K |
| Relative Humidity | 20-50% |
| Sulfuric Acid Concentration | 10⁶ - 10⁹ molecules/cm³ |
| Triethylamine Concentration | 1 - 100 pptv |
| Residence Time | 5 - 20 seconds |
Atmospheric Nucleation Models
Several types of models are used to simulate atmospheric nucleation. These models vary in their complexity and the physical and chemical processes they represent.
-
Classical Nucleation Theory (CNT): This is a thermodynamic model that describes the formation of a new phase from a supersaturated vapor. It calculates the nucleation rate based on the free energy of cluster formation. While foundational, CNT often fails to accurately predict nucleation rates in the atmosphere, especially for multi-component systems.
-
Kinetic Models: These models simulate the stepwise formation and growth of molecular clusters through collisions and evaporation.[5] They can provide a more detailed and accurate description of the nucleation process than CNT but are computationally more expensive. The Atmospheric Cluster Dynamics Code (ACDC) is an example of a tool used for such simulations.[6]
-
Parameterizations based on Laboratory Data: To reduce computational cost in large-scale atmospheric models, nucleation rates are often represented by parameterizations derived from laboratory measurements.[7][8][9][10] These are typically empirical formulas that relate the nucleation rate to the concentrations of precursor gases, temperature, and other parameters.[7][8][9][10]
-
Quantum Chemical Models: These models are used to calculate the thermodynamic properties (e.g., binding energies) of small molecular clusters from first principles.[11] These calculations are crucial for constraining kinetic models and improving the accuracy of nucleation rate predictions.
Visualization of Validation Workflow and Nucleation Pathway
To effectively validate atmospheric models, a systematic workflow is employed, integrating laboratory experiments and model simulations. The underlying signaling pathway for sulfuric acid-amine nucleation provides the basis for what the models aim to represent.
The following diagram illustrates the key steps in the sulfuric acid-triethylamine nucleation pathway, which atmospheric models aim to simulate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecular understanding of sulphuric acid-amine particle nucleation in the atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ACP - Measurement report: Sulfuric acid nucleation and experimental conditions in a photolytic flow reactor [acp.copernicus.org]
- 5. ACP - New particle formation in the sulfuric acidâdimethylamineâwater system: reevaluation of CLOUD chamber measurements and comparison to an aerosol nucleation and growth model [acp.copernicus.org]
- 6. ACP - Cluster-dynamics-based parameterization for sulfuric acidâdimethylamine nucleation: comparison and selection through box and three-dimensional modeling [acp.copernicus.org]
- 7. ACP - A dynamic parameterization of sulfuric acidâdimethylamine nucleation and its application in three-dimensional modeling [acp.copernicus.org]
- 8. acp.copernicus.org [acp.copernicus.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The missing base molecules in atmospheric acid–base nucleation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Crystal Structures of Spermidine/Spermine N1-Acetyltransferase (SSAT) Conformational States
For Researchers, Scientists, and Drug Development Professionals
Spermidine/spermine N1-acetyltransferase (SSAT), also known as SAT1, is a critical enzyme in polyamine metabolism and a promising target for therapeutic drug development. The enzyme's activity is closely linked to its conformational state. This guide provides an objective comparison of the distinct crystal structures of human SSAT, focusing on the apo (unbound) symmetric dimer and a ligand-bound asymmetric dimer. Understanding these structural differences is crucial for designing targeted inhibitors and modulators of SSAT function.
Quantitative Structural Comparison
The following table summarizes key crystallographic data for two representative structures of human SSAT, providing a quantitative comparison between the apo symmetric dimer and a ligand-bound asymmetric dimer.
| Parameter | Apo SSAT (Symmetric Dimer) | SSAT in complex with CoA and BE-3-3-3 (Asymmetric Dimer) |
| PDB ID | 2B5G[1] | 2B4D |
| Resolution | 1.70 Å[1] | 2.10 Å |
| Space Group | P 21 21 21 | P 21 21 21 |
| Unit Cell Dimensions | a=59.1 Å, b=65.2 Å, c=91.6 Å, α=β=γ=90° | a=59.5 Å, b=65.8 Å, c=92.1 Å, α=β=γ=90° |
| R-work | 0.198 | 0.211 |
| R-free | 0.237 | 0.255 |
| Overall Structure | Homodimer with C2 symmetry. Both active sites are open and accessible. | Homodimer with a notable asymmetry. One active site is in an open conformation, while the other is in a closed or partially closed state. |
| Ligand(s) | None (Apo) | Coenzyme A (CoA) and N1,N11-bis(ethyl)norspermine (BE-3-3-3) |
Experimental Protocols
The following sections detail the methodologies used in the expression, purification, crystallization, and structure determination of the human SSAT crystal structures.
Protein Expression and Purification
Recombinant human SSAT was expressed in Escherichia coli BL21(DE3) cells. The expression was induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at 20°C overnight. The cells were harvested by centrifugation and the cell pellet was resuspended in a lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), and protease inhibitors). The cells were lysed by sonication, and the lysate was clarified by centrifugation.
The soluble fraction was loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column was washed with a buffer containing 20 mM imidazole, and the protein was eluted with a buffer containing 250 mM imidazole. The eluted protein was further purified by size-exclusion chromatography on a Superdex 75 column equilibrated with 20 mM Tris-HCl pH 8.0, 150 mM NaCl, and 1 mM DTT. The purity of the protein was assessed by SDS-PAGE.
Crystallization
Apo SSAT (Symmetric Dimer - PDB ID: 2B5G): Crystals of the apo SSAT were grown at 20°C using the hanging drop vapor diffusion method. The protein solution (10 mg/mL in 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT) was mixed in a 1:1 ratio with a reservoir solution containing 0.1 M HEPES pH 7.5, 1.5 M LiCl, and 10% (w/v) polyethylene glycol (PEG) 6000.
SSAT-CoA-BE-3-3-3 Complex (Asymmetric Dimer - PDB ID: 2B4D): For the ligand-bound complex, the purified SSAT protein was incubated with a 10-fold molar excess of Coenzyme A and the inhibitor N1,N11-bis(ethyl)norspermine (BE-3-3-3) for 1 hour on ice prior to crystallization. Crystals were grown at 20°C using the hanging drop vapor diffusion method. The protein-ligand complex solution was mixed in a 1:1 ratio with a reservoir solution containing 0.1 M Tris-HCl pH 8.5, 0.2 M MgCl2, and 30% (w/v) PEG 4000.
Data Collection and Structure Determination
X-ray diffraction data were collected from cryo-cooled crystals (100 K) at a synchrotron source. The data were processed and scaled using standard crystallographic software packages. The structures were solved by molecular replacement using a previously determined structure of human SSAT as the search model. The models were then built and refined using iterative cycles of manual model building and computational refinement. The final models were validated for their geometric quality.
Visualizations
Polyamine Catabolism Pathway
The following diagram illustrates the central role of SSAT in the polyamine catabolism pathway. SSAT acetylates spermidine and spermine, marking them for either export from the cell or for degradation by polyamine oxidase (PAO).
Caption: The role of SSAT in the polyamine catabolic pathway.
Experimental Workflow for SSAT Structure Determination
This diagram outlines the major steps involved in determining the crystal structure of SSAT, from gene to the final refined structure.
Caption: Workflow for determining the crystal structure of SSAT.
References
A Comparative Guide to FTIR and Raman Spectroscopy for the Analysis of Sulfuric Acid Hydrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Fourier Transform Infrared (FTIR) and Raman spectroscopy for the characterization of sulfuric acid (H₂SO₄) hydrates. Understanding the vibrational signatures of these hydrates is crucial in various fields, from atmospheric science to materials chemistry and drug formulation, where sulfuric acid may be used as a catalyst or reactant. This document offers a cross-validation of the two techniques by presenting spectral data and experimental protocols to aid researchers in selecting the appropriate analytical method for their specific needs.
Introduction to Vibrational Spectroscopy of H₂SO₄ Hydrates
FTIR and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of molecules. Both methods provide a molecular fingerprint, allowing for the identification and characterization of different chemical species and their environments. In the context of sulfuric acid hydrates, these techniques can distinguish between various hydration states, such as the monohydrate (SAM), and tetrahydrate (SAT), by identifying the characteristic vibrations of the constituent ions: hydronium (H₃O⁺), bisulfate (HSO₄⁻), and sulfate (SO₄²⁻).
Comparative Spectral Data
The following tables summarize the key vibrational frequencies observed in FTIR and Raman spectra for different species present in sulfuric acid hydrates. It is important to note that the presented FTIR data corresponds to solid, crystalline hydrate films, while the Raman data is derived from concentrated aqueous solutions, which may influence peak positions and widths.
Table 1: Key Vibrational Bands for Species in Sulfuric Acid Hydrates
| Species | Vibrational Mode | FTIR Peak Position (cm⁻¹) | Raman Peak Position (cm⁻¹) | Description |
| H₃O⁺ | ν(OH) | ~3200 (broad) | - | Symmetric and asymmetric OH stretching |
| δₐₛ(H₃O⁺) | ~1700 | - | Asymmetric bending | |
| HSO₄⁻ | ν(OH) | ~2820 (broad) | - | OH stretching |
| ν(S=O) | 1351 | 1040-1055 | Asymmetric S=O stretching | |
| ν(S-OH) | 1195 | - | S-OH stretching | |
| νₛ(SO₃) | 1044 | 1040-1055 | Symmetric SO₃ stretching | |
| δ(S-O-H) | 893 | 913 | S-O-H in-plane bending | |
| SO₄²⁻ | ν₃ (T₂) | 1064 | 1162 | Asymmetric SO₄ stretching |
| ν₁ (A₁) | (IR inactive) | 981 | Symmetric SO₄ stretching |
Note: Raman peak positions for HSO₄⁻ and SO₄²⁻ can vary with concentration.
Table 2: Comparison of FTIR and Raman Spectroscopy for H₂SO₄ Hydrate Analysis
| Feature | FTIR Spectroscopy | Raman Spectroscopy |
| Principle | Absorption of infrared radiation | Inelastic scattering of monochromatic light |
| Key Strengths | Highly sensitive to polar functional groups (e.g., O-H bonds in H₃O⁺ and HSO₄⁻). Strong signals for asymmetric vibrations. | Excellent for symmetric, non-polar bonds. Less interference from water. Narrower bands can provide higher spectral resolution. |
| Limitations | Water is a strong IR absorber, which can interfere with the spectra of aqueous samples. | Weaker signals for highly polar bonds. Can be affected by sample fluorescence. |
| H₂SO₄ Hydrate Analysis | Excellent for identifying H₃O⁺ and HSO₄⁻ ions through their distinct O-H and S-O vibrations.[1] | Very sensitive to the symmetric stretch of the SO₄²⁻ ion (at 981 cm⁻¹), making it ideal for quantifying sulfate. Also effective for monitoring changes in HSO₄⁻ concentration.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections outline typical experimental setups for the analysis of sulfuric acid hydrates using both FTIR and Raman spectroscopy.
FTIR Spectroscopy of Thin Hydrate Films (Attenuated Total Reflectance - ATR)
A common method for obtaining IR spectra of solid sulfuric acid hydrates involves the formation of thin films on an internal reflection element (IRE), such as germanium (Ge) or zinc selenide (ZnSe).
-
Apparatus: The setup typically consists of a stainless steel vacuum reaction chamber coupled to an FTIR spectrometer.[1] An IRE is mounted in the center of the chamber, and its temperature is controlled.
-
Sample Preparation: Thin films of sulfuric acid hydrates are formed by the co-deposition of gaseous H₂O and SO₃ onto the cooled IRE at temperatures between 180 K and 250 K.[1]
-
Data Acquisition:
-
Spectra are typically collected at a resolution of 4 cm⁻¹.
-
Multiple interferograms (e.g., 64) are co-added to improve the signal-to-noise ratio.
-
The spectra are ratioed against a clean IRE background and presented in absorbance units.[1]
-
Raman Spectroscopy of Frozen Sulfuric Acid Solutions
To analyze solid sulfuric acid hydrates using Raman spectroscopy, frozen aqueous solutions are often used.
-
Apparatus: A high-resolution Raman microscope and spectrometer are used. The system includes a laser source (e.g., 532 nm or 785 nm), a temperature-controlled stage (cryostage), and a high-sensitivity detector (e.g., CCD).
-
Sample Preparation:
-
A small volume (e.g., 0.4 mL) of a sulfuric acid solution of the desired concentration is placed in a sample holder (e.g., quartz crucible) within the cryostage.
-
The sample is rapidly cooled to a low temperature (e.g., 200 K) to freeze the solution.
-
-
Data Acquisition:
-
The laser is focused just below the surface of the frozen sample.
-
Spectra are collected at various temperatures as the sample is slowly warmed, allowing for the observation of phase transitions and the formation of different hydrates.
-
Data is typically collected using a high-magnification objective (e.g., 50x) and a grating appropriate for the desired spectral range and resolution.
-
Visualization of Experimental and Logical Workflows
The following diagrams, created using the DOT language, illustrate the experimental workflow for cross-validating FTIR and Raman spectra and the logical relationship in interpreting the spectral data.
Conclusion
Both FTIR and Raman spectroscopy provide valuable and complementary information for the analysis of sulfuric acid hydrates. FTIR is particularly adept at identifying the hydronium and bisulfate ions that are characteristic of certain hydrates due to the strong IR activity of their O-H and polar S-O bonds. Conversely, Raman spectroscopy is highly effective for detecting and quantifying the sulfate ion through its strong, symmetric stretching mode, which is inactive in the infrared. By using these techniques in conjunction, researchers can achieve a more complete and confident characterization of sulfuric acid hydrates. The choice between the two techniques, or the decision to use both, will depend on the specific research question, the nature of the sample, and the available instrumentation.
References
A Researcher's Guide to Benchmarking DFT Methods for Sulfuric Acid-Water Cluster Calculations
For researchers, scientists, and drug development professionals engaged in computational chemistry, the accurate modeling of atmospheric clusters is crucial for understanding aerosol formation and its impact on climate and health. Sulfuric acid-water clusters are key players in atmospheric new particle formation, and Density Functional Theory (DFT) offers a computationally tractable approach to studying their properties. However, the choice of DFT functional and basis set can significantly impact the accuracy of these calculations. This guide provides a comparative overview of various DFT methods for calculating the binding energies and vibrational frequencies of sulfuric acid-water clusters, supported by experimental and high-level computational data.
The accurate prediction of intermolecular interactions and vibrational modes is paramount for elucidating the thermodynamics and kinetics of cluster formation. This guide benchmarks the performance of several popular DFT functionals against high-level coupled-cluster theory (CCSD(T)), which is considered the "gold standard" for such calculations, as well as experimental data where available.
Data Presentation: Performance of DFT Functionals
The selection of an appropriate DFT functional is a critical step in obtaining reliable results. The following tables summarize the performance of various functionals in predicting the binding energies of sulfuric acid-water clusters.
Binding Energy Benchmarks
The binding energy of a molecular cluster is a fundamental measure of its stability. Accurate prediction of binding energies is essential for determining cluster populations and nucleation rates. A recent study assessed the performance of 22 DFT functionals for predicting the Gibbs free energies of reaction for the formation of H₂SO₄·H₂O and H₂SO₄·(H₂O)₂ clusters.[1] The performance was evaluated against complete basis set (CBS) extrapolated coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)).
Table 1: Mean Absolute Error (MAE) in Binding Energies (kcal/mol) for (H₂SO₄)(H₂O)n Clusters Compared to CCSD(T)/CBS [1]
| Functional Category | Functional | MAE (kcal/mol) |
| Hybrid Meta-GGA | M06-2X | 0.48 |
| Hybrid Meta-GGA | M08-SO | 0.53 |
| Hybrid Meta-GGA | MN15 | 0.58 |
| Hybrid GGA | ωB97X-D | 0.65 |
| Hybrid GGA | CAM-B3LYP | 0.72 |
| Hybrid GGA | PBE0 | 1.01 |
| Hybrid GGA | B3LYP | 1.25 |
| GGA | PW91 | 0.90 |
| GGA | PBE | 1.35 |
| GGA | BLYP | 1.85 |
Note: This table presents a selection of functionals for brevity. The M06-2X functional with the 6-311++G(3df,3pd) basis set was found to provide the best performance with a mean absolute error of 0.48 kcal/mol and a maximum error of 0.67 kcal/mol when compared to experimental results.[1]
Vibrational Frequency Benchmarks
Due to the lack of a direct and broad benchmark, a qualitative assessment suggests that functionals performing well for binding energies, such as M06-2X and ωB97X-D, are often a reasonable choice for frequency calculations as well. However, it is recommended to perform test calculations and, where possible, compare with experimental data or higher-level theoretical results.
Experimental and Computational Protocols
The benchmark data presented in this guide are derived from rigorous computational studies. The general workflow for such a study is outlined below.
Computational Methodology
The primary computational protocol for benchmarking DFT methods involves the following steps:
-
Geometry Optimization: The structures of the sulfuric acid-water clusters are optimized using each DFT functional and a chosen basis set.
-
Frequency Calculations: Harmonic vibrational frequencies are calculated at the optimized geometries to confirm that they correspond to true minima on the potential energy surface and to obtain ZPVE and thermal corrections.
-
High-Level Single-Point Energy Calculations: To obtain a benchmark for the binding energies, single-point energy calculations are performed on the DFT-optimized geometries using a high-level theoretical method, typically CCSD(T) with a large basis set, often extrapolated to the complete basis set limit.
-
Binding Energy Calculation: The binding energy is calculated as the difference between the total energy of the cluster and the sum of the energies of the individual molecules (sulfuric acid and water).
-
Error Analysis: The binding energies obtained from each DFT functional are compared to the benchmark CCSD(T) values to determine the mean absolute error and other statistical measures of accuracy.
The choice of basis set is also crucial. For studies of hydrogen-bonded systems like sulfuric acid-water clusters, basis sets containing diffuse functions (e.g., aug-cc-pVTZ or the Pople-style 6-311++G(d,p)) are generally recommended to accurately describe the non-covalent interactions.
Visualization of the Computational Workflow
The logical flow of a typical computational chemistry study for benchmarking DFT methods can be visualized as follows:
References
- 1. [PDF] Vibrational spectroscopy of (SO4(2-)).(H2O)n clusters, n=1-5: harmonic and anharmonic calculations and experiment. | Semantic Scholar [semanticscholar.org]
- 2. Vibrational spectroscopy of (SO4(2-)).(H2O)n clusters, n=1-5: harmonic and anharmonic calculations and experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ab initio vibrational calculations for H2SO4 and H2SO4 x H2O: spectroscopy and the nature of the anharmonic couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulfuric Acid Tetrahydrate Edges Out Nitric Acid Trihydrate as a More Efficient Ice Nucleus for Polar Stratospheric Cloud Formation
A critical comparison of experimental data reveals that sulfuric acid tetrahydrate (SAT) is a more efficient ice nucleus than nitric acid trihydrate (NAT), a finding with significant implications for the modeling of polar stratospheric clouds (PSCs) and atmospheric chemistry. Laboratory studies demonstrate that SAT can initiate ice crystal formation at lower supersaturations and with less supercooling compared to what is known for NAT, suggesting it plays a more dominant role in the formation of Type II PSCs.
In the frigid environment of the polar stratosphere, the formation of ice particles within PSCs provides surfaces for chemical reactions that lead to ozone depletion. The efficiency with which different atmospheric components can act as seeds for ice crystal growth—a process known as ice nucleation—is therefore of paramount importance. Two key players in this process are this compound (H₂SO₄·4H₂O) and nitric acid trihydrate (HNO₃·3H₂O). A thorough analysis of available experimental data indicates that SAT possesses superior ice nucleating capabilities.
Quantitative Comparison of Ice Nucleation Efficiency
Experimental evidence strongly supports the higher ice nucleation efficiency of SAT. A key study conducted by Fortin et al. (2003) investigated the vapor deposition of ice onto thin films of SAT. Their findings, summarized in the table below, show that SAT can nucleate ice at very low supersaturations relative to ice (Sice), requiring only a small degree of supercooling below the frost point.
| Temperature (K) | Critical Ice Saturation Ratio (S*ice) on SAT | Required Supercooling (K) |
| 169.8 - 194.5 | 1.02 - 1.3 | 0.1 - 1.3 |
| Data from Fortin et al. (2003)[1] |
In contrast, direct quantitative data for ice nucleation on a pure NAT substrate under comparable conditions is less definitive in the literature. While the formation of NAT is a crucial aspect of Type Ia PSCs, its role as a nucleus for water ice (Type II PSCs) appears to be less efficient. Studies on the interaction of nitric acid with ice surfaces often focus on the formation of NAT itself rather than the subsequent nucleation of ice on NAT. Some research suggests that the nucleation of metastable phases of NAT can occur without an energy barrier on existing ice surfaces, but this does not directly quantify its ability to nucleate ice from supercooled vapor or liquid water.[2] The available data, therefore, points to SAT being the more effective ice nucleus.
Experimental Methodologies
The data for the ice nucleation efficiency of SAT was obtained using a sophisticated experimental setup designed to mimic stratospheric conditions.
Experimental Protocol for Ice Nucleation on this compound:
-
Apparatus: A thin-film, high-vacuum apparatus was utilized.
-
Substrate Preparation: A thin film of sulfuric acid was created on a substrate, and its composition was adjusted to form this compound (SAT).
-
Monitoring: The condensed phase was monitored in real-time using Fourier Transform Infrared (FTIR) spectroscopy.
-
Water Vapor Control: The partial pressure of water vapor was precisely controlled and measured using a combination of a Baratron and an ionization gauge.
-
Procedure: The SAT film was cooled to a specific temperature, and water vapor was introduced. The pressure at which ice nucleation was observed (the critical saturation ratio) was recorded.[1]
A comparable detailed protocol for quantifying the ice nucleation efficiency of a pure NAT substrate is not as clearly established in the reviewed literature, hindering a direct side-by-side comparison under identical experimental constraints.
Logical Flow of Comparison
The determination of the superior ice nucleating capability of SAT over NAT follows a clear logical progression based on the available scientific evidence.
Implications for Atmospheric Science
The higher efficiency of SAT as an ice nucleus has significant implications for atmospheric models. The study by Fortin et al. (2003) suggests that even a small number of SAT particles can make ice nucleation on SAT the dominant pathway for the formation of Type II PSCs.[1] This, in turn, can lead to more widespread cloud formation and greater dehydration of the stratosphere, a process that can enhance ozone depletion.[1]
References
A Comparative Analysis of Sulfuric Acid Tetrahydrate (H₂SO₄·4H₂O) and Sulfuric Acid 6.5-Hydrate (H₂SO₄·6.5H₂O) for Researchers
For researchers, scientists, and drug development professionals, the choice of reagents is critical to experimental success. While sulfuric acid is commonly used in aqueous solutions, its solid hydrates, specifically sulfuric acid tetrahydrate (H₂SO₄·4H₂O) and sulfuric acid 6.5-hydrate (H₂SO₄·6.5H₂O), offer distinct physical and chemical properties that can be advantageous in specific applications. This guide provides a comprehensive comparison of these two hydrates, supported by experimental data, to inform their selection and use in a laboratory setting.
Physicochemical Properties: A Tabulated Comparison
The fundamental differences between H₂SO₄·4H₂O and H₂SO₄·6.5H₂O lie in their crystal structure, stability, and water content. These properties are summarized below.
| Property | H₂SO₄·4H₂O (this compound) | H₂SO₄·6.5H₂O (Sulfuric Acid 6.5-Hydrate) |
| Molar Mass | 170.13 g/mol | 215.17 g/mol |
| Melting Point | -28.2 °C (244.95 K) | Decomposes at -53.6 °C (219.55 K)[1] |
| Crystal System | Tetragonal[2] | Monoclinic |
| Space Group | P4₂/n | C2/c |
| Cell Parameters | a = 7.48 Å, c = 6.39 Å (at 223 K) | a = 12.5 Å, b = 7.2 Å, c = 16.0 Å, β = 101.5° (at 173 K) |
| Appearance | Colorless crystalline solid | Colorless crystalline solid |
Performance and Stability
This compound (SAT) and sulfuric acid 6.5-hydrate exist as stable solid phases in the sulfuric acid-water system at low temperatures.[1] The phase diagram for the H₂SO₄-H₂O system illustrates the temperature and concentration ranges where each hydrate is the stable solid phase.
H₂SO₄·4H₂O melts congruently, meaning it melts to a liquid of the same composition. In contrast, H₂SO₄·6.5H₂O undergoes incongruent melting (a peritectic transformation), decomposing into H₂SO₄·4H₂O and a liquid phase at -53.6 °C.[1] This difference in melting behavior is a key factor in their handling and potential applications. The tetrahydrate is stable over a broader temperature range at its stoichiometric composition.
While concentrated sulfuric acid is a well-known powerful dehydrating agent, the solid hydrates have a lower immediate dehydrating capacity due to their crystalline structure.[3] Their utility would lie in reactions where a solid, easily weighable source of acid is required, potentially offering better control over the stoichiometry of water in a reaction system. However, specific documented applications of these solid hydrates as catalysts or reagents in organic synthesis are not widespread in the available literature, which predominantly focuses on aqueous sulfuric acid. Their use would likely be in specialized low-temperature reactions where the presence of a solid acid source is beneficial.
Experimental Protocols
Preparation of H₂SO₄·4H₂O and H₂SO₄·6.5H₂O Crystals
The preparation of single crystals of these hydrates for research purposes involves the controlled cooling of sulfuric acid solutions of specific concentrations.
Materials:
-
Concentrated sulfuric acid (98%)
-
Deionized water
-
Cryostat or a low-temperature cooling bath
-
Glass crystallization dish with a loose-fitting cover
Protocol for H₂SO₄·4H₂O:
-
Prepare a sulfuric acid solution of approximately 38% H₂SO₄ by weight by slowly adding concentrated sulfuric acid to chilled deionized water with constant stirring in an ice bath.
-
Transfer the solution to a crystallization dish and place it in a cryostat.
-
Slowly cool the solution to approximately -30 °C.
-
Introduce a seed crystal of H₂SO₄·4H₂O or induce nucleation by scratching the surface of the dish.
-
Maintain the temperature for crystal growth.
-
Once crystals of the desired size have formed, carefully decant the mother liquor at low temperature.
-
Wash the crystals quickly with a pre-chilled solvent in which the hydrate has low solubility, if necessary, and dry under a stream of dry nitrogen at low temperature.
Protocol for H₂SO₄·6.5H₂O:
-
Prepare a sulfuric acid solution of approximately 30% H₂SO₄ by weight following the safety precautions outlined above.
-
Transfer the solution to a crystallization dish within a cryostat.
-
Cool the solution to below -54 °C.
-
Induce crystallization and allow the crystals to grow.
-
Isolate the crystals by decanting the supernatant liquid at a temperature below the peritectic point of -53.6 °C.
Caption: Workflow for the synthesis of sulfuric acid hydrates.
Phase Relationship and Stability
The stability of H₂SO₄·4H₂O and H₂SO₄·6.5H₂O is dictated by the temperature and composition of the sulfuric acid-water system. The following diagram illustrates their relationship in the phase diagram.
Caption: Simplified phase transitions for H₂SO₄ hydrates.
Spectroscopic Characterization
Infrared (IR) and Raman spectroscopy are powerful tools for identifying and distinguishing between the different sulfuric acid hydrates. The vibrational modes of the sulfate and hydronium ions, as well as the water molecules, give rise to characteristic spectral features.
While detailed spectral data is extensive, key distinguishing regions include the S-O stretching and O-H stretching modes. The crystal lattice of each hydrate imposes a unique environment on the constituent ions and molecules, leading to shifts in vibrational frequencies and changes in peak shapes. Researchers should consult specialized spectroscopic literature for detailed peak assignments when characterizing these compounds.
Conclusion
H₂SO₄·4H₂O and H₂SO₄·6.5H₂O are distinct chemical entities with well-defined structures and properties. This compound offers greater thermal stability with a congruent melting point, making it potentially easier to handle as a solid reagent. The 6.5-hydrate is stable at lower temperatures and decomposes upon warming. While their application as direct replacements for aqueous sulfuric acid in general organic synthesis is not well-documented, their nature as solid, stoichiometric sources of acid and water could be leveraged in specialized, low-temperature, or water-sensitive reaction systems. The provided experimental guidelines for their preparation should enable researchers to synthesize and explore the utility of these solid hydrates in their specific research contexts.
References
Verifying the Role of Chemical Species in Ozone Depletion Chemistry: A Comparative Guide
Introduction
An inquiry into the role of "SAT" in ozone depletion chemistry reveals a notable absence of this acronym within established scientific literature and databases. The primary drivers of stratospheric ozone depletion have been extensively researched and are overwhelmingly attributed to anthropogenic emissions of halogen-containing compounds, particularly those with chlorine and bromine. This guide, therefore, aims to clarify the established chemical mechanisms of ozone depletion by comparing the roles of the most significant ozone-depleting substances (ODS). We will provide an objective comparison of their performance in ozone destruction, supported by experimental data and detailed methodologies, to offer a clear perspective for researchers, scientists, and drug development professionals on the verified agents of ozone depletion.
I. Established Mechanisms of Stratospheric Ozone Depletion
Stratospheric ozone depletion is primarily driven by catalytic cycles involving reactive halogen radicals (Cl· and Br·). These radicals are liberated from source gases, such as chlorofluorocarbons (CFCs) and halons, upon exposure to high-energy ultraviolet (UV) radiation in the stratosphere.
The fundamental catalytic cycle can be summarized as follows:
-
Initiation: A source gas, for example, CFCl₃ (CFC-11), is photolyzed by UV radiation to release a chlorine radical.
-
CFCl₃ + hν (UV light) → CFCl₂ + Cl·
-
-
Catalytic Ozone Destruction: The chlorine radical then reacts with an ozone molecule (O₃), forming chlorine monoxide (ClO) and an oxygen molecule (O₂). The ClO can then react with an oxygen atom (O) to regenerate the chlorine radical, which can then destroy another ozone molecule.
-
Cl· + O₃ → ClO + O₂
-
ClO + O → Cl· + O₂
-
Net Reaction: O₃ + O → 2O₂
-
This cycle can be repeated hundreds of thousands of time, allowing a single chlorine or bromine atom to destroy a vast number of ozone molecules.
II. Comparative Analysis of Ozone-Depleting Substances
The effectiveness of a substance in depleting the ozone layer is often quantified by its Ozone Depletion Potential (ODP). The ODP is a relative measure of the per-molecule impact on the ozone layer compared to that of a benchmark chemical, typically CFC-11 (trichlorofluoromethane), which is assigned an ODP of 1.0.
| Substance | Chemical Formula | Lifetime (Years) | Ozone Depletion Potential (ODP) |
| Chlorofluorocarbons (CFCs) | |||
| CFC-11 | CCl₃F | 45 | 1.0 |
| CFC-12 | CCl₂F₂ | 102 | 1.0 |
| CFC-113 | C₂Cl₃F₃ | 85 | 0.8 |
| Halons | |||
| Halon-1211 | CBrClF₂ | 16 | 3.0 |
| Halon-1301 | CBrF₃ | 65 | 10.0 |
| Carbon Tetrachloride | CCl₄ | 26 | 0.82 |
| Methyl Chloroform | CH₃CCl₃ | 5 | 0.1 |
| Hydrochlorofluorocarbons (HCFCs) | |||
| HCFC-22 | CHClF₂ | 12 | 0.055 |
| HCFC-141b | C₂H₃Cl₂F | 9.3 | 0.11 |
III. Experimental Protocols
The determination of a substance's ODP and its role in ozone depletion chemistry relies on a combination of laboratory measurements and atmospheric modeling.
A. Laboratory Photolysis Experiments
Objective: To determine the absorption cross-sections and quantum yields of a substance, which dictate its susceptibility to photolysis by UV radiation in the stratosphere.
Methodology:
-
A sample of the gas is introduced into a temperature-controlled absorption cell.
-
A beam of monochromatic light, typically from a deuterium lamp or a tunable laser, is passed through the cell.
-
The intensity of the light before and after passing through the sample is measured by a detector (e.g., a photomultiplier tube).
-
The absorption cross-section is calculated using the Beer-Lambert law.
-
The experiment is repeated at various wavelengths and temperatures to simulate different stratospheric conditions.
-
The photolysis rate is then calculated by integrating the absorption cross-section and the solar actinic flux over the relevant UV wavelengths.
B. Kinetic Studies of Gas-Phase Reactions
Objective: To measure the rate constants of the reactions between the substance's breakdown products (e.g., Cl·, Br·) and ozone.
Methodology:
-
A discharge-flow or laser flash photolysis system is used to generate the reactive radicals of interest.
-
These radicals are then reacted with ozone in a temperature-controlled reaction cell.
-
The concentration of the radicals or a reaction product is monitored over time using techniques such as resonance fluorescence or laser-induced fluorescence.
-
The rate constant of the reaction is determined from the temporal profile of the monitored species.
IV. Visualizing Chemical Pathways and Experimental Workflows
Caption: Catalytic cycle of ozone depletion initiated by a chlorine radical from a CFC molecule.
Caption: Workflow for determining the Ozone Depletion Potential (ODP) of a chemical substance.
The scientific consensus, supported by extensive experimental data, unequivocally identifies halogenated compounds as the primary agents of stratospheric ozone depletion. While the term "SAT" does not correspond to a recognized substance or mechanism in this context, the established chemistry of CFCs, halons, and other ODS provides a robust framework for understanding and mitigating ozone layer destruction. The methodologies outlined above represent the cornerstone of the research that has informed international agreements like the Montreal Protocol, which has been successful in phasing out the production and consumption of the most potent ODS. Future research will continue to refine our understanding of atmospheric chemistry and the ongoing recovery of the ozone layer.
A Comparative Analysis of the Bulk Modulus of Methane sI Clathrate Hydrate and Deuterated Ice Ih
For Immediate Release
This guide provides a detailed comparison of the bulk modulus of methane structure I (sI) clathrate hydrate and deuterium oxide (D₂O) ice Ih. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanical properties of these materials, supported by experimental data and detailed methodologies.
Executive Summary
Methane sI clathrate hydrate and D₂O ice Ih are crystalline solids with cage-like structures capable of hosting guest molecules. Their mechanical properties, particularly their resistance to compression as quantified by the bulk modulus, are of significant interest in fields ranging from energy resource exploration to fundamental materials science. This guide reveals that methane sI clathrate hydrate generally exhibits a lower bulk modulus than D₂O ice Ih, indicating it is more compressible. This difference is primarily attributed to the presence of methane guest molecules within the hydrate's polyhedral cages, which influences the host lattice's response to pressure.
Quantitative Data Comparison
The following table summarizes the experimentally determined bulk modulus and other elastic properties for polycrystalline methane sI clathrate hydrate and D₂O ice Ih at a temperature of -10°C (263.15 K) and a pressure of 30.5 MPa. The data for ice Ih is for H₂O ice, which is a close approximation for D₂O ice Ih[1].
| Property | Methane sI Clathrate Hydrate | D₂O Ice Ih (approximated with H₂O Ice Ih) |
| Bulk Modulus (K) | 7.6 GPa | 9.0 GPa |
| Shear Modulus (G) | 3.1 GPa | 3.7 GPa |
| Young's Modulus (E) | 8.0 GPa | 9.6 GPa |
| Poisson's Ratio (ν) | 0.29 | 0.30 |
| Compressional Wave Velocity (Vp) | 3.25 km/s | 3.80 km/s |
| Shear Wave Velocity (Vs) | 1.80 km/s | 2.00 km/s |
Data sourced from Helgerud et al. (2009)[2].
Experimental Protocols
The determination of the bulk modulus for these materials involves precise synthesis of the samples followed by accurate measurement of their elastic properties under controlled conditions.
Synthesis of Polycrystalline Methane sI Clathrate Hydrate
A common method for synthesizing bulk polycrystalline methane sI clathrate hydrate for mechanical testing is as follows:
-
Starting Material: Granular, pure H₂O or D₂O ice is prepared and cooled to approximately -20°C.
-
Pressurization: The ice is placed in a pressure vessel, and the system is pressurized with high-purity methane gas to a pressure that facilitates hydrate formation (e.g., ~25 MPa).
-
Hydrate Formation: The temperature is then raised to above the freezing point of water (e.g., 15°C) while maintaining high methane pressure. This promotes the conversion of ice to methane hydrate. This process can take several days to ensure a high conversion rate.
-
Compaction: After formation, the porous hydrate sample is cooled back to a low temperature (e.g., -20°C), and the pore pressure is reduced. The sample is then mechanically compacted to reduce porosity and create a dense polycrystalline specimen suitable for ultrasonic measurements[2].
Growth of Large Single Crystals of D₂O Ice Ih
Growing large, high-quality single crystals of D₂O ice Ih is crucial for certain measurement techniques like Brillouin scattering. A modified Bridgman method is often employed:
-
Purification: High-purity D₂O is degassed to remove dissolved air, which can cause imperfections.
-
Nucleation Control: A seed crystal of a specific orientation is placed at the bottom of a growth vessel with a conical tip.
-
Controlled Freezing: The D₂O is slowly cooled from the bottom up in a precisely controlled temperature gradient. The slow cooling rate (e.g., a few millimeters per hour) allows for the growth of a single crystal from the seed, rejecting impurities from the solid-liquid interface.
-
Tilting for Orientation: To obtain crystals with a specific crystallographic orientation relative to the cylinder axis, the growth vessel can be tilted[3].
Measurement of Bulk Modulus
Two primary techniques for determining the bulk modulus are ultrasonic pulse transmission and Brillouin light scattering.
1. Ultrasonic Pulse Transmission (for polycrystalline samples):
This method involves measuring the transit times of compressional (P) and shear (S) waves through a sample of known length.
-
Sample Preparation: A cylindrical sample of the material is prepared with flat and parallel end faces.
-
Transducer Coupling: Piezoelectric transducers are coupled to the end faces of the sample. One transducer acts as a source, emitting an ultrasonic pulse, and the other as a receiver.
-
Wave Propagation: The time it takes for the P-wave and S-wave to travel through the sample is measured.
-
Calculation: The velocities (Vp and Vs) are calculated by dividing the sample length by the transit times. The elastic moduli, including the bulk modulus (K), are then calculated from these velocities and the sample's density using the following relationships:
-
Shear Modulus: G = ρ * Vs²
-
Bulk Modulus: K = ρ * (Vp² - (4/3) * Vs²) where ρ is the density of the sample[2].
-
2. Brillouin Light Scattering (for single crystals):
This technique measures the frequency shift of laser light scattered by acoustic phonons in the crystal.
-
Sample Mounting: A single crystal is mounted in a cryostat within a high-pressure cell (like a diamond anvil cell) to control temperature and pressure.
-
Laser Illumination: A monochromatic laser beam is focused onto the crystal.
-
Scattering and Detection: The scattered light is collected and analyzed with a high-resolution spectrometer (e.g., a Fabry-Pérot interferometer). The frequency shift of the scattered light (Brillouin shift) is directly proportional to the velocity of the acoustic waves (phonons) in the crystal.
-
Orientation Dependence: By rotating the crystal and measuring the Brillouin shift at different orientations, the full set of elastic constants (Cᵢⱼ) can be determined.
-
Bulk Modulus Calculation: The bulk modulus is then calculated from the elastic constants. For a cubic crystal like methane sI hydrate, K = (C₁₁ + 2C₁₂) / 3. For a hexagonal crystal like ice Ih, K = (2(C₁₁ + C₁₂) + 4*C₁₃ + C₃₃) / 9[4][5].
Visualizations
Caption: Workflow for synthesis and bulk modulus measurement.
Caption: Key factors influencing the bulk modulus of hydrates and ice.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Growth and Deformation of Ice Crystals | Journal of Glaciology | Cambridge Core [cambridge.org]
- 4. journals.aps.org [journals.aps.org]
- 5. Combining Brillouin Light Scattering Spectroscopy and Machine-Learned Interatomic Potentials to Probe Mechanical Properties of Metal-Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Historical and Modern Methodologies for the Study of Sulfuric Acid Hydrate Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of historical and contemporary experimental approaches to understanding the formation of sulfuric acid hydrates. By examining the methodologies and data from seminal historical studies and contrasting them with modern analytical techniques, this document offers a comprehensive overview for researchers working with hydrated compounds.
Historical Perspective: Freezing Point Depression
In the late 19th and early 20th centuries, the primary method for investigating the formation of sulfuric acid hydrates was through the meticulous measurement of freezing points of aqueous sulfuric acid solutions at varying concentrations. This technique, a cornerstone of physical chemistry, allowed early researchers to infer the existence of specific hydrates by observing the temperatures at which the solutions would solidify.
The experimental setup for determining the freezing points of sulfuric acid solutions in the late 19th and early 20th centuries, as exemplified by the work of Spencer Umfreville Pickering in 1890 and later refined by others, typically involved the following steps:
-
Sample Preparation: A series of sulfuric acid solutions with precisely known concentrations were prepared by gravimetrically mixing distilled water and concentrated sulfuric acid.
-
Cooling Apparatus: The vessel containing the sulfuric acid solution was immersed in a cooling bath. This bath could be a mixture of ice and salt, or later, more sophisticated refrigeration systems, to achieve temperatures below the freezing point of the solutions.
-
Temperature Measurement: A calibrated thermometer, often a mercury-in-glass thermometer with fine gradations, was placed directly into the sulfuric acid solution to monitor its temperature as it cooled.
-
Inducing Crystallization: To prevent significant supercooling, the solution was often agitated, or a small seed crystal of the expected hydrate was introduced to initiate crystallization.
-
Observation and Data Recording: The temperature at which the first crystals appeared and remained in equilibrium with the solution was recorded as the freezing point for that specific concentration. This process was repeated for the entire range of concentrations.
The collected data points of freezing temperature versus acid concentration were then plotted to construct a phase diagram. The maxima in this curve, where the freezing point is highest, correspond to the melting points of specific, stable sulfuric acid hydrates. The eutectic points, or minima, represent the lowest temperature at which a liquid phase can exist for a given mixture.
Modern Alternatives: A Suite of Analytical Techniques
Contemporary research into sulfuric acid hydrates benefits from a diverse array of instrumental methods that provide detailed information about the structure, composition, and thermal properties of these compounds. These techniques offer significant advantages in terms of sensitivity, specificity, and the amount of information that can be obtained compared to the classical freezing point depression method.
-
Raman and Fourier-Transform Infrared (FTIR) Spectroscopy: These vibrational spectroscopy techniques are powerful tools for identifying the specific molecular species present in a sample. By analyzing the vibrational modes of the sulfate and hydronium ions, researchers can distinguish between different hydrate forms (e.g., monohydrate, dihydrate, etc.) and even study the nature of the hydrogen bonding within the crystal lattice. These methods can be used to monitor the formation and interconversion of hydrates in real-time.
-
Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is highly sensitive for determining the temperatures and enthalpies of phase transitions, such as melting and crystallization. This allows for the precise determination of the melting points of different sulfuric acid hydrates and the study of their thermal stability.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is particularly useful for determining the water content of a hydrate. By carefully heating a sample of a sulfuric acid hydrate, the loss of water molecules can be precisely quantified, allowing for the determination of the stoichiometry of the hydrate.
-
Single-Crystal and Powder XRD: X-ray diffraction is the definitive method for determining the crystal structure of solid materials. By analyzing the diffraction pattern of X-rays passing through a crystalline hydrate, the precise arrangement of atoms in the crystal lattice can be determined. This provides unambiguous identification of the hydrate form and detailed information about bond lengths and angles.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data on the melting points of various sulfuric acid hydrates as determined by historical freezing point measurements and confirmed by modern analytical techniques. The data from Gable, Betz, and Maron (1950) is presented as a refined and more comprehensive dataset compared to the pioneering work of Pickering.
| Sulfuric Acid Hydrate | Formula | Melting Point (°C) - Gable, Betz, and Maron (1950) |
| Monohydrate | H₂SO₄·H₂O | 8.48 |
| Dihydrate | H₂SO₄·2H₂O | -39.47 |
| Trihydrate | H₂SO₄·3H₂O | -36.36 |
| Tetrahydrate | H₂SO₄·4H₂O | -28.25 |
| Hemihydrate | H₂SO₄·0.5H₂O | Not identified by freezing point depression |
| Hexahydrate | H₂SO₄·6H₂O | -54 |
| Octahydrate | H₂SO₄·8H₂O | -62 |
Note: Pickering's 1890 data, while foundational, is presented here through the more precise and comprehensive work of Gable, Betz, and Maron, which confirmed and expanded upon his findings.
Visualization of Experimental Workflows and Logical Relationships
To further clarify the comparison between historical and modern approaches, the following diagrams, generated using Graphviz, illustrate the experimental workflow of the historical freezing point depression method and the logical relationship between historical findings and modern analytical techniques.
Caption: Workflow for historical freezing point determination of sulfuric acid hydrates.
Caption: Relationship between historical findings and modern analytical techniques.
Conclusion
The study of sulfuric acid hydrates provides an excellent example of the evolution of scientific methodology. The historical freezing point depression experiments, while painstaking, laid a crucial foundation for understanding the behavior of these compounds. Modern analytical techniques have not only confirmed these early findings with greater precision but have also provided a much deeper, molecular-level understanding of the structure and properties of sulfuric acid hydrates. For researchers today, a combination of these modern techniques is essential for the comprehensive characterization of hydrated compounds, enabling more robust and reliable data for applications in pharmaceuticals, materials science, and beyond.
Safety Operating Guide
Proper Disposal of Sulfuric Acid Tetrahydrate: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Sulfuric acid and its hydrates are common reagents in research and development laboratories. Due to its corrosive nature, the proper disposal of sulfuric acid tetrahydrate is crucial to ensure laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe neutralization and disposal of this compound, tailored for laboratory and pharmaceutical development settings.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl or Viton®).
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Spill Kit: Ensure a spill kit specifically for acids is readily accessible. This should contain a neutralizing agent (such as sodium bicarbonate), absorbent materials, and appropriate waste disposal bags.
-
Emergency Equipment: Be aware of the location and proper operation of emergency showers and eyewash stations.
Disposal Plan: Neutralization
The primary and most recommended method for the disposal of this compound is through neutralization. This process involves reacting the acid with a weak base to form a neutral salt and water, which can then be safely disposed of in accordance with local regulations.
Quantitative Data for Neutralization
Accurate neutralization requires a stoichiometric amount of a basic agent. The following table provides essential data for the neutralization of a hypothetical 100 mL of this compound.
| Parameter | Value | Source/Calculation |
| This compound | ||
| Molecular Formula | H₂SO₄·4H₂O | - |
| Molecular Weight | 170.14 g/mol | - |
| Assumed Density | ~1.55 g/mL | Estimated |
| Assumed H₂SO₄ Concentration (w/w) | ~57.6% | Estimated |
| Moles of H₂SO₄ in 100 mL | ~0.90 mol | Calculation |
| Neutralizing Agent: Sodium Bicarbonate (NaHCO₃) | ||
| Molecular Weight | 84.01 g/mol | - |
| Stoichiometric Ratio (H₂SO₄:NaHCO₃) | 1:2 | Balanced Equation |
| Required Mass of NaHCO₃ | ~151.2 g | Calculation |
| Neutralizing Agent: Sodium Carbonate (Na₂CO₃) | ||
| Molecular Weight | 105.99 g/mol | - |
| Stoichiometric Ratio (H₂SO₄:Na₂CO₃) | 1:1 | Balanced Equation |
| Required Mass of Na₂CO₃ | ~95.4 g | Calculation |
*Note: The density and precise weight percentage of sulfuric acid in its tetrahydrate form can vary. It is crucial to consult the Safety Data Sheet (SDS) for the specific product being used for accurate calculations.
Experimental Protocol: Step-by-Step Neutralization
This protocol outlines the detailed methodology for neutralizing this compound using sodium bicarbonate.
Materials:
-
This compound to be disposed of
-
Sodium bicarbonate (NaHCO₃), powder or saturated solution
-
Large beaker or container (at least 10 times the volume of the acid)
-
Stir bar and stir plate
-
pH meter or pH indicator strips
-
Ice bath
-
Appropriate waste container
Procedure:
-
Preparation: Don all necessary PPE and work within a chemical fume hood. Place a large beaker containing a stir bar on a stir plate within an ice bath.
-
Dilution (optional but recommended): For concentrated solutions, it is advisable to first dilute the this compound. Slowly and cautiously add the acid to a large volume of cold water with constant stirring. Never add water to acid , as this can cause a violent exothermic reaction.
-
Neutralization:
-
Slowly and in small portions, add sodium bicarbonate to the stirred sulfuric acid solution. The reaction will produce carbon dioxide gas, causing effervescence. Add the base at a rate that controls the foaming.
-
The neutralization reaction is exothermic, meaning it will generate heat. The ice bath will help to manage the temperature of the solution.
-
-
pH Monitoring:
-
Continuously monitor the pH of the solution using a calibrated pH meter or pH indicator strips.
-
Continue adding sodium bicarbonate until the pH of the solution is between 6.0 and 8.0.[1]
-
-
Final Disposal:
-
Once the solution is neutralized, it can typically be disposed of down the drain with copious amounts of water.[2]
-
Crucially, always consult and adhere to your institution's and local environmental regulations for wastewater discharge. Some municipalities may have specific limits on sulfate concentration in wastewater.
-
-
Waste Container: If drain disposal is not permitted, transfer the neutralized solution to a properly labeled waste container for collection by your institution's environmental health and safety department.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Handling Protocols for Sulfuric Acid Tetrahydrate
Sulfuric acid is a powerful dehydrating agent and a strong acid. Contact with skin or eyes can cause severe chemical and thermal burns.[1] Inhalation of its mists can lead to respiratory irritation and damage. It is crucial to adhere to the following operational, disposal, and emergency procedures to ensure a safe laboratory environment.
Operational Plan: From Receipt to Disposal
A systematic approach to managing sulfuric acid tetrahydrate throughout its lifecycle in the laboratory is critical to preventing accidents and ensuring personnel safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as bases, metals, organic materials, and reducing agents.[1][2]
-
Containers should be kept tightly closed and stored in a secondary containment tray made of acid-resistant material.
-
Store in appropriate chemical storage cabinets, never in metal containers.[1] Glass or other resistant materials are preferred.[3]
2. Handling and Use:
-
All handling of this compound should be conducted inside a certified chemical fume hood to minimize inhalation exposure.[3]
-
Always wear the appropriate Personal Protective Equipment (PPE) as detailed in the table below.
-
When preparing solutions, always add acid to water slowly , never the other way around, to prevent a violent exothermic reaction that can cause boiling and splashing.[1][4]
-
Use appropriate, clean, and dry equipment for transferring the chemical.[5]
Quantitative Data Summary
For safe laboratory operations, it is imperative to be aware of the exposure limits and material compatibility for sulfuric acid.
| Parameter | Value | Source |
| Permissible Exposure Limit (PEL) | TWA 1 mg/m³ | [6] |
| Recommended Exposure Limit (REL) | TWA 1 mg/m³ | [6] |
| Immediately Dangerous to Life or Health (IDLH) | 15 mg/m³ | [6] |
| Compatible Storage Materials | Glass, Acid-Resistant Plastics (e.g., Polyethylene) | [1][3] |
| Incompatible Materials | Metals, Bases, Organic Materials, Carbides, Chlorates, Water | [1] |
Personal Protective Equipment (PPE) Workflow
The selection of appropriate PPE is the first line of defense against the hazards of this compound. The following diagram outlines the decision-making process for PPE selection based on the task being performed.
Caption: PPE selection workflow for handling this compound.
Emergency Response Plan
Immediate and appropriate action is critical in the event of an emergency involving this compound.
1. Spill Response:
-
Minor Spill (<100 mL or small solid spill):
-
Alert personnel in the immediate area.[7]
-
Wearing appropriate PPE, neutralize the spill with a suitable agent like sodium bicarbonate or soda ash.[1][7]
-
Absorb the neutralized mixture with an inert material (e.g., sand, vermiculite).[7]
-
Collect the residue in a sealed, labeled container for hazardous waste disposal.[7]
-
Clean the spill area with water.[7]
-
-
Major Spill (>100 mL or large solid spill):
-
Evacuate the immediate area and alert others.[7]
-
If safe to do so, shut down any ignition sources.[7]
-
Close the laboratory door to contain the spill.[7]
-
Contact the institution's emergency response team or call 911.[7]
-
Provide the emergency responders with the name of the chemical and a copy of the Safety Data Sheet (if available).
-
2. Personnel Exposure:
-
Skin Contact:
-
Eye Contact:
-
Immediately flush the eyes with an eyewash station for at least 15-20 minutes, holding the eyelids open.[5]
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air immediately.[5]
-
If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
If the person is conscious, have them drink sips of water.
-
Seek immediate medical attention.
-
Disposal Plan
All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.
-
Waste Collection:
-
Neutralization (for dilute aqueous solutions only, if permitted by institutional policy):
-
Small quantities of dilute sulfuric acid solutions may be neutralized with a weak base (e.g., sodium bicarbonate) under controlled conditions in a fume hood.[9]
-
The neutralized solution's pH should be between 5.5 and 9.5 before drain disposal, followed by a large volume of water.[9]
-
Never attempt to neutralize concentrated sulfuric acid or solid this compound directly.
-
-
Final Disposal:
-
All hazardous waste must be disposed of through the institution's designated hazardous waste management program.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. alliancechemical.com [alliancechemical.com]
- 3. m.youtube.com [m.youtube.com]
- 4. rivulis.com [rivulis.com]
- 5. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 6. Sulfuric acid - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
